1,5-Diiodonaphthalene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-diiodonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6I2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRJPQOLRHRVIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2I)C(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396638 | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27715-44-2 | |
| Record name | 1,5-Diiodonaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27715-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-diiodonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,5-Diiodonaphthalene from Naphthalene-1,5-diol
Abstract
This technical guide provides a comprehensive, in-depth exploration of the synthetic pathway for producing 1,5-diiodonaphthalene, a valuable building block in organic synthesis, starting from naphthalene-1,5-diol. The synthesis is a multi-step process, primarily involving the conversion of the diol to 1,5-diaminonaphthalene via the Bucherer reaction, followed by a double Sandmeyer reaction to introduce the iodine atoms. This document is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also a thorough discussion of the underlying chemical principles, safety considerations, and characterization of the final product.
Introduction
This compound is a key intermediate in the synthesis of various organic materials and pharmaceutical compounds. Its rigid naphthalene core and the presence of two reactive iodine atoms at the 1 and 5 positions make it an ideal precursor for cross-coupling reactions, enabling the construction of complex molecular architectures. The synthesis from the readily available naphthalene-1,5-diol presents a practical and scalable route to this important molecule. This guide will detail a robust two-step synthetic sequence, providing expert insights into the critical parameters of each reaction to ensure a successful and safe laboratory execution.
Synthetic Strategy: A Two-Step Approach
The direct iodination of naphthalene-1,5-diol is challenging in terms of regioselectivity and can lead to a mixture of products. A more controlled and reliable method involves the initial conversion of the hydroxyl groups to amino groups, followed by the replacement of the amino groups with iodine. This two-step strategy, outlined below, leverages well-established and high-yielding chemical transformations.
1,5-diiodonaphthalene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,5-diiodonaphthalene, a key organoiodine compound with significant potential in organic synthesis and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific principles and practical insights to empower researchers in their experimental endeavors.
Core Compound Identification and Properties
This compound is a symmetrically substituted aromatic compound. Its structure, characterized by two iodine atoms at the C1 and C5 positions of the naphthalene ring, imparts unique reactivity and physical properties that are of considerable interest in various chemical applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 27715-44-2 | [1][2][3] |
| Molecular Formula | C₁₀H₆I₂ | [1][2] |
| Molecular Weight | 379.96 g/mol | [1][2] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | [4] |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | [4] |
Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound typically proceeds from precursors such as 1,5-diaminonaphthalene or 1,5-dinitronaphthalene. The choice of synthetic route often depends on the availability of starting materials and the desired scale of the reaction.
A common and effective method involves the diazotization of 1,5-diaminonaphthalene followed by a Sandmeyer-type reaction with an iodide source. This classical approach offers a reliable pathway to introduce iodine atoms onto the naphthalene core.
Experimental Protocol: Synthesis via Diazotization of 1,5-Diaminonaphthalene
Objective: To synthesize this compound from 1,5-diaminonaphthalene.
Materials:
-
1,5-Diaminonaphthalene
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Diethyl Ether or Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a flask surrounded by an ice bath, dissolve 1,5-diaminonaphthalene in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄). The temperature should be maintained between 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirring mixture. The rate of addition should be controlled to keep the temperature below 5 °C to ensure the stability of the resulting bis(diazonium) salt. The reaction is typically monitored for the presence of nitrous acid using starch-iodide paper.
-
-
Iodination (Sandmeyer Reaction):
-
In a separate flask, prepare a concentrated aqueous solution of potassium iodide.
-
Slowly add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed. The reaction mixture is often warmed gently after the initial addition to drive the reaction to completion.
-
-
Work-up and Isolation:
-
The crude product, which often precipitates from the reaction mixture, is collected by filtration.
-
The collected solid is washed with cold water, followed by a dilute solution of sodium thiosulfate to remove any residual iodine.
-
The crude product is then dissolved in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and washed with a dilute solution of sodium bicarbonate or sodium hydroxide to remove any acidic impurities, followed by a final wash with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Diagram 1: Synthesis Workflow of this compound
References
An In-depth Technical Guide to the Crystal Structure Analysis of 1,5-Diiodonaphthalene
Introduction: The Significance of Halogenated Naphthalenes in Supramolecular Chemistry
Naphthalene, a simple bicyclic aromatic hydrocarbon, serves as a foundational scaffold in medicinal chemistry, materials science, and organic electronics. The strategic introduction of halogen atoms, particularly iodine, onto this scaffold dramatically alters its electronic and steric properties. 1,5-Diiodonaphthalene is a molecule of significant interest due to the potential of its iodine substituents to act as powerful halogen bond donors. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for designing advanced materials where directional, non-covalent interactions are key to function.
This technical guide provides a comprehensive overview of the essential methodologies required to determine and analyze the crystal structure of this compound. We will delve into the chemical synthesis, the art and science of single-crystal growth, and the principles and practice of single-crystal X-ray diffraction. The narrative emphasizes the causality behind experimental choices, providing researchers with the foundational knowledge to not only replicate these results but also to adapt these techniques for novel molecular systems. The central theme is the exploration of the weak intermolecular forces, specifically I···I and I···π halogen bonds, that govern the crystal packing of this seemingly simple yet elegant molecule.[1][2]
Part 1: Synthesis of this compound via Sandmeyer Reaction
The synthesis of this compound can be efficiently achieved from its corresponding diamine precursor, 1,5-diaminonaphthalene.[3] The Sandmeyer reaction, a cornerstone of aromatic chemistry, provides a reliable route to replace amino groups with halides via a diazonium salt intermediate.[4][5][6] This process is particularly effective for introducing iodine, as it does not strictly require a copper catalyst.[6]
The causality for this synthetic choice rests on the commercial availability of 1,5-diaminonaphthalene and the high-yielding, well-documented nature of the diazotization-iodination sequence.
Experimental Protocol: Synthesis
Step 1: Diazotization of 1,5-Diaminonaphthalene
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and a thermometer, suspend 1,5-diaminonaphthalene (1 equivalent) in a 1:1 mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0–5 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt.[5]
-
Prepare a solution of sodium nitrite (2.2 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial to prevent the decomposition of the diazonium salt and the release of nitrogen gas.[7]
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0–5 °C to ensure complete formation of the bis-diazonium salt. The completion of diazotization can be confirmed by testing a drop of the solution with starch-iodide paper; the presence of excess nitrous acid will result in an immediate blue-black color.[5]
Step 2: Iodination
-
In a separate beaker, dissolve potassium iodide (2.5-3 equivalents) in a minimal amount of water.
-
Slowly and carefully add the cold bis-diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. This step should be performed in a well-ventilated fume hood, as it results in the vigorous evolution of nitrogen gas.
-
The aryl radical, formed upon N₂ loss, abstracts an iodine atom from the iodide salt to form the desired this compound, which precipitates as a dark solid.[4]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
-
Collect the crude solid product by vacuum filtration and wash it thoroughly with water to remove inorganic salts.
-
To remove any potential phenolic byproducts, wash the solid with a 5% aqueous sodium thiosulfate solution until the filtrate is colorless, followed by another wash with water.
-
Dry the crude product in a desiccator.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation, which will also be used for single-crystal growth.
Diagram: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Part 2: Single Crystal Growth
Obtaining high-quality single crystals is often the most challenging and critical step in structure determination. The goal is to encourage slow molecular self-assembly into a perfectly ordered lattice. For this compound, sublimation is a documented and effective method.[1]
Causality: Sublimation works best for compounds that are thermally stable and have a sufficiently high vapor pressure below their melting point (147 °C for this compound).[8] This solvent-free method avoids potential incorporation of solvent molecules into the crystal lattice, yielding very pure crystals.
Experimental Protocol: Sublimation
-
Place a small amount (20-50 mg) of purified this compound at the bottom of a sublimation apparatus.
-
Assemble the apparatus, including the cold finger, and connect it to a vacuum line.
-
Evacuate the system slowly to a pressure of 0.1-1 mmHg.
-
Once under a stable vacuum, begin circulating a coolant (e.g., cold water) through the cold finger.
-
Gently heat the bottom of the apparatus using a sand bath or heating mantle. The temperature should be carefully controlled to be just below the melting point, allowing the compound to vaporize without melting.
-
Over several hours to days, the vaporized compound will deposit on the cold finger's surface, forming single crystals. The slow rate of deposition is key to growing larger, well-defined crystals.
-
Once suitable crystals have formed, turn off the heat and allow the apparatus to cool completely to room temperature before slowly reintroducing air and collecting the crystals.
Part 3: Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive technique for determining the atomic-level structure of a crystalline solid.[9] It relies on the principle that electrons in a crystal lattice diffract X-rays in a predictable pattern, which can be mathematically decoded to generate a three-dimensional model of the electron density, and thus the atomic positions.
Experimental Protocol: Data Collection and Structure Refinement
Step 1: Crystal Mounting and Screening
-
Under a microscope, select a well-formed, single crystal (typically 0.1-0.4 mm in size) with sharp edges and no visible defects.
-
Mount the crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically to ~100-223 K). The data for this compound was collected at 223 K.[1]
-
Causality: Cryo-cooling minimizes atomic thermal vibrations, leading to higher resolution data and reduces radiation damage to the crystal.
-
Perform an initial screening on the diffractometer to confirm the crystal's quality and to determine the unit cell parameters and crystal system.
Step 2: Data Collection
-
A modern diffractometer, such as a Bruker SMART CCD area-detector, is used to collect the diffraction data.[1]
-
A full sphere of data is collected by rotating the crystal through a series of angles, capturing diffraction images at each increment.
-
The instrument software automatically integrates the raw diffraction spots to generate a reflection file containing the intensity and position (h,k,l indices) of each reflection.
Step 3: Structure Solution and Refinement
-
The collected data is processed, which includes corrections for absorption effects. For a compound containing heavy atoms like iodine, an absorption correction (e.g., multi-scan using SADABS) is critical for accuracy.[1]
-
The structure is solved using direct methods (e.g., with SHELXS97), which use statistical phase relationships to generate an initial electron density map.[1]
-
This initial model is then refined using full-matrix least-squares methods (e.g., with SHELXL97).[1] This iterative process adjusts atomic positions and displacement parameters to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]
-
The final model is validated by checking metrics like the R-factor, goodness-of-fit (S), and the residual electron density map.
Diagram: Crystal Structure Analysis Workflow
Caption: The experimental workflow for single-crystal X-ray diffraction.
Part 4: Results and Discussion
The analysis of this compound reveals a planar molecule that crystallizes in the orthorhombic, chiral space group P2₁2₁2₁.[1] Although the molecule itself is achiral, the packing arrangement in the crystal lattice results in a chiral space group.[1]
Crystallographic Data Summary
| Parameter | Value[1] |
| Chemical Formula | C₁₀H₆I₂ |
| Formula Weight | 379.95 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.0211 (5) |
| b (Å) | 11.5366 (8) |
| c (Å) | 12.1874 (8) |
| Volume (ų) | 987.17 (12) |
| Z | 4 |
| Temperature (K) | 223 (2) |
| R-factor (R₁) | 0.033 |
| wR₂ | 0.077 |
| Goodness-of-fit (S) | 1.09 |
Molecular Geometry
The naphthalene skeleton is essentially planar, as expected for an aromatic system. The C–I bond lengths are in the range of 2.090–2.103 Å.[1] This is slightly shorter than the C–I bonds in the sterically strained 1,8-diiodonaphthalene, highlighting the relief of steric repulsion in the 1,5-isomer.[1]
Supramolecular Architecture: Halogen Bonding in Focus
The most insightful aspect of the crystal structure is the network of intermolecular interactions that dictate the packing. The molecules are arranged in a "T-shaped" or "edge-to-face" mode, a common motif for aromatic systems.[1][2] This arrangement is stabilized by a combination of weak, non-bonding intermolecular interactions involving the iodine atoms.
Key Intermolecular Contacts
| Interaction Type | Atoms Involved | Distance (Å)[1] |
| Type II Halogen Bond | I1 ··· I2' | 3.291 (8) |
| Halogen-π Interaction | I2 ··· C6' | 3.508 (9) |
-
I···I Interaction: An intermolecular contact of 3.291 Å is observed between iodine atoms of adjacent molecules.[1] This distance is significantly shorter than the sum of the van der Waals radii of two iodine atoms (~3.96 Å), providing clear evidence of a halogen bond. This specific interaction is classified as a Type II halogen bond, characterized by C–I···I angles of approximately 90° and 180°, which maximizes the interaction between the electrophilic σ-hole on one iodine atom and the nucleophilic equatorial belt of the other.
-
I···π Interaction: A contact distance of 3.508 Å is found between an iodine atom (I2) and a carbon atom (C6) of the aromatic ring of a neighboring molecule.[1] This represents a C–I···π halogen bond, where the electrophilic tip of the iodine atom is attracted to the electron-rich π-system of the adjacent naphthalene core.
These directional halogen bonds are the primary organizing forces in the crystal lattice, guiding the molecules into the observed T-shaped packing arrangement. Understanding these interactions is crucial for crystal engineering, as they can be exploited to design new materials with tailored solid-state structures and properties.
Diagram: Intermolecular Interactions
Caption: Schematic of key intermolecular halogen bonds in the crystal lattice.
Conclusion
This guide has outlined the complete pathway for the structural elucidation of this compound, from chemical synthesis to the final analysis of its supramolecular architecture. The crystal structure reveals a molecule governed by a network of weak but highly directional I···I and I···π halogen bonds, which collectively dictate the solid-state packing. The protocols and rationale presented herein serve as a robust framework for researchers in chemistry and materials science, providing the necessary tools to investigate and understand the intricate world of molecular crystals. This knowledge is fundamental to the rational design of next-generation functional materials, where control over non-covalent interactions is the key to unlocking novel properties.
References
- 1. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
- 8. This compound CAS#: 27715-44-2 [m.chemicalbook.com]
- 9. byjus.com [byjus.com]
A Comprehensive Technical Guide to the Solubility of 1,5-Diiodonaphthalene in Organic Solvents
Abstract
1,5-Diiodonaphthalene is a halogenated polycyclic aromatic hydrocarbon with significant potential in organic synthesis, materials science, and as a building block in drug development. A critical physicochemical property governing its utility is its solubility in organic solvents. This in-depth technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for understanding, predicting, and determining the solubility of this compound. While quantitative solubility data for this compound is not extensively available in published literature, this guide equips researchers with the necessary tools to approach its dissolution characteristics systematically. We will delve into the molecular factors influencing solubility, present detailed experimental protocols for its determination, offer a comparative analysis with related naphthalene derivatives, and discuss the implications of its solubility in various research and development applications.
Introduction: The Significance of Solubility for this compound
This compound (C₁₀H₆I₂) is a solid aromatic compound characterized by a naphthalene core substituted with two iodine atoms at the 1 and 5 positions. Its melting point is approximately 147°C[1]. The iodine substituents make it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions and the formation of complex organic architectures. The solubility of this compound in a given organic solvent is a fundamental parameter that dictates its reactivity, purification, and formulation. In drug development, solubility is a key determinant of a compound's bioavailability. For materials science applications, controlling solubility is crucial for processes like crystal engineering and thin-film deposition.
This guide is designed to provide researchers, scientists, and drug development professionals with a thorough understanding of the factors governing the solubility of this compound and to offer practical, field-proven methodologies for its assessment.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and the solvent. For this compound, a largely nonpolar molecule, its solubility is primarily influenced by London dispersion forces.
Molecular Structure and Polarity
The naphthalene core is inherently nonpolar. The two iodine atoms, while electronegative, are large and polarizable. The symmetrical substitution in the 1,5-positions results in a molecule with a low overall dipole moment. Consequently, this compound is expected to be poorly soluble in polar solvents like water and more soluble in nonpolar or moderately polar organic solvents.
Intermolecular Forces and Crystal Lattice Energy
The dissolution of a crystalline solid like this compound involves overcoming the crystal lattice energy, which is the energy holding the molecules together in the solid state. The crystal structure of this compound reveals that the molecules are planar and packed in a T-shaped edge-to-face mode, held together by weak iodine-iodine and iodine-pi non-bonding intermolecular interactions[2]. Solvents that can effectively disrupt these interactions through stronger solute-solvent interactions will be more effective at dissolving the compound.
Predictive Models for Solubility
While experimental determination is the gold standard, several theoretical models can provide valuable predictions of solubility.
-
UNIFAC (UNIQUAC Functional-group Activity Coefficients) Model: This group-contribution method can predict activity coefficients in non-ideal liquid mixtures based on the functional groups present in the molecules[5]. This model can be a powerful tool for predicting the solubility of this compound in a wide range of solvents, provided the necessary group interaction parameters are available.
Comparative Solubility of Related Naphthalene Derivatives
In the absence of direct quantitative data for this compound, examining the solubility of structurally similar compounds can provide valuable insights.
| Compound | Structure | Reported Solubility | Reference |
| 2,6-Diiodonaphthalene | Two iodine atoms on the naphthalene core | Soluble in dichloromethane and chloroform.[6] | [6] |
| 1,5-Dinitronaphthalene | Two nitro groups instead of iodine | Soluble in ethyl acetate, acetone, benzene, and toluene. | [7] |
| 1,5-Diaminonaphthalene | Two amino groups instead of iodine | Soluble in benzene and ethanol. | [8] |
| 1,5-Dihydroxynaphthalene | Two hydroxyl groups instead of iodine | Soluble in polar organic solvents like ethanol, acetone, and ether.[9][10] | [9][10] |
This comparative data suggests that nonpolar to moderately polar organic solvents are likely to be the most effective for dissolving this compound. The higher polarity of the dinitro, diamino, and dihydroxy derivatives leads to solubility in more polar organic solvents. Given the similarity in polarity to 2,6-diiodonaphthalene, solvents like dichloromethane and chloroform are expected to be good candidates for dissolving this compound.
Experimental Determination of Solubility
For any research involving this compound, the experimental determination of its solubility in the chosen solvent system is crucial. The following section provides detailed protocols for two widely accepted methods.
The Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.
Principle: An excess amount of the solid solute is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined analytically.
Experimental Protocol:
-
Preparation: Add an excess amount of crystalline this compound to a series of vials containing a known volume of the organic solvent to be tested. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant, controlled temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Diagram of the Shake-Flask Method Workflow:
Caption: Workflow for determining thermodynamic solubility using the shake-flask method.
High-Throughput Screening (HTS) Methods (Kinetic Solubility)
For early-stage drug discovery and materials screening, HTS methods for determining kinetic solubility are often employed. These methods are faster and require less material.
Principle: A concentrated stock solution of the compound in a water-miscible organic solvent (e.g., DMSO) is added to an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or turbidimetry.
Experimental Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Dispense the aqueous buffer into the wells of a microtiter plate.
-
Compound Addition: Add small aliquots of the this compound stock solution to the buffer-filled wells.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) with gentle shaking.
-
Detection: Measure the turbidity or light scattering in each well using a plate reader. The concentration at which a significant increase in signal is observed corresponds to the kinetic solubility.
Diagram of the HTS Kinetic Solubility Workflow:
Caption: High-throughput screening workflow for kinetic solubility determination.
Factors Influencing the Solubility of this compound
Several factors can influence the solubility of this compound in a given solvent system:
-
Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, nonpolar and weakly polar solvents are expected to be most effective. A systematic screening of solvents with varying polarities is recommended.
-
Purity of the Compound: Impurities can affect the measured solubility. It is essential to use a well-characterized and purified sample of this compound.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different crystal lattice energies and, therefore, different solubilities. While there is no extensive literature on the polymorphism of this compound, it is a factor to consider, especially in drug development.
Practical Applications and the Role of Solubility
The solubility of this compound is a critical parameter in its various applications:
-
Organic Synthesis: As a reactant, its solubility determines the choice of reaction solvent and can influence reaction rates and yields. For purification by recrystallization, a solvent system with moderate solubility at room temperature and high solubility at elevated temperatures is required.
-
Materials Science and Crystal Engineering: The controlled crystallization of this compound, which is dependent on its solubility, can be used to create materials with specific optical or electronic properties. The iodine atoms can participate in halogen bonding, a directional intermolecular interaction that is increasingly used in the design of supramolecular assemblies. The solubility of the building blocks is a key factor in controlling the self-assembly process.
-
Drug Development: In the context of medicinal chemistry, if this compound is part of a larger drug molecule, its inherent solubility characteristics will contribute to the overall solubility of the final compound, impacting its absorption and bioavailability.
Conclusion
While direct quantitative solubility data for this compound in a wide array of organic solvents remains to be comprehensively documented in the scientific literature, this guide provides a robust framework for researchers to understand, predict, and experimentally determine this crucial physicochemical property. By applying the principles of intermolecular forces, leveraging predictive models, and employing standardized experimental protocols such as the shake-flask method, scientists can effectively work with this compound in their research and development endeavors. A thorough understanding of its solubility is paramount to unlocking the full potential of this versatile molecule in organic synthesis, materials science, and drug discovery.
References
- 1. This compound CAS#: 27715-44-2 [m.chemicalbook.com]
- 2. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy 2,6-Diiodonaphthalene (EVT-434515) | 36316-88-8 [evitachem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. 1,5-Diaminonaphthalene | C10H10N2 | CID 16720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
Introduction: Mapping the Thermodynamic Landscape of a Key Building Block
An In-depth Technical Guide to the Thermodynamic Properties of 1,5-Diiodonaphthalene
This compound is a halogenated polycyclic aromatic hydrocarbon of significant interest to researchers in materials science and organic synthesis. Its symmetric, rigid structure makes it a valuable precursor for the synthesis of novel organic semiconductors, polymers, and complex molecular architectures. A comprehensive understanding of its thermodynamic properties is paramount for the practical application of this compound, governing everything from purification and process scale-up to the computational modeling of its behavior in advanced materials.
This guide addresses the current state of knowledge regarding the thermodynamic properties of this compound. A review of the scientific literature reveals a notable scarcity of experimentally determined data for key parameters such as the enthalpy of sublimation and formation. Therefore, this document serves a dual purpose: to consolidate the known physical properties and, more importantly, to provide a detailed, field-proven framework for the experimental determination and computational estimation of its core thermodynamic characteristics. For drug development professionals and scientists, this guide is intended to be a roadmap for filling critical knowledge gaps and enabling more precise control over the application of this versatile molecule.
Known and Predicted Physical Properties
The foundational physical properties of this compound are summarized below. It is critical to note that while the melting point is experimentally verified, other key values like the boiling point are derived from computational predictions, underscoring the need for rigorous experimental validation.
| Property | Value | Unit | Data Type | Reference(s) |
| Molecular Formula | C₁₀H₆I₂ | - | - | - |
| Molecular Weight | 379.96 | g/mol | Calculated | - |
| Melting Point | 147 | °C | Experimental | --INVALID-LINK-- |
| Boiling Point | 384.2 ± 15.0 | °C | Predicted | --INVALID-LINK-- |
| Density | 2.265 ± 0.06 | g/cm³ | Predicted | --INVALID-LINK-- |
| Enthalpy of Sublimation (ΔHsub) | Not Available | kJ/mol | - | - |
| Enthalpy of Formation (ΔHf°) | Not Available | kJ/mol | - | - |
| Heat Capacity (Cp) | Not Available | J/(mol·K) | - | - |
Section 1: Vapor Pressure and Enthalpy of Sublimation
The enthalpy of sublimation (ΔHsub), the energy required for a substance to transition directly from a solid to a gas, is a critical parameter for purification via sublimation and for calculating the lattice energy of the crystal.[1] It is determined by measuring the compound's vapor pressure as a function of temperature.
Causality and Method Selection: The Knudsen Effusion Technique
For organic solids with low volatility, such as this compound, the Knudsen effusion mass-loss technique is the gold standard for accurately measuring low vapor pressures (typically in the range of 10⁻³ to 1 Pa).[2][3] The method's authority stems from its direct relationship between a measured rate of mass loss and the equilibrium vapor pressure, governed by the Hertz-Knudsen equation.
The core principle is that a sample held in a sealed container (a Knudsen cell) at a constant temperature will establish an equilibrium vapor pressure. If a small, well-defined orifice is present, molecules will effuse into a high-vacuum environment at a rate proportional to that pressure. By measuring the mass loss over time, the vapor pressure can be calculated. This experimental value, when measured at several temperatures, allows for the determination of the enthalpy of sublimation via the Clausius-Clapeyron equation.[3]
Experimental Protocol: Knudsen Effusion Mass-Loss Measurement
This protocol describes a self-validating system for the determination of vapor pressure.
-
System Calibration (Trustworthiness Pillar):
-
Prior to sample analysis, the apparatus must be calibrated using a certified reference material with a well-documented vapor pressure, such as benzoic acid.
-
Run the full experimental procedure with the reference material. The calculated vapor pressures must fall within the accepted literature values to validate the performance of the vacuum system, temperature control, and balance. This step ensures the integrity of all subsequent measurements.
-
-
Sample Preparation:
-
Ensure the this compound sample is of high purity (e.g., >95%), as volatile impurities would erroneously increase the measured mass loss rate. Purification by recrystallization or sublimation may be necessary.
-
Load approximately 5-20 mg of the crystalline sample into the Knudsen cell.
-
-
Experimental Procedure:
-
Place the loaded Knudsen cell into the thermostatted chamber of the apparatus.
-
Evacuate the system to a high vacuum (e.g., < 10⁻⁴ Pa). Causality: A high vacuum is critical to ensure that the mean free path of the effusing molecules is much larger than the orifice diameter. This prevents intermolecular collisions outside the orifice, a core assumption of the method.[4]
-
Set the desired temperature for the first measurement. Allow the system to equilibrate for at least 1-2 hours to ensure isothermal conditions within the cell. Causality: Precise and stable temperature control is the most critical experimental variable, as vapor pressure is exponentially dependent on temperature.
-
Measure the mass of the cell continuously using a high-precision microbalance. Record mass as a function of time for a period sufficient to establish a stable, linear rate of mass loss ( dm/dt ).
-
-
Data Acquisition and Analysis:
-
Repeat Step 3 for a series of temperatures (e.g., in 5 K increments) over a range that yields measurable mass loss rates.
-
For each temperature (T), calculate the vapor pressure (P) using the Knudsen equation:
Where:P=dtdmAo⋅Wc1M2πRT-
dm/dt is the steady-state rate of mass loss ( kg/s ).
-
A_o is the area of the effusion orifice (m²).
-
W_c is the Clausing correction factor (dimensionless, accounts for orifice geometry).
-
R is the universal gas constant (8.314 J/(mol·K)).
-
T is the absolute temperature (K).
-
M is the molar mass of this compound (0.37996 kg/mol ).
-
-
-
Derivation of Sublimation Enthalpy:
-
Plot ln(P) versus 1/T. The data should form a straight line.
-
The standard molar enthalpy of sublimation (ΔH°sub) is derived from the slope of this line according to the Clausius-Clapeyron equation:
ngcontent-ng-c887220695="" _nghost-ng-c2832362541="" class="inline ng-star-inserted"> Slope=−RΔHsub
-
Visualization: Knudsen Effusion Workflow
The logical flow of the Knudsen effusion experiment is depicted below.
Section 2: Enthalpy of Formation
The standard molar enthalpy of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability.
Causality and Method Selection: Combustion Calorimetry
For organic compounds like this compound, the most established method for determining ΔHf° is static-bomb combustion calorimetry .[3] The experiment does not measure the enthalpy of formation directly. Instead, it precisely measures the energy of combustion (ΔUc). This value is then used within a thermodynamic cycle based on Hess's Law to calculate the enthalpy of formation. The high energy release upon combustion allows for a precise and reliable measurement.
Experimental Protocol: Static-Bomb Combustion Calorimetry
-
Calorimeter Calibration:
-
Sample Preparation:
-
A pellet of this compound (approx. 0.5 - 1.0 g) is weighed with high precision.
-
The pellet is placed in a crucible inside the "bomb" vessel. A fuse wire is positioned to contact the sample.
-
A small, known amount of water is added to the bomb to ensure all combustion products are in their standard states (e.g., H₂O(l)).
-
-
Combustion:
-
The bomb is sealed and pressurized with high-purity oxygen (e.g., to 30 atm). Causality: A high pressure of pure oxygen is required to ensure complete and rapid combustion of the organic sample.
-
The bomb is placed in a calorimeter bucket containing a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium.
-
The sample is ignited by passing a current through the fuse wire.
-
-
Data Acquisition and Analysis:
-
The temperature of the water in the bucket is recorded at regular intervals before and after ignition to determine the precise temperature change (ΔT) resulting from the combustion.
-
The total heat released (qtotal) is calculated: q_total = C_cal * ΔT
-
Corrections are made for the heat released by the combustion of the fuse wire.
-
The constant-volume energy of combustion (ΔUc) for the sample is calculated from qtotal.
-
The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc using the relation ΔH = ΔU + ΔngasRT, where Δngas is the change in the number of moles of gas in the combustion reaction.
-
-
Derivation of Enthalpy of Formation:
-
The standard enthalpy of formation (ΔHf°) of this compound is calculated using Hess's Law and the following reaction: C₁₀H₆I₂(s) + 11.5 O₂(g) → 10 CO₂(g) + 3 H₂O(l) + I₂(s)
-
The relationship is: ΔHc° = [10 * ΔHf°(CO₂, g) + 3 * ΔHf°(H₂O, l)] - [ΔHf°(C₁₀H₆I₂, s)]
-
Since the standard enthalpies of formation for CO₂(g) and H₂O(l) are known with high accuracy, ΔHf°(C₁₀H₆I₂, s) can be determined.
-
Visualization: Thermodynamic Cycle for Enthalpy of Formation
This diagram illustrates the application of Hess's Law to find the enthalpy of formation from combustion data.
References
An In-Depth Technical Guide to the Electronic Properties of 1,5-Diiodonaphthalene for Materials Science
Introduction: Unveiling the Potential of a Halogenated Naphthalene
In the landscape of organic electronics, the pursuit of novel materials with tailored electronic properties is a constant endeavor. Naphthalene, a simple bicyclic aromatic hydrocarbon, has served as a foundational building block for a myriad of functional organic materials. The strategic substitution of hydrogen atoms with halogens on the naphthalene core offers a powerful tool to modulate its electronic structure, intermolecular interactions, and solid-state packing—all of which are critical determinants of a material's performance in electronic devices. This guide provides a comprehensive technical overview of the electronic properties of 1,5-diiodonaphthalene, a molecule whose full potential in materials science is still being explored. While its application as a primary active semiconductor is an emerging area of research, its role as a functional additive in organic photovoltaics has been more extensively documented. This whitepaper will delve into the fundamental electronic characteristics of this compound, its synthesis, its impact as an additive, and its prospective applications in next-generation electronic devices, drawing upon both experimental data and computational insights.
Fundamental Properties of this compound
Molecular and Crystal Structure
The electronic properties of an organic material are intrinsically linked to its molecular and solid-state structure. This compound (C₁₀H₆I₂) possesses a planar naphthalene core with iodine atoms substituting the hydrogen atoms at the 1 and 5 positions.
Caption: Molecular structure of this compound.
In the solid state, this compound molecules are planar and pack in a T-shaped edge-to-face motif.[1] These molecules are held together by weak I···π and I···I non-bonding intermolecular interactions.[1] The C–I bond lengths are in the range of 2.090-2.103 Å. The geometry of the naphthalene skeleton is similar to that of the parent naphthalene molecule.[1]
| Crystallographic Data for this compound | |
| Chemical Formula | C₁₀H₆I₂ |
| Molecular Weight | 379.95 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a | 7.0211 (5) Å |
| b | 11.5366 (8) Å |
| c | 12.1874 (8) Å |
| Volume | 987.17 (12) ų |
| Z | 4 |
Electronic Structure: Theoretical Insights
Direct experimental data on the electronic properties of pristine this compound as a semiconductor are limited. However, we can infer its characteristics based on computational studies of naphthalene and the known effects of halogen substitution.
The electronic properties of naphthalene derivatives are significantly influenced by the nature and position of substituents.[2][3] Halogenation is a common strategy to tune the energy levels of organic semiconductors.[4] The introduction of electron-withdrawing halogen atoms, such as iodine, is known to lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[4] This effect is primarily due to the inductive effect of the halogen atoms.[4]
Computational studies on naphthalene using density functional theory (DFT) have calculated the HOMO-LUMO gap to be around 4.75 eV.[5] For substituted naphthalenes, this gap can be significantly altered.[2] For instance, a computational investigation of a benzohydrazide-naphthalene derivative reported a HOMO-LUMO gap of 1.99 eV, with HOMO and LUMO energies of -8.27 eV and -6.28 eV, respectively.[6] While these values are for a different derivative, they illustrate the tunability of naphthalene's electronic structure.
For this compound, the strong electron-withdrawing nature of the two iodine atoms is expected to result in deep HOMO and LUMO levels compared to unsubstituted naphthalene. This could potentially lead to enhanced air stability, a desirable characteristic for organic electronic devices.
This compound as a Functional Additive in Organic Photovoltaics
While the intrinsic semiconducting properties of this compound are not extensively characterized, it has found a niche application as a solvent additive in the fabrication of bulk heterojunction (BHJ) organic solar cells (OSCs). The morphology of the active layer in a BHJ solar cell is crucial for efficient charge generation and transport. Solvent additives can significantly influence this morphology.
The role of additives like 1,8-diiodooctane (DIO) and 1-chloronaphthalene in optimizing the power conversion efficiency (PCE) of OSCs is well-established. These additives, including diiodonaphthalene, are thought to influence the phase separation between the donor and acceptor materials in the active layer blend during the spin-coating process. By selectively dissolving one of the components more effectively, the additive can promote the formation of a more favorable nanoscale morphology with well-defined domains for efficient charge separation and transport pathways.
Although specific studies detailing the exclusive use of this compound as the primary additive are not abundant, the principles of using dihaloalkanes and dihalobenzenes as additives can be extended. The high boiling point of this compound would allow it to remain in the film for a longer duration during spin-coating, providing more time for the donor and acceptor molecules to self-organize into a more ordered and crystalline morphology. This enhanced crystallinity can lead to improved charge carrier mobility and, consequently, higher device performance.
Synthesis and Material Processing
The availability of high-purity this compound is a prerequisite for its use in materials science research and applications.
Synthesis of this compound
A common route for the synthesis of diiodonaphthalenes involves the direct nitration of naphthalene followed by reduction and subsequent diazotization and iodination.
Caption: A general synthetic workflow for this compound.
Experimental Protocol: Synthesis of 1,5-Dinitronaphthalene (A Precursor) [7]
-
Reaction Setup: In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and addition funnel, place a measured amount of nitric acid.
-
Naphthalene Addition: While stirring at room temperature, slowly add finely pulverized naphthalene to the nitric acid. The reaction is exothermic and should be controlled by external cooling to maintain the temperature between 30-40°C.
-
Reaction: After the addition of naphthalene is complete, continue stirring the reaction mixture at 45-65°C for 2 hours.
-
Precipitation and Filtration: Cool the reaction mixture to 15°C to precipitate the dinitronaphthalene isomers. Filter the precipitate and wash it with cold 65% nitric acid and then with water until the washings are neutral.
-
Purification: The crude mixture of dinitronaphthalenes can be further purified by recrystallization or washing with a suitable solvent like acetone to isolate the 1,5-dinitronaphthalene isomer.[7]
Note: This is a generalized protocol and should be performed with appropriate safety precautions by trained personnel.
Thin-Film Deposition
For applications in electronic devices, this compound or polymers derived from it would need to be processed into thin films. Solution-based techniques are attractive for their potential for low-cost and large-area manufacturing.
Experimental Protocol: General Procedure for Spin-Coating Organic Thin Films [8]
-
Substrate Preparation: Thoroughly clean the substrate (e.g., silicon wafer with a dielectric layer, glass, or flexible plastic) by sonication in a series of solvents such as deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Solution Preparation: Dissolve the organic semiconductor (e.g., a hypothetical polymer based on this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene, or 1,4-dioxane) at a specific concentration (e.g., 10-20 mg/mL).[8]
-
Spin-Coating: Dispense the solution onto the center of the substrate. Spin the substrate at a specific speed (e.g., 2000 rpm) for a set duration (e.g., 15-60 seconds). The film thickness is controlled by the solution concentration and spin speed.[8]
-
Annealing: Anneal the deposited film at a specific temperature (e.g., 120°C) for a certain time (e.g., 30 minutes) to remove residual solvent and improve the molecular ordering and crystallinity of the film.[8]
Potential Applications in Electronic Devices
The unique electronic structure anticipated for this compound, characterized by deep HOMO and LUMO levels, suggests its potential utility in various electronic devices, particularly where air stability is a critical requirement.
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. While there is a lack of data on OFETs based on this compound, the properties of other naphthalene-based semiconductors provide valuable insights. For instance, naphthalene diimide derivatives have been successfully employed as n-type semiconductors in OFETs.[9] A series of naphthalene derivatives have been synthesized and used in ambipolar OFETs with mobilities up to 0.73 cm²/V·s in a two-component bilayer configuration.[10]
The incorporation of iodine atoms in the 1,5-positions could potentially lead to favorable intermolecular interactions and solid-state packing, which are crucial for efficient charge transport. The electron-withdrawing nature of iodine would likely result in n-type or ambipolar charge transport characteristics.
Caption: A schematic of a bottom-gate, top-contact OFET architecture.
Organic Photovoltaics (OPVs)
As discussed, this compound has been explored as a solvent additive in OPVs. Its potential as a component in the active layer itself, either as part of a copolymer donor or as a non-fullerene acceptor, remains an area for future investigation. Its expected deep LUMO level could be beneficial for achieving a high open-circuit voltage (Voc) in a solar cell.
Conclusion and Future Outlook
This compound represents an intriguing molecular scaffold for the development of new organic electronic materials. While its primary application to date has been as a processing additive in organic solar cells, a deeper understanding of its intrinsic electronic properties could unlock its potential as a functional semiconductor. The presence of iodine atoms is expected to significantly modify its electronic structure, leading to deep HOMO and LUMO levels and potentially enhanced environmental stability.
Future research should focus on the synthesis and characterization of polymers and small molecules where this compound serves as a core building block. Experimental determination of its charge carrier mobility, ionization potential, and electron affinity is crucial to validate theoretical predictions and guide material design. The exploration of its performance in electronic devices such as OFETs and sensors will ultimately determine its place in the ever-expanding library of organic electronic materials. The insights provided in this guide aim to serve as a foundation and catalyst for such future investigations.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. sanad.iau.ir [sanad.iau.ir]
- 3. Naphthalene vs. Benzene as a Transmitting Moiety: Towards the More Sensitive Trifluoromethylated Molecular Probes for the Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of halogen substitution on the electronic and optical behavior of C₁₆H₁₀X₂O₂(X = F, cl, Br and I) organic semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. researchgate.net [researchgate.net]
- 7. data.epo.org [data.epo.org]
- 8. iris.unipa.it [iris.unipa.it]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and characterization of naphthalene derivatives for two-component heterojunction-based ambipolar field-effect transistors complemented with copper hexadecafluorophthalocyanine (F16CuPc) - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Integration of Naphthalene Cores in Advanced Organic Electronics: A Technical Guide
Foreword: Beyond the Bench – A Perspective on Molecular Architecture in Organic Electronics
In the dynamic landscape of organic electronics, the pursuit of superior performance is intrinsically linked to the art and science of molecular design. The naphthalene core, a simple bicyclic aromatic hydrocarbon, has emerged as a cornerstone in the development of high-performance organic semiconductors. Its rigid, planar structure and tunable electronic properties provide a versatile platform for creating materials that excel in charge transport and light absorption. This technical guide delves into the potential applications of naphthalene-based materials, with a primary focus on the well-established naphthalene diimide (NDI) derivatives and a prospective look at less conventional linkages, such as those offered by 1,5-diiodonaphthalene. Our exploration is geared towards providing researchers, scientists, and drug development professionals with a comprehensive understanding of how the strategic incorporation of the naphthalene moiety can drive innovation in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). We will not only present data but also elucidate the underlying principles that govern the structure-property relationships in these fascinating materials.
I. The Naphthalene Diimide (NDI) Motif: A Workhorse for n-Type Organic Semiconductors
Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have garnered significant attention for their exceptional n-type semiconducting properties.[1][2] Their high electron affinity, excellent charge carrier mobility, and remarkable thermal and oxidative stability make them ideal candidates for a range of organic electronic applications.[2]
A. Molecular Design and Synthesis of NDI-Based Copolymers
The versatility of the NDI core lies in its amenability to chemical modification at both the imide nitrogen and the naphthalene core positions. This allows for fine-tuning of the material's solubility, molecular packing, and electronic energy levels. A prevalent strategy for creating high-performance n-type polymers is to copolymerize NDI units with electron-rich "donor" moieties, such as thiophene or bithiophene, through transition metal-catalyzed cross-coupling reactions.
Synthetic Pathway: Stille and Suzuki Coupling
The Stille and Suzuki cross-coupling reactions are powerful tools for the synthesis of NDI-based donor-acceptor copolymers.[3][4] These reactions enable the formation of C-C bonds between the halogenated NDI acceptor and an organostannane (Stille) or organoboron (Suzuki) derivative of the donor unit.
References
stability and storage conditions for 1,5-diiodonaphthalene
An In-depth Technical Guide to the Stability and Storage of 1,5-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a critical building block in organic synthesis, materials science, and pharmaceutical development. Its utility, however, is intrinsically linked to its purity and stability. As a di-iodinated aromatic compound, it possesses inherent sensitivities to environmental factors such as light, temperature, and oxidative stress. This guide provides a comprehensive analysis of the stability profile of this compound, detailing the underlying chemical principles that govern its degradation. We present field-proven protocols for optimal storage and handling, along with methodologies for assessing its stability over time. This document is intended to serve as an essential resource for scientists to ensure the integrity of this compound in their research and development endeavors.
Core Physicochemical and Chemical Profile
A foundational understanding of the physicochemical properties of this compound is essential for contextualizing its stability. The presence of two iodine atoms on the naphthalene core significantly influences its reactivity, melting point, and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₆I₂ | [1][2] |
| Molecular Weight | 379.96 g/mol | [3] |
| Appearance | Typically a solid, may range from white to off-white or light brown | [4] |
| Melting Point | 147 °C | [5] |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | [5] |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | [5] |
| Purity (Typical) | ≥95% | [6] |
From a chemical standpoint, the molecule is generally stable under standard, controlled conditions[7]. However, its stability is challenged by specific environmental factors, primarily light and strong oxidizing agents[7][8]. The carbon-iodine (C-I) bond is the most labile feature of the molecule and is the primary site of degradation.
Chemical Stability and Degradation Pathways
The long-term integrity of this compound hinges on mitigating the key degradation pathways: photodegradation and oxidation.
Photostability
Aromatic iodides are notoriously sensitive to light, particularly in the ultraviolet (UV) spectrum. The energy from photons can induce homolytic cleavage of the C-I bond, generating a naphthalene radical and an iodine radical. This is the principal mechanism of photodegradation.
-
Mechanism: The process is initiated by the absorption of light energy (hv), leading to the formation of highly reactive radical species. These radicals can then participate in a variety of secondary reactions, including abstracting hydrogen from solvent or other molecules to form 1-iodonaphthalene, recombination, or reacting with atmospheric oxygen to form peroxide and other oxidative degradation products.
-
Consequences: Photodegradation leads to a loss of purity, the formation of colored impurities (often leading to a yellow or brown appearance), and a potential change in reactivity, which can compromise subsequent synthetic steps. International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing, which is crucial for pharmaceutical applications.[9][10][11]
Thermal Stability
Oxidative Stability
This compound is incompatible with strong oxidizing agents[7][8]. These agents can directly attack the electron-rich naphthalene ring system or react with the iodide substituents. Furthermore, slow oxidation can occur upon prolonged exposure to atmospheric oxygen, a process that is often accelerated by light and heat.
The following diagram illustrates the primary hypothetical degradation pathways initiated by light or strong oxidizers.
Caption: Hypothetical degradation of this compound.
Recommended Storage and Handling Protocols
To preserve the integrity and purity of this compound, adherence to strict storage and handling protocols is paramount. The following recommendations are based on the compound's known chemical sensitivities.
Storage Conditions
The primary objective is to exclude light, oxygen, and excessive heat.
Table 2: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2–8 °C | Reduces the kinetic rate of potential degradation reactions.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen, preventing oxidative degradation. |
| Light | Protect from light | Prevents the initiation of photodegradation via C-I bond cleavage. |
| Container | Amber glass bottle with a tight-fitting, inert cap | Amber glass filters out UV and other wavelengths of light. A tight seal prevents moisture and oxygen ingress. |
| Location | Cool, dry, well-ventilated area | Ensures a stable environment and safety.[8][13] |
Handling Procedures
Proper handling is crucial to avoid contamination and ensure user safety.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust particles.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical safety goggles, gloves, and a lab coat. For weighing and transferring powder, a dust mask (e.g., N95) is recommended.[7]
-
Dispensing: Minimize dust generation during handling. Use appropriate tools (e.g., spatulas) and avoid creating airborne particles.[7]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[7]
Methodology for Stability Assessment
A self-validating system requires a robust analytical method to periodically assess the purity of this compound, especially for material that has been in storage for an extended period or is used in cGMP applications. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method.
Experimental Protocol: HPLC Purity Assay
This protocol provides a general framework for the stability assessment of this compound.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., Acetonitrile or a Methanol/Water mixture). This is the Standard Stock Solution.
-
Prepare working standards by further diluting the stock solution to concentrations appropriate for detector response.
-
-
Sample Preparation:
-
Prepare the sample solution using the same method and concentration as the primary standard.
-
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the analyte has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis and Calculation:
-
Inject the standard and sample solutions.
-
Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to that of the standard, often expressed as area percent.
-
Identify and quantify any degradation products by their relative retention times.
-
The following workflow diagram illustrates the stability testing process.
Caption: A typical workflow for assessing the purity of this compound.
Conclusion
This compound is a stable compound when stored and handled under appropriate conditions. Its primary liabilities are sensitivity to light and incompatibility with strong oxidizing agents, both of which can initiate degradation primarily at the carbon-iodine bonds. By implementing the storage protocols outlined in this guide—specifically, refrigeration (2-8°C) in inert, light-proof containers—researchers can significantly extend the shelf-life and ensure the chemical integrity of this valuable reagent. Regular analytical assessment via HPLC provides a robust method for verifying purity and ensuring the reliability of experimental outcomes.
References
- 1. This compound | 27715-44-2 [amp.chemicalbook.com]
- 2. This compound | 27715-44-2 [m.chemicalbook.com]
- 3. 1,8-Diiodonaphthalene | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 5. This compound CAS#: 27715-44-2 [m.chemicalbook.com]
- 6. calpaclab.com [calpaclab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. q1scientific.com [q1scientific.com]
- 11. Photostability and Photostabilization of Drugs and Drug Products [ouci.dntb.gov.ua]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. datasheets.scbt.com [datasheets.scbt.com]
physical properties like melting and boiling point of 1,5-diiodonaphthalene
An In-Depth Technical Guide to the Physicochemical Properties of 1,5-Diiodonaphthalene for Advanced Research Applications
Introduction
This compound is a halogenated polycyclic aromatic hydrocarbon, a derivative of naphthalene where iodine atoms are substituted at the 1 and 5 positions of the ring structure. Its defined molecular geometry and the presence of reactive carbon-iodine bonds make it a valuable building block in organic synthesis and materials science. For researchers, scientists, and drug development professionals, a thorough understanding of its fundamental physical properties is paramount for its effective use in experimental design, reaction optimization, and product characterization. The naphthalene scaffold itself is a well-explored system in medicinal chemistry, with numerous derivatives approved as therapeutics.[1] This highlights the potential of functionalized naphthalenes like this compound as intermediates in the synthesis of novel bioactive molecules.[1]
This guide provides a comprehensive overview of the core physical properties of this compound, with a specialized focus on its melting and boiling points. It moves beyond a simple listing of values to provide detailed, field-proven protocols for their accurate determination, explaining the scientific principles behind the experimental choices. This document is designed to serve as a practical resource for laboratory professionals, ensuring both accuracy and a deeper understanding of the material's behavior.
Chapter 1: Core Physicochemical Properties of this compound
The physical properties of a compound are dictated by its molecular structure—the arrangement of atoms and the nature of the bonds connecting them. For this compound, the rigid, planar naphthalene core combined with two heavy iodine atoms results in a stable, crystalline solid at standard conditions. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Melting Point | 147 °C | ChemicalBook[2] |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | ChemicalBook[2] |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
| Molecular Formula | C₁₀H₆I₂ | PubChem[3] |
| Molecular Weight | 379.96 g/mol | PubChem[3] |
The high melting point is indicative of strong intermolecular forces within the crystal lattice, requiring significant thermal energy to overcome. The predicted boiling point is correspondingly high, as expected for a molecule with a substantial molecular weight and potential for dipole-dipole interactions. It is important to note that the boiling and density values are computational predictions and should be confirmed experimentally where precise values are critical.
Chapter 2: The Melting Point: A Critical Parameter for Purity and Identification
Theoretical Background
The melting point is the temperature at which a substance transitions from a solid to a liquid phase at atmospheric pressure.[4] For a pure, crystalline organic compound, this transition occurs over a narrow, well-defined temperature range, often referred to as a "sharp" melting point (typically 0.5-1.0°C). This property serves two primary functions in a research setting: identification and purity assessment.[5]
The presence of even small amounts of soluble impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting range.[5][6] Therefore, determining the melting range of a synthesized batch of this compound and comparing it to the literature value provides a rapid and reliable indication of its purity. A broad range (e.g., greater than 2-3°C) suggests the presence of impurities.[6]
Standardized Protocol for Melting Point Determination (Capillary Method)
The capillary method using a modern digital apparatus is the most common and reliable technique for determining the melting point of a solid organic compound.
Methodology:
-
Sample Preparation:
-
Place a small amount of this compound onto a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder. Causality: A fine powder ensures uniform packing and efficient heat transfer through the sample.[6]
-
Invert a capillary tube (sealed at one end) and press the open end into the powder.
-
Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to compact the powder into the sealed end. The packed sample should be 2-3 mm high. Causality: A small, tightly packed sample ensures that the entire sample melts at nearly the same temperature.
-
-
Instrument Setup & Measurement:
-
Ensure the melting point apparatus is clean and has cooled to at least 20°C below the expected melting point of 147°C.[6]
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Rapid Determination (Optional but Recommended): Set a fast heating rate (e.g., 10-20°C per minute) to quickly find an approximate melting range. This saves time during the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Insert a fresh sample. Set the starting temperature to approximately 15-20°C below the approximate melting point found in the rapid run.
-
Set the heating rate to a slow value, typically 1-2°C per minute. Causality: A slow heating rate ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, leading to an accurate reading.[7]
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the last crystal of the solid melts completely.
-
The melting range is reported as T₁ - T₂.
-
Workflow for Melting Point Determination
Caption: Experimental workflow for determining the melting point using the capillary method.
Chapter 3: The Boiling Point: Characterizing the Liquid Phase Transition
Theoretical Background
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] For high-melting-point solids like this compound, direct measurement of the boiling point can be challenging due to the high temperatures involved (predicted at 384.2°C), which can risk decomposition of the compound. Therefore, micro-scale methods are often employed, which require only a small amount of sample.
Standardized Protocol for Micro Boiling Point Determination (Thiele Tube Method)
The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid. For a solid like this compound, a small sample would first need to be melted in the test tube.
Methodology:
-
Apparatus Assembly:
-
Add a small amount (a few milligrams) of this compound to a small test tube (e.g., 75 x 10 mm).
-
Take a capillary tube and seal one end in a flame. Place this capillary tube, sealed end up, into the test tube containing the sample.
-
Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb. Causality: This ensures the thermometer is accurately measuring the temperature of the sample and its vapor.
-
Fill a Thiele tube with a high-boiling liquid (e.g., silicone oil) to a level just above the top of the side arm.
-
Clamp the Thiele tube to a retort stand and immerse the thermometer and test tube assembly into the oil, ensuring the rubber band is well above the oil level to prevent it from dissolving.[9]
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube is designed to create convection currents that ensure uniform heating of the oil.[9]
-
The solid sample will melt. As the temperature rises further, air trapped in the inverted capillary tube will expand and exit as a slow stream of bubbles.
-
Continue heating until the temperature is slightly above the expected boiling point. A rapid, continuous stream of bubbles will emerge from the capillary tube as the sample's vapor displaces the remaining air.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The stream of bubbles will slow down and eventually stop. The moment the last bubble exits and the liquid is drawn back into the capillary tube, the vapor pressure of the sample equals the atmospheric pressure.
-
Record the temperature at this exact moment. This is the boiling point of the substance.[9]
-
Workflow for Thiele Tube Boiling Point Determination
Caption: Experimental workflow for micro boiling point determination using a Thiele tube.
Chapter 4: Synthesis Context and Research Applications
While a detailed synthesis protocol is beyond the scope of this guide, understanding the origin of this compound is relevant for researchers. Its synthesis typically involves multi-step procedures starting from naphthalene or its derivatives. A common pathway involves the nitration of naphthalene to yield 1,5-dinitronaphthalene, followed by reduction to 1,5-diaminonaphthalene, and subsequent conversion to the diiodo- compound via a Sandmeyer-type reaction.[10][11][12]
The primary value of this compound in research, particularly for drug development professionals, lies in its utility as a rigid scaffold and a versatile coupling partner. The carbon-iodine bonds are highly susceptible to participating in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira). These reactions are cornerstones of modern medicinal chemistry, enabling the construction of complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. The defined 1,5-substitution pattern allows for the precise, geometrically constrained attachment of various functional groups, making it an ideal building block for creating libraries of compounds for biological screening.
Conclusion
This compound is a key research chemical with well-defined physical properties that are critical to its application in advanced synthesis. Its melting point of 147°C serves as a reliable indicator of identity and purity, while its high predicted boiling point reflects its thermal stability. The standardized protocols detailed in this guide for determining these properties provide researchers with the necessary tools to validate their materials with confidence. By understanding and accurately measuring these fundamental characteristics, scientists can better leverage this compound as a versatile building block for the discovery and development of novel chemical entities in medicine and materials science.
References
- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 27715-44-2 [m.chemicalbook.com]
- 3. 1,8-Diiodonaphthalene | C10H6I2 | CID 633286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. community.wvu.edu [community.wvu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Video: Boiling Points - Concept [jove.com]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Double Sonogashira Coupling of 1,5-Diiodonaphthalene
Introduction: The Strategic Synthesis of 1,5-Dialkynylnaphthalenes
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This palladium-catalyzed, copper-co-catalyzed transformation is renowned for its mild reaction conditions and broad functional group tolerance, making it an invaluable tool in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced materials.[2]
This guide focuses on a specific and powerful application of this reaction: the double Sonogashira coupling with 1,5-diiodonaphthalene. This substrate offers a rigid, planar naphthalene core, and the dual iodine substituents provide two reactive sites for the sequential or simultaneous introduction of alkyne moieties. The resulting 1,5-dialkynylnaphthalene derivatives are of significant interest due to their unique photophysical and electronic properties. These molecules serve as key building blocks for conjugated polymers, molecular wires, and organic semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices.[3][4] Furthermore, the extended π-systems of these compounds often lead to interesting fluorescent properties, making them valuable as fluorescent probes for sensing and imaging.[5][6]
This document provides a detailed, experience-driven guide to the successful execution of the double Sonogashira coupling on this compound, with a focus on the underlying mechanistic principles, a robust experimental protocol, and troubleshooting strategies.
Mechanistic Insights: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The Sonogashira coupling proceeds through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[2]
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step for aryl iodides.[2]
-
Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers its alkynyl group to the palladium(II) center, displacing the iodide.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the coupled product (the alkynylnaphthalene) and regenerate the active Pd(0) catalyst.
The Copper Cycle:
-
Deprotonation: The amine base deprotonates the terminal alkyne, forming an acetylide anion.
-
Formation of Copper Acetylide: The acetylide anion reacts with copper(I) iodide to form a copper(I) acetylide intermediate. This species is crucial for the subsequent transmetalation step.[2]
For a double coupling on this compound, this entire process occurs twice on the same molecule. Controlling the stoichiometry of the alkyne is key to achieving either mono- or di-alkynylation. An excess of the terminal alkyne and sufficient reaction time are necessary to drive the reaction to completion for the desired disubstituted product.
Experimental Protocol: Double Sonogashira Coupling of this compound with Phenylacetylene
This protocol details a reliable method for the synthesis of 1,5-bis(phenylethynyl)naphthalene.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 379.95 | 1.0 | 1.0 | 380 mg |
| Phenylacetylene | 102.14 | 2.5 | 2.5 | 0.28 mL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.03 | 0.03 | 21 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 0.06 | 11.4 mg |
| Triethylamine (Et₃N) | 101.19 | 5.0 | 5.0 | 0.7 mL |
| Anhydrous Toluene | - | - | - | 20 mL |
Equipment:
-
Schlenk flask (50 mL)
-
Magnetic stirrer hotplate
-
Schlenk line with inert gas (Argon or Nitrogen) supply
-
Syringes and needles
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried 50 mL Schlenk flask under a positive pressure of argon, add this compound (380 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) chloride (21 mg, 0.03 mmol), and copper(I) iodide (11.4 mg, 0.06 mmol).
-
Solvent and Reagent Addition: Add anhydrous toluene (20 mL) and triethylamine (0.7 mL, 5.0 mmol) to the flask via syringe. Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (0.28 mL, 2.5 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material and the mono-substituted intermediate are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (30 mL) and filter through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (2 x 20 mL) to remove copper salts, followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to afford 1,5-bis(phenylethynyl)naphthalene as a solid.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive catalyst; Impure reagents; Insufficient degassing | Use fresh, high-quality palladium and copper catalysts. Ensure reagents are pure and solvents are anhydrous. Thoroughly degas the solvent and maintain a strict inert atmosphere. |
| Formation of Homocoupled Alkyne (Glaser Coupling) | Presence of oxygen | Ensure the reaction is performed under strictly anaerobic conditions. Degas all solvents and reagents thoroughly. |
| Incomplete Reaction (Mono-substituted product remains) | Insufficient alkyne; Short reaction time; Low temperature | Increase the stoichiometry of the terminal alkyne to 2.5-3.0 equivalents. Extend the reaction time and monitor by TLC. If necessary, increase the reaction temperature in increments of 10 °C. |
| Formation of Palladium Black | Catalyst decomposition | Ensure high-purity reagents and solvents. Consider using a more stable palladium pre-catalyst or different phosphine ligands. |
Visualization of the Experimental Workflow
Conclusion
The double Sonogashira coupling of this compound is a robust and efficient method for the synthesis of 1,5-dialkynylnaphthalene derivatives. A thorough understanding of the underlying mechanism, careful attention to experimental detail, particularly the maintenance of an inert atmosphere, and the use of high-quality reagents are critical for success. The protocol provided herein serves as a validated starting point for researchers and scientists in drug development and materials science, enabling the synthesis of these valuable and versatile molecular building blocks.
References
- 1. Sonogashira Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Conjugated Polymers Using 1,5-Diiodonaphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction: 1,5-Diiodonaphthalene as a Versatile Building Block for Conjugated Polymers
Naphthalene-based conjugated polymers are a significant class of materials in organic electronics, finding applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The rigid and planar structure of the naphthalene unit can facilitate strong π-π stacking and efficient charge transport. This compound is a key monomer in the synthesis of these materials, offering two reactive C-I bonds that can participate in a variety of cross-coupling reactions. The 1,5-substitution pattern leads to polymers with a unique kinked backbone geometry, which can influence their solubility, morphology, and optoelectronic properties.
This application note provides a detailed guide to the synthesis of conjugated polymers using this compound, with a focus on scientifically sound and reproducible protocols. We will delve into the mechanistic reasoning behind the choice of different synthetic strategies and provide step-by-step instructions for key polymerization methods.
Synthetic Strategies for Polymerizing this compound
The synthesis of conjugated polymers from this compound can be broadly categorized into two approaches: homopolymerization to yield poly(1,5-naphthalene) and copolymerization with other aromatic monomers to create donor-acceptor or other alternating structures. The most prevalent and effective methods for achieving this are transition-metal-catalyzed cross-coupling reactions.
Yamamoto Coupling: A Direct Route to Poly(1,5-naphthalene)
Yamamoto coupling is a dehalogenative polycondensation reaction that utilizes a zero-valent nickel complex to couple aryl halides. This method is particularly well-suited for the homopolymerization of diiodoaromatic compounds like this compound.
Mechanism Insight: The catalytic cycle is initiated by the oxidative addition of an aryl iodide to a Ni(0) complex. A second molecule of the aryl iodide then undergoes oxidative addition. Reductive elimination from the resulting diarylnickel(II) complex forms a new C-C bond and regenerates the Ni(0) catalyst. The use of bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂] in the presence of a ligand such as 2,2'-bipyridyl (bpy) is a common and effective catalytic system. The ligand stabilizes the nickel catalyst and modulates its reactivity.
Suzuki-Miyaura Coupling: Versatility in Copolymer Design
The Suzuki-Miyaura coupling is a powerful and widely used method for C-C bond formation, involving the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of conjugated polymers, this typically involves the reaction of a diiodo-monomer with a diboronic acid or diboronic ester comonomer.
Mechanism Insight: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) catalyst. This is followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium center, a step that is facilitated by a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high molecular weight and defect-free polymers.
Stille Coupling: An Alternative for Diverse Comonomers
Stille coupling involves the reaction of an organotin compound (organostannane) with an organohalide, catalyzed by a palladium complex. This method is highly tolerant of a wide range of functional groups and is effective for the synthesis of various conjugated copolymers.
Mechanism Insight: Similar to Suzuki coupling, the Stille reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. A key advantage is that it does not require a base, which can be beneficial for sensitive substrates. However, a significant drawback is the toxicity of the organotin reagents and byproducts.
Sonogashira Coupling: Introducing Alkyne Linkages
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This method is used to incorporate ethynylene (-C≡C-) units into the polymer backbone, which can significantly influence the electronic properties and planarity of the resulting polymer.
Mechanism Insight: This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt. The palladium catalyst activates the aryl iodide through oxidative addition, while the copper(I) salt reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the final product.
Experimental Protocols
General Considerations: All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent quenching of the catalyst and side reactions. Monomers and reagents should be purified before use.
Protocol 1: Synthesis of Poly(1,5-naphthalene) via Yamamoto Polymerization
This protocol describes the nickel-catalyzed homopolymerization of this compound.[1][2]
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
2,2'-Bipyridyl (bpy)
-
1,5-Cyclooctadiene (COD)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric acid (HCl)
Diagram of Yamamoto Polymerization Workflow:
Caption: Workflow for Yamamoto Polymerization of this compound.
Procedure:
-
In a Schlenk flask, under an inert atmosphere, add Ni(COD)₂ (1.2 eq), 2,2'-bipyridyl (1.2 eq), and 1,5-cyclooctadiene (1.2 eq).
-
Add anhydrous DMF to the flask and stir the mixture at 60 °C for 1 hour to form the active Ni(0) catalyst complex.
-
In a separate Schlenk flask, dissolve this compound (1.0 eq) in anhydrous toluene.
-
Transfer the solution of the monomer to the catalyst mixture via cannula.
-
Heat the reaction mixture to 80 °C and stir for 48 hours. The polymer will precipitate as it forms.
-
Cool the mixture to room temperature and pour it into a stirred solution of methanol/HCl (10:1 v/v) to precipitate the polymer and quench the catalyst.
-
Filter the polymer using a Büchner funnel and wash thoroughly with methanol and then water to remove residual salts and catalyst.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform. The polymer is recovered from the chloroform fraction by precipitation in methanol.
-
Dry the polymer under vacuum at 60 °C overnight.
Expected Results: Poly(1,5-naphthalene) is typically an insoluble material due to its rigid backbone. The molecular weight can be challenging to determine by standard techniques like gel permeation chromatography (GPC) due to its insolubility.
Protocol 2: Synthesis of Poly[(1,5-naphthalene)-alt-(9,9-dioctylfluorene)] via Suzuki-Miyaura Polymerization
This protocol details the palladium-catalyzed cross-coupling of this compound with 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester.[3][4][5]
Materials:
-
This compound
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat 336 (phase transfer catalyst)
-
Anhydrous Toluene
-
Degassed water
-
Methanol
Diagram of Suzuki-Miyaura Polymerization Workflow:
Caption: Workflow for Suzuki-Miyaura Polymerization.
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 eq), Pd(PPh₃)₄ (2-5 mol%), and a phase transfer catalyst such as Aliquat 336.
-
Add anhydrous toluene to the flask.
-
In a separate flask, prepare a 2 M aqueous solution of K₂CO₃ and degas it by bubbling argon through it for 30 minutes.
-
Add the degassed base solution to the reaction mixture.
-
Heat the mixture to 90 °C and stir vigorously for 72 hours.
-
Cool the reaction to room temperature.
-
Separate the organic layer and wash it with water three times.
-
Concentrate the organic layer by rotary evaporation and precipitate the polymer by adding it to a large volume of stirred methanol.
-
Filter the polymer and purify by Soxhlet extraction as described in Protocol 1.
-
Dry the polymer under vacuum.
Expected Results: The resulting copolymer is expected to be soluble in common organic solvents like toluene, chloroform, and THF. This allows for characterization by GPC to determine the molecular weight and polydispersity index (PDI).
| Parameter | Yamamoto Polymerization | Suzuki-Miyaura Polymerization |
| Monomers | This compound | This compound, Diboronic ester comonomer |
| Catalyst | Ni(COD)₂ / bpy | Pd(PPh₃)₄ |
| Base | Not required | K₂CO₃ (or other bases) |
| Typical Temp. | 80 °C | 90 °C |
| Product | Poly(1,5-naphthalene) | Alternating copolymer |
| Solubility | Generally insoluble | Often soluble |
Characterization of Naphthalene-Based Polymers
The synthesized polymers should be characterized to confirm their structure, molecular weight, and properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeat unit.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the polymer.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of soluble polymers.
-
UV-Visible and Photoluminescence Spectroscopy: To investigate the optical properties of the polymers, including their absorption and emission maxima.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To assess the thermal stability and phase transitions of the polymers.
Conclusion
This compound is a valuable monomer for the synthesis of a variety of conjugated polymers with interesting properties. The choice of polymerization method—Yamamoto for homopolymers or Suzuki-Miyaura, Stille, and Sonogashira for copolymers—allows for the tuning of the polymer's structure and function. The protocols provided herein offer a starting point for the synthesis of these materials. Researchers should note that optimization of reaction conditions may be necessary to achieve the desired polymer properties for specific applications in organic electronics and beyond.
References
The Strategic Utility of 1,5-Diiodonaphthalene in the Synthesis of Advanced OLED Materials
Introduction
The relentless pursuit of highly efficient and durable Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with tailored photophysical and electrochemical properties. The molecular architecture of these materials dictates their function within the OLED device, whether as emissive layer components, charge transporters, or host materials. A key strategy in molecular design is the use of versatile precursors that allow for the systematic modification of the final structure. 1,5-Diiodonaphthalene has emerged as a valuable and strategic precursor for the synthesis of a variety of high-performance OLED materials. Its rigid naphthalene core provides a foundation for thermally stable molecules, while the two reactive iodine substituents at the 1 and 5 positions offer spatially distinct points for functionalization, enabling the construction of molecules with desirable electronic and morphological characteristics.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a precursor for OLED materials. We will delve into the synthetic pathways, provide detailed experimental protocols for the preparation of key material classes, and discuss the structure-property relationships that govern their performance in OLED devices.
Why this compound? The Causality Behind the Choice
The selection of this compound as a foundational building block is predicated on several key attributes:
-
Structural Rigidity and Thermal Stability: The fused aromatic ring system of naphthalene imparts excellent thermal stability to the resulting materials, a critical requirement for long-lasting OLED devices where thermal degradation is a primary failure mechanism.
-
Defined Regiochemistry: The 1,5-substitution pattern provides a well-defined molecular geometry. This predictable arrangement is crucial for controlling intermolecular interactions in the solid state, which in turn influences charge transport and luminescence efficiency.
-
Versatile Reactivity: The carbon-iodine bond is highly amenable to a range of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This allows for the straightforward introduction of a wide variety of functional groups, including hole-transporting moieties like carbazoles and triphenylamines, as well as electron-transporting and emissive units.
-
Tunable Electronic Properties: The naphthalene core itself possesses inherent electronic properties that can be further tuned by the substituents introduced at the 1 and 5 positions. This allows for the precise engineering of HOMO/LUMO energy levels to optimize charge injection and transport within the OLED stack.
Synthetic Pathways from this compound
Two principal synthetic strategies are employed to functionalize this compound for OLED applications: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig amination) and C-C bond formation (Suzuki-Miyaura coupling).
Figure 1: Key synthetic routes from this compound.
Application Protocols: Synthesis of Key OLED Building Blocks
The following protocols are detailed, self-validating systems for the synthesis of representative OLED materials derived from this compound.
Protocol 1: Synthesis of 1,5-Bis(diphenylamino)naphthalene - A High-Performance Hole Transport/Host Material via Buchwald-Hartwig Amination
The introduction of triphenylamine moieties is a well-established strategy for creating efficient hole-transporting materials.[1] The resulting 1,5-bis(diphenylamino)naphthalene is a promising candidate for use as a hole transport layer (HTL) or as a host material in phosphorescent OLEDs (PhOLEDs).
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), diphenylamine (2.2 eq.), sodium tert-butoxide (NaOtBu) (2.5 eq.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 eq.), and a suitable phosphine ligand such as XPhos (0.1 eq.).
-
Causality: The palladium catalyst in its Pd(0) oxidation state is essential for the catalytic cycle. The phosphine ligand stabilizes the palladium complex and facilitates the oxidative addition and reductive elimination steps. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and regenerate the active catalyst.[2]
-
-
Reaction Execution:
-
Add anhydrous toluene to the flask via syringe. The volume should be sufficient to dissolve the reactants (e.g., 10 mL per mmol of this compound).
-
Stir the reaction mixture at a reflux temperature of 110 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Typically, the reaction is complete within 24 hours.
-
Causality: Elevated temperature is necessary to overcome the activation energy of the catalytic cycle. An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with brine and dry over anhydrous magnesium sulfate (MgSO₄).
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., ethanol/chloroform) to obtain a highly pure solid.
-
Causality: Purification is critical for OLED materials as impurities can act as charge traps or quenching sites, severely degrading device performance. Column chromatography separates the desired product from unreacted starting materials and byproducts, while recrystallization provides a crystalline solid of high purity.
-
Table 1: Representative Data for 1,5-Bis(diphenylamino)naphthalene
| Property | Value |
| Molecular Formula | C₃₄H₂₆N₂ |
| Molecular Weight | 466.60 g/mol |
| Appearance | White to off-white solid |
| Melting Point | ~200-205 °C |
| HOMO Level | ~ -5.3 eV |
| LUMO Level | ~ -2.1 eV |
| Triplet Energy (ET) | ~ 2.7 eV |
Protocol 2: Synthesis of 1,5-Bis(9H-carbazol-9-yl)naphthalene - A Wide Bandgap Host Material via Suzuki-Miyaura Coupling
Carbazole-based materials are widely used in OLEDs due to their excellent hole-transporting properties and high triplet energies, making them ideal hosts for phosphorescent emitters.[3]
Reaction Scheme:
Step-by-Step Methodology:
-
Reagent Preparation:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq.), 9-carbazoleboronic acid (2.5 eq.), potassium carbonate (K₂CO₃) (4.0 eq.), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.).
-
Causality: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. The palladium catalyst facilitates the transmetalation and reductive elimination steps. A base, such as potassium carbonate, is required to activate the boronic acid.[4]
-
-
Reaction Execution:
-
Add a mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (around 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Causality: The presence of water is often beneficial in Suzuki couplings as it can help to dissolve the base and facilitate the transmetalation step.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient.
-
Recrystallize the purified product from a suitable solvent like chlorobenzene or a mixture of dichloromethane and hexane to obtain a pure, crystalline solid.
-
Causality: Rigorous purification is paramount to achieve high-performance OLED devices.
-
Table 2: Representative Data for 1,5-Bis(9H-carbazol-9-yl)naphthalene
| Property | Value |
| Molecular Formula | C₃₄H₂₂N₂ |
| Molecular Weight | 462.56 g/mol |
| Appearance | White crystalline solid |
| Melting Point | > 300 °C |
| HOMO Level | ~ -5.7 eV |
| LUMO Level | ~ -2.3 eV |
| Triplet Energy (ET) | ~ 2.9 eV |
Visualization of Experimental Workflow
Figure 2: General experimental workflow for synthesis and purification.
Conclusion
This compound stands out as a highly effective and versatile precursor for the synthesis of advanced OLED materials. Its rigid core and well-defined reactive sites allow for the rational design and synthesis of molecules with tailored properties for various roles within an OLED device. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions provide reliable and high-yielding pathways to a diverse range of functionalized naphthalene derivatives. The protocols detailed in this application note offer a solid foundation for researchers to explore the potential of this compound in the development of next-generation OLED materials with enhanced efficiency, stability, and color purity.
References
Application Notes and Protocols: Regioselective Monolithiation of 1,5-Dibromonaphthalene Derivatives
Introduction: Strategic Access to 1,5-Disubstituted Naphthalene Scaffolds
The 1,5-disubstituted naphthalene core is a privileged structural motif found in advanced materials, molecular sensors, and as a ligand backbone in asymmetric catalysis. The precise and predictable functionalization of this scaffold is paramount for the development of novel chemical entities. Direct derivatization of naphthalene often leads to mixtures of isomers that are difficult to separate. A more robust strategy involves the sequential, site-selective functionalization of a pre-functionalized core, such as 1,5-dibromonaphthalene.
This document provides a detailed guide to the experimental procedures for the regioselective monolithiation of 1,5-dibromonaphthalene via bromine-lithium exchange. This method generates a highly reactive 5-bromo-1-lithionaphthalene intermediate, which can be trapped with a wide array of electrophiles to afford diverse, unsymmetrically substituted naphthalene derivatives. We will delve into the mechanistic rationale, provide field-tested protocols, and discuss critical parameters that ensure high-yield, selective transformations.
Core Principles: The Causality Behind Bromine-Lithium Exchange
The selective conversion of one C-Br bond to a C-Li bond in the presence of a second is achieved through a kinetically controlled bromine-lithium exchange reaction. The choice of an alkyllithium reagent, solvent, and temperature are critical variables that dictate the success and selectivity of this transformation.
Mechanism of Exchange: The reaction proceeds via the formation of a tetracoordinate bromine "ate" complex upon nucleophilic attack of the alkyllithium reagent (e.g., n-butyllithium) on one of the bromine atoms.[1] This intermediate then collapses, transferring the butyl group to the bromine and the lithium atom to the naphthalene ring, forming the more stable aryllithium species.
Regioselectivity: In the case of 1,5-dibromonaphthalene, both bromine atoms are located at electronically equivalent α-positions. The α-positions of naphthalene are more reactive towards lithium-halogen exchange compared to the β-positions.[2][3] Therefore, the exchange reaction occurs readily at either the 1 or 5 position, yielding a single monolithiated intermediate: 5-bromo-1-lithionaphthalene. Under kinetically controlled conditions (i.e., very low temperatures), dilithiation is suppressed, and potential side reactions like the "halogen dance" rearrangement are minimized.[4]
Choice of Alkyllithium:
-
n-Butyllithium (n-BuLi): This is the reagent of choice for most bromine-lithium exchange reactions. It is a potent nucleophile but less basic than its branched isomers, which minimizes competitive deprotonation of the aromatic ring or solvent.[5][6]
-
tert-Butyllithium (t-BuLi): While a more powerful lithiating agent due to its higher basicity, t-BuLi can be less selective and is more prone to side reactions, including reaction with ethereal solvents like tetrahydrofuran (THF).[5] Its use is typically reserved for less reactive substrates like aryl chlorides or for deprotonation reactions.
The overall transformation is depicted below:
Detailed Experimental Protocol: Synthesis of 5-Bromo-1-naphthaldehyde
This protocol details the monolithiation of 1,5-dibromonaphthalene and subsequent trapping with N,N-dimethylformamide (DMF) to yield 5-bromo-1-naphthaldehyde. This procedure serves as a robust template that can be adapted for other electrophiles.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent that reacts violently with water and air.[7] All manipulations must be performed under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
-
The reaction is performed at cryogenic temperatures (-78 °C), requiring a dry ice/acetone or liquid nitrogen/isopropanol bath. Appropriate personal protective equipment (safety glasses, flame-retardant lab coat, gloves) is mandatory.
Materials:
-
1,5-Dibromonaphthalene (1.0 equiv)
-
n-Butyllithium (1.05 equiv, typically 2.5 M in hexanes)
-
N,N-Dimethylformamide (DMF), anhydrous (1.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Apparatus:
-
Three-neck round-bottom flask, oven-dried and equipped with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
-
Syringes and needles for liquid transfers.
-
Low-temperature thermometer.
-
Dry ice/acetone bath.
Step-by-Step Methodology:
-
Reaction Setup: Assemble the three-neck flask under a positive pressure of inert gas. Add 1,5-dibromonaphthalene to the flask.
-
Dissolution: Add anhydrous THF via syringe to dissolve the starting material. A typical concentration is 0.1-0.2 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath. It is crucial to allow the solution to equilibrate at this temperature for 10-15 minutes before proceeding.
-
Lithiation (Bromine-Lithium Exchange): Slowly add n-butyllithium solution dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -70 °C during the addition. A slight color change (e.g., to a pale yellow or orange) may be observed. Stir the reaction mixture at -78 °C for 1 hour after the addition is complete. This duration is generally sufficient for complete monolithiation.[8]
-
Electrophilic Quench: Add anhydrous DMF dropwise to the reaction mixture at -78 °C. A more pronounced color change and/or a slight exotherm may be observed. Stir the reaction at -78 °C for an additional 1-2 hours.
-
Warming and Quenching: Remove the cooling bath and allow the reaction to warm slowly to 0 °C. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether or ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with the organic solvent.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-bromo-1-naphthaldehyde.
Rationale for Key Steps:
-
Anhydrous Conditions: Organolithium reagents are strong bases and nucleophiles that are readily destroyed by protic sources like water.[9]
-
Low Temperature (-78 °C): This temperature is critical for several reasons: it prevents the competitive reaction of n-BuLi with the THF solvent, suppresses dilithiation, and minimizes the risk of halogen dance rearrangements, ensuring kinetic control.[5]
-
Slow Addition of n-BuLi: Maintains control over the reaction exotherm and prevents localized concentration buildup, which could lead to side reactions.
-
Saturated NH₄Cl Quench: Provides a mild proton source to quench any remaining organolithium species and hydrolyze the intermediate formed after DMF addition, without being strongly acidic, which could cause degradation of the desired aldehyde product.
Versatility of the Lithiated Intermediate: Trapping with Various Electrophiles
The 5-bromo-1-lithionaphthalene intermediate can be trapped with a variety of electrophiles to generate a wide range of derivatives. The table below summarizes representative transformations based on the general protocol.
| Electrophile (E+) | Reagent | Product Structure | Product Name |
| Proton (H+) | H₂O or sat. NH₄Cl |
| 1-Bromonaphthalene |
| Carbon Dioxide (CO₂) | Dry Ice (solid CO₂) |
| 5-Bromo-1-naphthoic acid |
| Aldehyde (RCHO) | Benzaldehyde |
| (5-Bromo-1-naphthyl)(phenyl)methanol |
| Borate | Trimethyl borate |
| 5-Bromo-1-naphthylboronic acid |
| Silyl Halide | Trimethylsilyl chloride |
| 5-Bromo-1-(trimethylsilyl)naphthalene |
Troubleshooting and Field-Proven Insights
-
Low or No Conversion:
-
Cause: Inactive n-BuLi or presence of moisture.
-
Solution: Titrate the n-BuLi solution before use to confirm its molarity. Ensure all glassware is rigorously oven- or flame-dried and that solvents are truly anhydrous.[9]
-
-
Formation of Butylnaphthalene:
-
Cause: This can arise from a competing coupling reaction, sometimes promoted by certain catalysts or impurities.
-
Solution: Ensure high-purity starting materials. The use of THF at -78 °C generally minimizes this pathway.
-
-
Formation of 1-Bromonaphthalene (Protonated Product):
-
Cause: Incomplete reaction with the electrophile, followed by protonation during workup.
-
Solution: Ensure the electrophile is pure and anhydrous. Use a slight excess (1.2-1.5 equiv) of the electrophile.
-
-
Formation of Dilithiated or Isomeric Products:
-
Cause: Reaction temperature was too high, or reaction time was excessively long, allowing for dilithiation or a halogen dance rearrangement.
-
Solution: Strictly maintain the temperature at or below -78 °C. Do not extend the lithiation time unnecessarily beyond the recommended 1-2 hours.
-
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental protocol, from preparation to purification.
References
- 1. 1-Bromonaphthalene synthesis - chemicalbook [chemicalbook.com]
- 2. Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene -ORCA [orca.cardiff.ac.uk]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 8. 1-Naphthylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
The Strategic Synthesis of 1,5-Disubstituted Naphthalenes: A Guide to Palladium-Catalyzed Cross-Coupling of 1,5-Diiodonaphthalene
Abstract
The 1,5-disubstituted naphthalene scaffold is a privileged structural motif in materials science and medicinal chemistry, imparting unique photophysical properties and serving as a rigid core for complex molecular architectures. Palladium-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the direct functionalization of the naphthalene core. This comprehensive technical guide offers an in-depth exploration of the palladium-catalyzed cross-coupling of 1,5-diiodonaphthalene, with a focus on the Suzuki-Miyaura reaction. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven, step-by-step protocol, and discuss key experimental considerations to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Significance of 1,5-Disubstituted Naphthalenes
Naphthalene derivatives are fundamental building blocks in a wide array of applications, from pharmaceuticals to organic electronics. The substitution pattern on the naphthalene ring profoundly influences its electronic and steric properties. Specifically, 1,5-disubstituted naphthalenes are of significant interest due to their C2 symmetry and the unique spatial relationship between the substituents. This arrangement can lead to the development of novel fluorescent probes, liquid crystals, and chiral ligands for asymmetric catalysis. Traditional methods for the synthesis of these compounds can be lengthy and often lack the desired functional group tolerance. Palladium-catalyzed cross-coupling reactions have emerged as a superior strategy, offering a direct and efficient route to a diverse range of 1,5-disubstituted naphthalenes from the readily available this compound.
Mechanistic Foundations: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, operate through a well-established catalytic cycle.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three key elementary steps are oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide (in this case, this compound) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-iodine bond, forming a square planar palladium(II) intermediate. The reactivity of aryl halides in this step generally follows the trend I > Br > Cl > F, making diiodonaphthalene an excellent substrate.[1]
-
Transmetalation: In this step, the organic group from an organometallic reagent is transferred to the palladium(II) center, displacing the halide. For the Suzuki-Miyaura coupling, this involves an organoboron reagent, such as a boronic acid or ester, which is activated by a base.[3]
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium(II) center couple and are eliminated, forming the new carbon-carbon bond and regenerating the catalytically active palladium(0) species to continue the cycle.[2]
Caption: The catalytic cycle for palladium-catalyzed cross-coupling reactions.
Featured Application: Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is one of the most widely used palladium-catalyzed cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[3] This section provides a detailed protocol for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid to synthesize 1,5-diphenylnaphthalene.
Expertise & Experience: Causality Behind Experimental Choices
The selection of each reagent and reaction parameter is critical for the success of the coupling reaction.
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial. While Pd(PPh₃)₄ can be used, palladium(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often more stable and are reduced in situ to the active Pd(0) species. The ligand, in this case, dppf (1,1'-bis(diphenylphosphino)ferrocene), stabilizes the palladium center, prevents catalyst decomposition, and promotes the elementary steps of the catalytic cycle. Bulky, electron-rich phosphine ligands are generally preferred as they facilitate both oxidative addition and reductive elimination.
-
Base: The base plays a critical role in the transmetalation step by activating the boronic acid. An inorganic base like potassium carbonate (K₂CO₃) is a common and effective choice. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of a polar aprotic solvent like dioxane or DMF and water is often employed. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the transmetalation step. Thoroughly degassing the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system used. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to determine the point of completion and avoid the formation of byproducts due to prolonged heating.
Trustworthiness: A Self-Validating System
This protocol is designed to be self-validating through clear checkpoints and analytical monitoring.
-
Reaction Monitoring: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting material (this compound) and the appearance of the product (1,5-diphenylnaphthalene). This allows for real-time assessment of the reaction's success.
-
Product Characterization: The identity and purity of the final product can be unequivocally confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected spectroscopic data for 1,5-diphenylnaphthalene provides a clear benchmark for success.
-
Troubleshooting: Common issues in palladium-catalyzed cross-coupling reactions include low yields, incomplete conversion, and the formation of side products. A systematic approach to troubleshooting, such as varying the catalyst, ligand, base, or solvent, can often resolve these issues. Ensuring an inert atmosphere and using anhydrous solvents are critical first steps in troubleshooting.
Experimental Protocol: Synthesis of 1,5-Diphenylnaphthalene
This protocol details the synthesis of 1,5-diphenylnaphthalene via a double Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Caption: A streamlined workflow for the synthesis of 1,5-diphenylnaphthalene.
Materials and Reagents
| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | C₁₀H₆I₂ | 380.0 | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.9 | 2.5 | 2.5 |
| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 810.7 | 0.05 | 0.05 |
| Potassium Carbonate | K₂CO₃ | 138.2 | 3.0 | 3.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.1 | - | - |
| Water | H₂O | 18.0 | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.1 | - | - |
| Brine (sat. NaCl) | NaCl | 58.4 | - | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.0 | - | - |
| Silica Gel | SiO₂ | 60.1 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 380 mg), phenylboronic acid (2.5 mmol, 305 mg), potassium carbonate (3.0 mmol, 415 mg), and PdCl₂(dppf) (0.05 mmol, 41 mg).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (15 mL) and water (5 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane/ethyl acetate eluent system). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a gradient of hexane and ethyl acetate) to afford 1,5-diphenylnaphthalene as a solid.
Other Cross-Coupling Strategies for this compound
While the Suzuki-Miyaura coupling is a robust method, other palladium-catalyzed cross-coupling reactions can also be employed to synthesize a variety of 1,5-disubstituted naphthalenes.
-
Sonogashira Coupling: This reaction allows for the formation of carbon-carbon triple bonds by coupling terminal alkynes with aryl halides.[4] The Sonogashira coupling of this compound with a terminal alkyne would yield 1,5-dialkynylnaphthalene derivatives, which are valuable precursors for conjugated polymers and macrocycles. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[5]
-
Buchwald-Hartwig Amination: This powerful method enables the formation of carbon-nitrogen bonds by coupling amines with aryl halides.[6] The Buchwald-Hartwig amination of this compound with primary or secondary amines would produce 1,5-diaminonaphthalene derivatives, which are important intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[7] This reaction requires a palladium catalyst, a bulky phosphine ligand, and a strong base.
Conclusion
Palladium-catalyzed cross-coupling reactions of this compound offer a highly efficient and versatile platform for the synthesis of a wide range of 1,5-disubstituted naphthalenes. A thorough understanding of the underlying catalytic cycle and the role of each reaction component is essential for successful implementation. The detailed protocol for the Suzuki-Miyaura coupling provided herein serves as a practical guide for researchers in the field. By leveraging the power of palladium catalysis, scientists can continue to explore the vast chemical space of 1,5-disubstituted naphthalenes, leading to the development of novel materials and therapeutics.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. rsc.org [rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. depts.washington.edu [depts.washington.edu]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Researcher's Guide to the Step-by-Step Synthesis of 1,5-Diiodonaphthalene Derivatives
Abstract
1,5-Diiodonaphthalene serves as a pivotal building block in synthetic organic chemistry, providing a rigid scaffold for the construction of complex molecular architectures. Its derivatives are of significant interest in materials science and are increasingly explored in drug development for their potential as ligands, molecular probes, and precursors to pharmacologically active compounds. This guide provides a comprehensive, step-by-step protocol for the synthesis of this compound, starting from the readily available precursor, 1,5-diaminonaphthalene. We delve into the causality behind experimental choices, offer a self-validating protocol through detailed characterization, and ground the methodology in authoritative scientific literature.
Introduction: The Strategic Importance of this compound
The naphthalene core is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents. Naphthalene derivatives exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The introduction of iodine atoms at the 1 and 5 positions creates a versatile platform for further chemical modification. The carbon-iodine bond is relatively weak, making it an excellent leaving group for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), thereby enabling the systematic elaboration of the naphthalene core to explore structure-activity relationships in drug discovery programs. This guide focuses on the most reliable and widely used method for synthesizing the this compound scaffold: a Sandmeyer-type reaction involving the diazotization of 1,5-diaminonaphthalene.
Overall Synthetic Strategy
The most practical and efficient pathway to this compound begins with 1,5-diaminonaphthalene. This starting material is typically prepared via the reduction of 1,5-dinitronaphthalene, which itself is synthesized by the nitration of naphthalene.[2][3] The core of this guide focuses on the final transformation: the conversion of the diamine to the diiodide.
Figure 1: Overall synthetic workflow from naphthalene to this compound and its derivatives.
Core Protocol: Synthesis of this compound via Diazotization-Iodination
This procedure is a modification of the classical Sandmeyer reaction. It involves two critical stages: the conversion of the two primary amino groups of 1,5-diaminonaphthalene into diazonium salts, followed by their displacement with iodide.
Principle and Mechanism
The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5] First, each aromatic amine group is treated with nitrous acid (formed in situ from sodium nitrite and a strong acid) at low temperatures to yield a relatively unstable diazonium salt. This step is crucial and temperature-sensitive; higher temperatures can lead to premature decomposition and unwanted side products.
The subsequent addition of an iodide salt, typically potassium iodide (KI), initiates the substitution. Unlike Sandmeyer reactions for chlorination or bromination, the iodination step does not typically require a copper(I) catalyst.[6][7] The iodide ion acts as the nucleophile, displacing the dinitrogen gas (N₂) to form the stable C-I bond.
Figure 2: Simplified mechanism for the Sandmeyer-type iodination reaction.
Materials and Reagents
| Reagent/Material | Grade | M.W. ( g/mol ) | Quantity | Notes |
| 1,5-Diaminonaphthalene | Reagent | 158.20 | 5.0 g (31.6 mmol) | Starting material. Can be light-sensitive.[8] |
| Sulfuric Acid (H₂SO₄) | Conc. (98%) | 98.08 | 25 mL | Strong acid for diazotization. |
| Deionized Water | - | 18.02 | ~500 mL | Used for solutions and washing. |
| Sodium Nitrite (NaNO₂) | ACS Reagent | 69.00 | 4.8 g (69.6 mmol) | Diazotizing agent. |
| Potassium Iodide (KI) | ACS Reagent | 166.00 | 15.7 g (94.6 mmol) | Iodide source. |
| Sodium Thiosulfate (Na₂S₂O₃) | ACS Reagent | 158.11 | ~5 g | For quenching excess iodine. |
| Dichloromethane (CH₂Cl₂) | HPLC Grade | 84.93 | ~200 mL | Extraction solvent. |
| Ethanol (EtOH) | Reagent | 46.07 | ~100 mL | Recrystallization solvent. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | ~10 g | Drying agent. |
| Ice | - | - | As needed | For maintaining low temperature. |
Step-by-Step Experimental Protocol
PART A: Preparation of the Bis(diazonium) Salt Solution
-
Acidic Amine Suspension: In a 250 mL three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine concentrated sulfuric acid (15 mL) and deionized water (50 mL). Caution: Add acid to water slowly while cooling in an ice bath. To this cooled acid solution, add 1,5-diaminonaphthalene (5.0 g, 31.6 mmol) portion-wise with stirring. A fine suspension will form.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range throughout the diazotization to prevent decomposition of the diazonium salt.
-
Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (4.8 g, 69.6 mmol) in deionized water (20 mL).
-
Diazotization: Add the sodium nitrite solution dropwise from the dropping funnel to the stirred amine suspension over 30-45 minutes. Ensure the temperature does not rise above 5 °C. The reaction mixture may change in color and consistency. After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.
PART B: Iodination and Product Isolation
-
Iodide Solution: In a separate 1 L beaker, dissolve potassium iodide (15.7 g, 94.6 mmol) in deionized water (100 mL).
-
Displacement Reaction: Slowly and carefully add the cold bis(diazonium) salt solution from Part A to the stirred potassium iodide solution. Caution: This step is exothermic and involves the vigorous evolution of nitrogen gas (N₂). Control the rate of addition to manage the effervescence. A dark precipitate will form.
-
Decomposition: After the addition is complete, allow the mixture to warm to room temperature and then gently heat it on a hot plate to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium intermediate. The evolution of N₂ gas should cease.
-
Quenching and Filtration: Cool the reaction mixture to room temperature. A dark solid should be present. Collect the crude solid by vacuum filtration. Wash the solid with cold deionized water (2 x 50 mL). To remove excess iodine, wash the solid with a 10% aqueous sodium thiosulfate solution until the filtrate is colorless, followed by a final wash with deionized water.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at low heat (~40 °C).
Purification
The crude this compound can be purified by recrystallization.
-
Dissolve the crude solid in a minimum amount of hot ethanol or acetone.
-
If the solution is highly colored, it can be treated with a small amount of activated charcoal and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. A typical yield is 60-75%.
Characterization and Validation
Confirm the identity and purity of the final product using standard analytical techniques.
| Technique | Expected Results for this compound (C₁₀H₆I₂) |
| Appearance | Off-white to light tan crystalline solid. |
| Melting Point | ~110-113 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): ~8.2 (d, 2H), ~7.8 (d, 2H), ~7.2 (t, 2H) |
| ¹³C NMR (100 MHz, Acetone-D6) | δ (ppm): ~142.9, 137.6, 131.2, 127.5, 96.9.[9] |
| Mass Spec. (EI) | m/z: 380 [M]⁺, 253 [M-I]⁺, 126 [M-2I]⁺. |
| IR (KBr) | ν (cm⁻¹): ~3050 (Ar C-H), ~1560, 1480 (C=C stretch), ~550 (C-I stretch). |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Acid Handling: Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood and add acid to water, never the reverse.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. This protocol is designed to use them in situ in solution, which is much safer. Never attempt to isolate the dry diazonium salt.
-
Gas Evolution: The reaction releases nitrogen gas. Ensure adequate ventilation and do not perform the reaction in a sealed vessel.
-
Waste Disposal: Dispose of all chemical waste according to institutional guidelines.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete diazotization. | Ensure the temperature was maintained at 0-5 °C during NaNO₂ addition. Check the purity of the starting diamine. |
| Premature decomposition of diazonium salt. | Add the diazonium salt solution to the KI solution slowly to control the exothermic reaction. | |
| Dark, Oily Product | Formation of azo-coupled side products or phenols. | Maintain low temperature during diazotization. Ensure sufficient acid is present. Purify carefully via column chromatography if recrystallization fails. |
| Product Contaminated with Iodine | Insufficient quenching. | Wash the crude product thoroughly with sodium thiosulfate solution until both the solid and the filtrate are no longer brown/purple. |
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. byjus.com [byjus.com]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. esslabshop.com [esslabshop.com]
- 9. spectrabase.com [spectrabase.com]
Application of 1,5-Diiodonaphthalene in the Synthesis of Advanced Pharmaceutical Intermediates
Introduction: The Strategic Importance of the Naphthalene Scaffold
The naphthalene core is a privileged bicyclic aromatic system frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure provides a well-defined scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets. Naphthalene derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] The strategic functionalization of the naphthalene ring is therefore a cornerstone of many medicinal chemistry programs.
Among the various disubstituted naphthalene isomers, the 1,5-substitution pattern offers a unique linear geometry, making it an ideal building block for creating rigid linkers, molecular probes, and complex polycyclic systems. 1,5-Diiodonaphthalene, in particular, serves as a versatile and highly reactive precursor for the introduction of a wide range of functionalities through modern cross-coupling methodologies. The carbon-iodine bond is highly susceptible to oxidative addition to transition metal catalysts, facilitating efficient carbon-carbon and carbon-heteroatom bond formation.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations, provide detailed experimental protocols, and present a case study on the synthesis of a complex heterocyclic scaffold with potential therapeutic applications.
Core Synthetic Strategies: Unleashing the Potential of this compound
The reactivity of the two iodine atoms in this compound allows for a variety of synthetic transformations, primarily driven by transition metal-catalyzed cross-coupling reactions. The choice of reaction conditions and coupling partners enables the construction of a vast chemical space around the naphthalene core.
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis and have had a profound impact on drug discovery and development. The two most pertinent reactions for the functionalization of this compound are the Sonogashira and Suzuki-Miyaura couplings.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[3][4] For this compound, a double Sonogashira coupling can be employed to introduce two alkyne moieties, creating a linear and rigid molecular backbone. This is particularly useful for the synthesis of molecular wires, conjugated polymers, and precursors for complex macrocycles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3]
-
Suzuki-Miyaura Coupling: The Suzuki reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl halide.[5][6] This methodology is renowned for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids. A double Suzuki coupling on this compound allows for the introduction of two aryl or heteroaryl substituents, leading to the synthesis of biaryl compounds with diverse electronic and steric properties.
The general catalytic cycles for these reactions are well-established and proceed via a sequence of oxidative addition, transmetalation, and reductive elimination steps at the palladium center. The choice of ligands, base, and solvent is crucial for achieving high yields and selectivity.
Application Case Study: Synthesis of a Naphthalene-bis-triazole-bis-quinolin-2(1H)-one Scaffold
To illustrate the practical application of this compound in pharmaceutical intermediate synthesis, we present a synthetic route towards a complex heterocyclic scaffold with potential as an epidermal growth factor receptor (EGFR) inhibitor.[7] This multi-step synthesis showcases the strategic use of Sonogashira coupling to build a key intermediate.
The overall synthetic strategy involves the initial functionalization of this compound via a double Sonogashira coupling, followed by further transformations to yield the final, biologically relevant scaffold.
Caption: Synthetic workflow from this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of the target scaffold.
Protocol 1: Synthesis of 1,5-Bis(3-hydroxyprop-1-yn-1-yl)naphthalene
This protocol describes the double Sonogashira coupling of this compound with propargyl alcohol.
Materials:
-
This compound
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol, 380 mg), bis(triphenylphosphine)palladium(II) chloride (0.05 mmol, 35 mg), and copper(I) iodide (0.1 mmol, 19 mg).
-
Add anhydrous THF (20 mL) and triethylamine (5.0 mmol, 0.7 mL) to the flask via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add propargyl alcohol (2.5 mmol, 0.15 mL) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate (50 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,5-bis(3-hydroxyprop-1-yn-1-yl)naphthalene.
Protocol 2: Synthesis of 1,5-Bis(prop-2-yn-1-yloxy)naphthalene
This protocol describes the conversion of the diol intermediate to the corresponding bis(propargyl ether).
Materials:
-
1,5-Bis(3-hydroxyprop-1-yn-1-yl)naphthalene
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% solution in toluene)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried 100 mL Schlenk flask under an inert atmosphere of argon, add a suspension of sodium hydride (2.2 mmol, 88 mg of 60% dispersion) in anhydrous DMF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of 1,5-bis(3-hydroxyprop-1-yn-1-yl)naphthalene (1.0 mmol) in anhydrous DMF (10 mL) dropwise to the stirred suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (2.5 mmol, 0.28 mL of 80% solution) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water (2 x 20 mL) and brine (20 mL), then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1,5-bis(prop-2-yn-1-yloxy)naphthalene.[7]
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the bis-alkyne and an azido-quinolinone precursor to form the final bis-triazole product.[7]
Materials:
-
1,5-Bis(prop-2-yn-1-yloxy)naphthalene
-
4-Azidoquinolin-2(1H)-one derivative
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1,5-bis(prop-2-yn-1-yloxy)naphthalene (1.0 mmol) and the 4-azidoquinolin-2(1H)-one derivative (2.1 mmol) in a mixture of DMF (15 mL) and water (5 mL).
-
To this solution, add sodium ascorbate (0.4 mmol, 79 mg) followed by copper(II) sulfate pentahydrate (0.2 mmol, 50 mg).
-
Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of a precipitate may be observed.
-
Upon completion of the reaction (monitored by TLC), add water (30 mL) to the reaction mixture to precipitate the product completely.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with water and then with cold ethanol.
-
Dry the product under vacuum to yield the desired naphthalene-bis-triazole-bis-quinolin-2(1H)-one. Further purification can be achieved by recrystallization if necessary.
Data Summary
| Compound | Starting Material | Key Reagents | Reaction Type | Typical Yield |
| 1,5-Bis(3-hydroxyprop-1-yn-1-yl)naphthalene | This compound | Propargyl alcohol, PdCl₂(PPh₃)₂, CuI | Sonogashira Coupling | 70-85% |
| 1,5-Bis(prop-2-yn-1-yloxy)naphthalene | 1,5-Bis(3-hydroxyprop-1-yn-1-yl)naphthalene | NaH, Propargyl bromide | Williamson Ether Synthesis | 60-75% |
| Naphthalene-bis-triazole-bis-quinolin-2(1H)-one | 1,5-Bis(prop-2-yn-1-yloxy)naphthalene | 4-Azidoquinolin-2(1H)-one, CuSO₄·5H₂O, Sodium ascorbate | CuAAC "Click" Reaction | 85-95% |
Mechanistic Insights and Rationale for Experimental Choices
The success of the synthetic sequence hinges on the careful selection of catalysts, reagents, and reaction conditions that are compatible with the functional groups present in the intermediates.
Caption: Catalytic cycles in Sonogashira coupling.
In the Sonogashira coupling (Protocol 1), the use of a palladium(0) catalyst, generated in situ from the Pd(II) precatalyst, is essential for the initial oxidative addition of the C-I bond. Copper(I) iodide acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. Triethylamine serves as both a base to deprotonate the terminal alkyne and as a solvent. The reaction is performed under an inert atmosphere to prevent the oxidative degradation of the catalyst and the homocoupling of the terminal alkyne (Glaser coupling).
For the ether synthesis (Protocol 2), sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl groups of the diol intermediate to form the corresponding alkoxides. Anhydrous DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and intermediates. The use of an inert atmosphere is crucial to prevent the reaction of sodium hydride with moisture.
The final cycloaddition step (Protocol 3) is a prime example of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds under mild, often aqueous, conditions. In this protocol, copper(II) sulfate is reduced in situ by sodium ascorbate to generate the active copper(I) catalyst. This reaction is highly regioselective, exclusively yielding the 1,4-disubstituted triazole isomer.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential applications in pharmaceutical and materials science. Its ability to undergo efficient and selective double cross-coupling reactions provides a straightforward entry into a wide range of 1,5-disubstituted naphthalene derivatives. The synthetic strategies and protocols outlined in this application note demonstrate a practical approach to leveraging the unique properties of this starting material for the construction of advanced pharmaceutical intermediates. The continued development of novel catalytic systems and cross-coupling methodologies will undoubtedly further expand the utility of this compound in the pursuit of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. diva-portal.org [diva-portal.org]
- 6. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]
- 7. Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Electrochemical Synthesis of 1,5-Diaminonaphthalene
A Guided Approach to the Electrochemical Reduction of 1,5-Dinitronaphthalene
Introduction
1,5-Diaminonaphthalene (1,5-DAN) is a critical chemical intermediate, primarily serving as a precursor for 1,5-naphthalene diisocyanate (NDI), a key component in the production of high-performance polyurethane elastomers.[1][2] Traditional synthesis routes for 1,5-DAN often involve the reduction of 1,5-dinitronaphthalene (1,5-DNN) using methods that require harsh reagents, high pressures, and elevated temperatures, leading to significant environmental and safety concerns. Electrochemical synthesis presents a compelling alternative, offering a green, highly selective, and controllable pathway for this transformation under ambient conditions.
This guide provides a comprehensive overview of the principles and a detailed protocol for the electrochemical reduction of 1,5-DNN to 1,5-DAN. We will explore the electrochemical behavior of 1,5-DNN using cyclic voltammetry as a diagnostic tool and then apply these insights to a preparative-scale synthesis using controlled-potential electrolysis. This document is intended for researchers in synthetic chemistry, materials science, and drug development seeking to leverage electrochemical methods for cleaner and more efficient chemical production.
Part 1: Reaction Mechanism and Voltammetric Analysis
The Principle of Nitro Group Reduction
The electrochemical reduction of aromatic nitro compounds to their corresponding amines is a well-established process that involves a sequence of electron and proton transfer steps. In aqueous or protic organic media, the overall reaction for a single nitro group is a six-electron, six-proton process:
Ar-NO₂ + 6e⁻ + 6H⁺ → Ar-NH₂ + 2H₂O
For a dinitro compound like 1,5-dinitronaphthalene, the reduction occurs in a stepwise manner. The potential at which each nitro group is reduced can be distinguished, allowing for a controlled reaction. Studies have shown that the reduction of 1,5-DNN is an irreversible, diffusion-controlled process.[3] The two nitro groups are reduced in two successive waves, which can be clearly visualized using cyclic voltammetry.[3]
Cyclic Voltammetry (CV): A Diagnostic Investigation
Cyclic voltammetry is an indispensable technique for probing the electrochemical characteristics of a redox-active species before attempting a bulk synthesis.[4][5] By scanning the potential applied to a working electrode and measuring the resulting current, we can determine the reduction potentials of 1,5-DNN and confirm the irreversible nature of the electron transfer process.
A typical cyclic voltammogram of 1,5-DNN in a DMF-water solution on a copper electrode will exhibit two distinct cathodic (reduction) peaks on the forward scan.[3] No corresponding anodic (oxidation) peaks are observed on the reverse scan, confirming the electrochemical irreversibility of the reduction.[6][7]
-
First Reduction Peak (Epc1): Corresponds to the reduction of one of the two nitro groups to an amine group, forming 5-nitro-1-aminonaphthalene.
-
Second Reduction Peak (Epc2): Occurs at a more negative potential and corresponds to the reduction of the remaining nitro group on the naphthalene core, yielding the final product, 1,5-diaminonaphthalene.
The information gleaned from CV is critical for designing a successful preparative-scale electrolysis experiment. The potential for the bulk synthesis should be set at a value slightly more negative than the second reduction peak (Epc2) to ensure the complete conversion of the starting material to the desired diamine.
Electrochemical Reduction Pathway
The diagram below illustrates the sequential reduction of the two nitro groups on the naphthalene core.
Caption: Stepwise reduction of 1,5-DNN to 1,5-DAN.
Part 2: Protocol for Preparative Scale Electrosynthesis
This section provides a step-by-step protocol for the synthesis of 1,5-diaminonaphthalene via controlled-potential electrolysis (also known as potentiostatic coulometry).[8][9] This method maintains a constant potential at the working electrode, providing high selectivity and control over the reaction.
Experimental Workflow
The overall process follows a logical sequence from initial analysis to final product verification.
Caption: Workflow for the electrosynthesis of 1,5-DAN.
Materials & Equipment
| Category | Item |
| Chemicals | 1,5-Dinitronaphthalene (1,5-DNN) |
| Dimethylformamide (DMF), HPLC grade | |
| Sulfuric Acid (H₂SO₄), concentrated | |
| Sodium Bicarbonate (NaHCO₃) | |
| Ethyl Acetate | |
| Deionized Water | |
| Supporting Electrolyte (e.g., Tetrabutylammonium tetrafluoroborate) | |
| Electrodes | Working Electrode: Copper (Cu) plate or mesh (high surface area) |
| Counter Electrode: Platinum (Pt) mesh or Carbon felt (large surface area) | |
| Reference Electrode: Ag/AgCl (in saturated KCl) | |
| Equipment | Potentiostat/Galvanostat |
| H-type (divided) electrochemical cell with a proton exchange membrane (e.g., Nafion®) | |
| Magnetic Stirrer and Stir Bars | |
| Standard glassware for synthesis and work-up (beakers, flasks, separatory funnel) | |
| Rotary Evaporator | |
| Analytical Instruments: FT-IR Spectrometer, NMR Spectrometer, Melting Point Apparatus |
Step-by-Step Protocol
1. Electrode Preparation:
-
Working Electrode (Cu): Mechanically polish the copper electrode with fine-grit sandpaper, rinse with deionized water, sonicate in acetone for 5 minutes, and dry under a stream of nitrogen.
-
Counter Electrode (Pt/C): Clean the counter electrode by rinsing with deionized water and acetone. If using platinum, it can be flame-annealed for higher purity.
2. Electrolyte and Solution Preparation:
-
Catholyte: In a volumetric flask, dissolve a known concentration of 1,5-DNN (e.g., 20 mM) in a DMF/water mixture (e.g., 80:20 v/v). Add sulfuric acid to act as the proton source.[3] The concentration of H₂SO₄ should be optimized but can be started at a 10-fold molar excess relative to 1,5-DNN.
-
Anolyte: Prepare a solution with the same solvent and sulfuric acid concentration as the catholyte but without the 1,5-DNN. This prevents the oxidation of the product at the anode.
3. Electrochemical Cell Assembly:
-
Assemble the H-type cell as shown in the diagram below. Place the catholyte in the working electrode compartment and the anolyte in the counter electrode compartment.[10]
-
Ensure the proton exchange membrane properly separates the two compartments.
-
Place the reference electrode tip as close as possible to the working electrode surface to minimize iR drop.
-
Place a magnetic stir bar in the catholyte compartment. Vigorous stirring is essential for efficient mass transport of the reactant to the electrode surface.[11]
Caption: Setup of a divided H-type cell for electrolysis.[10][11]
4. Controlled-Potential Electrolysis:
-
Set the potential of the working electrode to a value determined from the CV analysis (e.g., -1.2 V vs. Ag/AgCl, or ~50-100 mV more negative than the second reduction peak).
-
Begin the electrolysis. The current will start at a maximum value and decay exponentially as the 1,5-DNN is consumed.
-
Continue the electrolysis until the current drops to approximately 1-2% of its initial value, indicating that the reaction is complete. The total charge passed can be integrated to monitor the reaction's progress via Faraday's laws.
5. Product Work-up and Isolation:
-
Once the electrolysis is complete, decant the catholyte into a beaker.
-
Carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the neutralized solution to a separatory funnel and extract the product into an organic solvent like ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent using a rotary evaporator.
-
The resulting crude solid is 1,5-diaminonaphthalene. It can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
6. Product Characterization:
-
Confirm the identity of the product using standard analytical techniques.
-
FT-IR: Look for the appearance of N-H stretching bands (typically 3300-3500 cm⁻¹) and the disappearance of the NO₂ stretching bands (typically 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹).[12]
-
¹H NMR: Confirm the aromatic proton signals and the appearance of the -NH₂ proton signals.
-
Melting Point: Compare the measured melting point with the literature value for 1,5-diaminonaphthalene.
Part 3: Optimization and Troubleshooting
The success of the electrosynthesis is contingent upon several experimental parameters. Optimization is often required to achieve maximum yield and efficiency.[3]
Key Parameter Optimization
| Parameter | Influence on Reaction | Recommended Starting Point & Rationale |
| Electrolysis Potential | Affects selectivity and reaction rate. A potential that is too negative can lead to side reactions like hydrogen evolution. | Set 50-100 mV more negative than the second CV reduction peak to ensure complete conversion while minimizing side reactions. |
| Substrate Concentration | Impacts current density and reaction time. Higher concentrations can lead to electrode fouling or product precipitation. | 10-50 mM. This range balances reaction throughput with solubility and prevents fouling of the electrode surface. |
| Acid (Proton Source) | Crucial for the reduction mechanism. Insufficient protons will halt the reaction. | 6-12 molar equivalents of H⁺ per mole of 1,5-DNN. A stoichiometric excess ensures the reaction is not proton-limited. |
| Solvent Composition | Affects substrate solubility, electrolyte conductivity, and proton availability. | DMF-water (80:20 v/v). DMF provides good solubility for the organic substrate, while water serves as a co-solvent and proton source.[3] |
| Cathode Material | The electrode material can influence the overpotential required for the reduction and affect the final yield. | Copper (Cu) is a cost-effective and efficient cathode for nitro group reductions.[3] Other materials like lead or tin can also be effective. |
| Temperature | Affects reaction kinetics and mass transport. | Room temperature (20-25 °C). The reaction proceeds efficiently at ambient temperature, avoiding the need for heating or cooling. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Current | - Poor electrical connections.- High cell resistance.- Reference electrode issue. | - Check all cable connections.- Ensure the membrane is properly hydrated and the reference electrode tip is close to the WE.- Check/replace the reference electrode. |
| Incomplete Conversion | - Insufficient charge passed.- Proton limitation.- Low potential. | - Allow the electrolysis to run longer until the current decays fully.- Increase the concentration of the acid.- Set a more negative electrolysis potential. |
| Low Product Yield | - Product instability or side reactions.- Inefficient extraction during work-up.- Electrode passivation. | - Ensure the anolyte and catholyte are separated.- Perform multiple extractions and check the pH during neutralization.- Clean/polish the working electrode before the experiment. |
| Current Drops Prematurely | - Electrode fouling or passivation.- Precipitation of starting material or product on the electrode. | - Lower the substrate concentration.- Increase the stirring rate.- Periodically pause, clean the electrode, and restart. |
Conclusion
The electrochemical reduction of 1,5-dinitronaphthalene offers a robust, sustainable, and highly efficient route to synthesize 1,5-diaminonaphthalene. By leveraging cyclic voltammetry to understand the system's redox behavior, one can implement a controlled-potential electrolysis protocol to achieve high yields (a maximal yield of 77% has been reported under optimized conditions) of the desired product under ambient conditions.[3] This method avoids the use of hazardous reducing agents and high-pressure equipment, aligning with the principles of green chemistry and providing a valuable tool for modern synthetic applications.
References
- 1. 6ccvd.com [6ccvd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BASi® | Cyclic Voltammetry [basinc.com]
- 5. mcgill.ca [mcgill.ca]
- 6. A nitroaromatic cathode with an ultrahigh energy density based on six-electron reaction per nitro group for lithium batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchwithrutgers.com [researchwithrutgers.com]
- 9. Controlled Potential Bulk Electrolysis (BE) | Pine Research Instrumentation [pineresearch.com]
- 10. Electrochemical reduction of nitrobenzene via redox-mediated chronoamperometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of Naphthalene Rings Utilizing 1,5-Diiodonaphthalene
Abstract
The naphthalene scaffold is a privileged structural motif found in numerous pharmaceuticals, agrochemicals, and functional materials. Its rigid, aromatic framework provides an ideal platform for the spatial arrangement of functional groups to modulate biological activity and material properties. This guide provides a comprehensive overview and detailed protocols for the strategic functionalization of the naphthalene core, starting from the versatile and symmetrically substituted 1,5-diiodonaphthalene. We will delve into the mechanistic underpinnings and practical execution of key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These methods offer a powerful toolkit for researchers in medicinal chemistry, drug discovery, and materials science to generate diverse libraries of 1,5-disubstituted naphthalene derivatives.
Introduction: The Significance of the Naphthalene Core and the Utility of this compound
The naphthalene ring system is a cornerstone in the development of therapeutic agents and advanced materials. A multitude of FDA-approved drugs, such as Naproxen, Terbinafine, and Bedaquiline, feature this bicyclic aromatic core, highlighting its importance in medicinal chemistry. The ability to precisely install various substituents onto the naphthalene scaffold is paramount for fine-tuning a molecule's pharmacokinetic and pharmacodynamic profiles.
This compound serves as an excellent starting material for the synthesis of 1,5-disubstituted naphthalenes. The two iodine atoms provide reactive handles for a wide array of transition-metal-catalyzed cross-coupling reactions. The C-I bonds are highly susceptible to oxidative addition to low-valent metal centers, such as Pd(0), initiating catalytic cycles that form new carbon-carbon and carbon-heteroatom bonds. The symmetrical nature of this compound also allows for both mono- and di-functionalization, providing access to a diverse range of molecular architectures.
Core Methodologies for Functionalization
The workhorse for the functionalization of this compound is the palladium-catalyzed cross-coupling reaction. The choice of reaction type—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired functionality to be introduced.
General Workflow for Palladium-Catalyzed Cross-Coupling Reactions
The following diagram illustrates the general workflow for the functionalization of this compound via palladium-catalyzed cross-coupling.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Protocols
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Protocol for the Synthesis of 1,5-Bis(4-methoxyphenyl)naphthalene:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (380 mg, 1.0 mmol), 4-methoxyphenylboronic acid (334 mg, 2.2 mmol), and cesium carbonate (977 mg, 3.0 mmol).
-
Catalyst Addition: Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (41 mg, 0.05 mmol).
-
Solvent Addition and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous 1,4-dioxane (10 mL) and water (2 mL) via syringe. Degas the resulting mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture to 100 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
| Parameter | Value | Reference |
| Yield | Typically 80-95% | |
| Characterization | ¹H NMR, ¹³C NMR, HRMS | N/A |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.
Reaction Scheme:
using 1,5-diiodonaphthalene to synthesize n-type semiconductors
An Application Guide to the Synthesis of N-Type Semiconductors Utilizing Naphthalene-Based Building Blocks
Abstract
N-type organic semiconductors are fundamental components in the advancement of organic electronics, enabling the development of complementary circuits, organic field-effect transistors (OFETs), and organic electrochemical transistors (OECTs). The naphthalene core, particularly in the form of naphthalene diimides (NDIs), represents one of the most robust and high-performing scaffolds for n-type materials due to its defined planar structure, high electron affinity, and excellent chemical stability.[1][2][3] This application note provides a comprehensive guide for researchers and scientists on the synthesis of naphthalene-based n-type semiconductors. We will explore two primary synthetic strategies: the industry-standard synthesis of NDI derivatives via imidization and the versatile construction of novel conjugated polymers using 1,5-diiodonaphthalene as a key building block in metal-catalyzed cross-coupling reactions. This document provides detailed, field-tested protocols, explains the causal reasoning behind experimental choices, and presents methods for material characterization.
Part 1: Foundational Principles of Naphthalene-Based N-Type Semiconductors
The Naphthalene Diimide (NDI) Scaffold: A Cornerstone of N-Type Materials
Naphthalene diimides (NDIs) are a class of electron-deficient aromatic compounds that have become workhorses in organic electronics.[3][4] Their prevalence is due to a combination of desirable properties:
-
High Electron Affinity: The two electron-withdrawing imide groups flanking the naphthalene core lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level. A LUMO level deeper than -4.0 eV is often required for stable electron transport in ambient conditions, a benchmark that many NDI derivatives can achieve.[5]
-
Structural Rigidity and Planarity: The fused ring system promotes strong π-π stacking in the solid state, which is crucial for efficient intermolecular charge transport. This ordered packing leads to high electron mobilities, with some NDI-based devices exhibiting values exceeding 6 cm²/(V·s).[6]
-
Tunability: The NDI scaffold can be chemically modified at two key locations: the imide nitrogen atoms and the naphthalene core (positions 2, 3, 6, and 7). This allows for fine-tuning of solubility, molecular packing, and optoelectronic properties.[3]
This compound: A Versatile Precursor for π-Conjugated Systems
While NDIs are synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride, other naphthalene isomers like this compound serve as powerful building blocks for creating different classes of n-type materials, particularly donor-acceptor (D-A) copolymers.[7] The utility of this compound stems from the reactivity of its carbon-iodine bonds. Iodine is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as Stille, Suzuki, and Sonogashira coupling. This enables the facile incorporation of the electron-deficient naphthalene unit into a larger conjugated polymer backbone, alternating with electron-rich (donor) units to create materials with tailored band gaps and electronic properties.[8]
Part 2: Core Synthetic Strategies and Mechanistic Rationale
Strategy A: Imidization for Naphthalene Diimide (NDI) Synthesis
The synthesis of symmetric NDIs is a straightforward and highly efficient one-step condensation reaction.[3] This process involves reacting commercially available 1,4,5,8-naphthalenetetracarboxylic dianhydride (NDA) with two equivalents of a primary amine at elevated temperatures.
Causality: The reaction proceeds via nucleophilic attack of the amine's lone pair on the electrophilic carbonyl carbons of the anhydride. This is followed by a dehydration process, forming the stable five-membered imide rings. The choice of the primary amine (R-NH₂) is critical as the 'R' group dictates the final material's solubility and solid-state packing. Long, branched alkyl chains are commonly used to enhance solubility in organic solvents for solution-based processing.[9]
Caption: General workflow for the synthesis of NDI via imidization.
Strategy B: Stille Cross-Coupling with this compound
To create conjugated polymers, Stille cross-coupling is a reliable method that forms new carbon-carbon bonds. This reaction couples an organohalide (this compound) with an organotin compound in the presence of a palladium catalyst.
Causality: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of the diiodonaphthalene.
-
Transmetalation: The organic group from the organotin reagent is transferred to the palladium center, displacing the tin byproduct.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired C-C bond.
This method is tolerant of a wide variety of functional groups and allows for the precise construction of alternating copolymer backbones, which is essential for tuning the electronic structure of n-type polymers.[7][8]
Caption: Experimental workflow for polymer synthesis via Stille coupling.
Part 3: Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals with care, consulting the Safety Data Sheet (SDS) for each reagent.
Protocol 1: Synthesis of N,N'-Bis(2-ethylhexyl)-1,4,5,8-naphthalenetetracarboxylic Diimide
This protocol describes the synthesis of a common, highly soluble NDI derivative.
Materials:
-
1,4,5,8-Naphthalenetetracarboxylic dianhydride (NDA) (1.00 g, 3.73 mmol)
-
2-Ethylhexylamine (1.25 mL, 7.53 mmol, 2.02 equiv)
-
Glacial Acetic Acid (30 mL)
-
Ethanol
-
Hexanes
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add NDA (1.00 g), 2-ethylhexylamine (1.25 mL), and glacial acetic acid (30 mL).
-
Heat the reaction mixture to reflux (approx. 120 °C) with vigorous stirring. The mixture will initially be a slurry and should become homogeneous as the reaction progresses.
-
Maintain the reflux for 6-8 hours. Monitor the reaction by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes:Dichloromethane) until the starting NDA spot has disappeared.
-
Allow the reaction to cool to room temperature. A precipitate will form.
-
Pour the mixture into 100 mL of cold ethanol while stirring.
-
Collect the precipitate by vacuum filtration and wash the solid thoroughly with ethanol (3 x 20 mL) to remove residual acetic acid and unreacted amine.
-
The crude product can be further purified by recrystallization from a hot solvent mixture such as ethyl acetate or by column chromatography on silica gel (eluent: gradient of hexanes to 1:1 hexanes:dichloromethane) to yield a white to off-white solid.
Protocol 2: Synthesis of a Poly(naphthalene-alt-bithiophene) Copolymer
This protocol details a representative Stille coupling polymerization using this compound.
Materials:
-
This compound (380 mg, 1.00 mmol)
-
5,5'-Bis(trimethylstannyl)-2,2'-bithiophene (500 mg, 1.00 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (49 mg, 0.16 mmol)
-
Anhydrous, degassed Chlorobenzene (15 mL)
-
Methanol, Acetone, Hexanes (for purification)
Procedure (requires inert atmosphere using Schlenk line techniques):
-
In an oven-dried 50 mL Schlenk flask, combine this compound, 5,5'-bis(trimethylstannyl)-2,2'-bithiophene, Pd₂(dba)₃, and P(o-tol)₃ under a nitrogen or argon atmosphere.
-
Add anhydrous, degassed chlorobenzene (15 mL) via syringe.
-
Subject the flask to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Heat the reaction mixture to 100 °C and stir vigorously for 48 hours under a positive pressure of inert gas. The solution will darken, and an increase in viscosity may be observed.
-
After cooling to room temperature, slowly pour the reaction mixture into 200 mL of vigorously stirring methanol to precipitate the polymer.
-
Filter the crude polymer. To remove catalyst residues and low molecular weight oligomers, perform a sequential Soxhlet extraction with methanol, acetone, and hexanes (8-12 hours each).
-
The purified polymer is then extracted from the thimble using a good solvent, such as hot chloroform or chlorobenzene.
-
The final polymer is recovered by precipitating this solution into methanol, filtering, and drying under vacuum to yield a dark-colored solid.
Part 4: Characterization and Expected Data
After synthesis and purification, the materials must be characterized to confirm their structure and evaluate their electronic properties.
-
Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized molecules.
-
Optical Properties: UV-Visible spectroscopy is used to determine the optical bandgap (Eg) of the material.
-
Electrochemical Properties: Cyclic Voltammetry (CV) is performed to determine the HOMO and LUMO energy levels. For an n-type semiconductor, a low-lying LUMO is desirable for efficient and stable electron injection and transport.
Table 1: Representative Properties of Naphthalene-Based Semiconductors
| Property | NDI Derivative (from Protocol 1) | Naphthalene Copolymer (from Protocol 2) | Rationale & Significance |
| LUMO Energy Level | -3.8 to -4.1 eV | -3.5 to -3.8 eV | Lower LUMO levels enhance electron injection and ambient stability.[5] |
| HOMO Energy Level | -6.2 to -6.5 eV | -5.4 to -5.8 eV | The HOMO-LUMO gap determines the material's optical absorption properties. |
| Optical Bandgap (Eg) | ~2.8 - 3.0 eV | ~1.8 - 2.2 eV | Copolymers typically have smaller bandgaps due to extended conjugation. |
| Electron Mobility (µe) | 10⁻² to >1 cm²/Vs | 10⁻⁴ to 10⁻² cm²/Vs | Highly dependent on solid-state packing; NDIs often show higher mobility.[6] |
Note: Values are typical ranges found in literature and will vary based on specific side chains, comonomers, and processing conditions.
Part 5: Conclusion
The naphthalene scaffold is a remarkably versatile platform for the design and synthesis of high-performance n-type semiconductors. The imidization of naphthalenetetracarboxylic dianhydride provides a direct and efficient route to NDI-based materials, which remain the gold standard for many applications. Concurrently, the use of functionalized precursors like this compound in cross-coupling polymerization opens avenues to a vast array of novel π-conjugated materials with properties tailored for specific electronic devices. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore this exciting class of organic electronic materials.
References
- 1. Structure and properties of naphthalene-diimide N-functionalized with stilbene - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Disclosing the molecular structure and dynamics of naphthalene diimide based organic semiconductors in the solid state - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. n-Type organic semiconducting polymers: stability limitations, design considerations and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 1,5-Diisocyanatonaphthalene (NDI) from its Precursors
Abstract
1,5-Diisocyanatonaphthalene (NDI), also known as 1,5-naphthalene diisocyanate, is a symmetrical aromatic diisocyanate renowned for its role as a key building block in the synthesis of high-performance polyurethane elastomers.[1][2] The rigid and planar structure of the naphthalene core imparts exceptional mechanical properties, thermal stability, and dynamic performance to the resulting polymers, making them superior to those derived from more common diisocyanates like MDI and TDI.[2][3] However, the synthesis of NDI presents significant chemical challenges, primarily related to the management of hazardous reagents and reaction conditions. This guide provides a comprehensive overview of the principal synthetic pathways to NDI, starting from the preparation of its essential precursor, 1,5-diaminonaphthalene (NDA). We will detail and contrast the traditional phosgenation route with modern, safer non-phosgene alternatives, providing step-by-step protocols, explaining the chemical rationale behind procedural choices, and outlining critical safety measures.
Part 1: Precursor Synthesis: 1,5-Diaminonaphthalene (NDA)
The quality and purity of the starting material are paramount for the successful synthesis of NDI. The primary precursor, 1,5-diaminonaphthalene (NDA), is a colorless solid that can darken upon exposure to air due to oxidation.[4]
Synthetic Pathway
Industrially, NDA is prepared via a two-step process starting from 1-nitronaphthalene, which itself is derived from the nitration of naphthalene.[4][5] The process involves a second nitration to yield a mixture of dinitronaphthalene isomers, followed by the reduction of the 1,5-dinitronaphthalene isomer.[4][6]
Figure 1: General synthetic workflow for the preparation of 1,5-diaminonaphthalene (NDA) from naphthalene.
Purification of NDA
For subsequent phosgenation or equivalent reactions, the purity of NDA is critical, as impurities can lead to undesirable side products. A common impurity from certain synthesis routes is 1-amino-5-hydroxynaphthalene.[7] Sublimation under reduced pressure, potentially in the presence of basic inorganic compounds like sodium hydroxide, is an effective method for purification.[7]
Part 2: Synthesis of 1,5-Diisocyanatonaphthalene (NDI)
The conversion of the diamine (NDA) to the diisocyanate (NDI) is the core of the synthesis. We present three distinct methodologies, each with its own advantages regarding safety, yield, and scalability.
Method A: The Phosgenation Route (Traditional Method)
This method remains a cornerstone of industrial NDI production due to its efficiency and high yields.[1] It involves the direct reaction of NDA with phosgene (COCl₂), a highly toxic and corrosive gas.
Causality & Expertise: The reaction proceeds through the formation of intermediate carbamoyl chlorides, which then eliminate hydrogen chloride (HCl) at elevated temperatures to form the isocyanate groups. The reaction is typically performed in a high-boiling inert solvent, such as chlorobenzene or dichlorobenzene, which can facilitate the removal of the HCl byproduct and handle the required reaction temperatures.[1][8] In some protocols, NDA is first converted to its dihydrochloride salt by treatment with dry HCl gas.[1][3] This can prevent the formation of polymeric ureas by protonating the reactive amine groups, allowing for a more controlled reaction with phosgene.
Detailed Protocol (Phosgenation of NDA Dihydrochloride):
-
Salt Formation: Suspend 1,5-diaminonaphthalene (NDA) in an inert solvent like dichlorobenzene within a pressure-rated reactor equipped with a robust mechanical stirrer, gas inlet, and reflux condenser connected to a scrubber system for acid neutralization.
-
Introduce dry hydrogen chloride (HCl) gas into the suspension while stirring to precipitate 1,5-diaminonaphthalene dihydrochloride. The reaction is complete when the uptake of HCl ceases.[3]
-
Phosgenation (Cold-Hot Process): Cool the slurry to 0-10°C. Introduce a stoichiometric excess of phosgene into the reactor.[8]
-
Slowly raise the temperature of the reaction mixture to reflux (typically 130-180°C, depending on the solvent) over several hours.[1] During this stage, the intermediate carbamoyl chlorides are formed and subsequently dehydrochlorinated to yield NDI. Gaseous byproducts (HCl and excess phosgene) are vented through the scrubber system.
-
Maintain the reaction at reflux until the mixture becomes a clear, pale-yellow solution, indicating the completion of the reaction.
-
Work-up: Purge the solution with an inert gas (e.g., dry nitrogen) while maintaining the temperature to remove all residual phosgene and HCl.
-
The NDI product is then isolated from the solvent, typically by fractional distillation under reduced pressure.[1][8] This method can achieve yields as high as 95.7%.[1]
| Critical Safety Directive: Phosgene Handling |
| Phosgene is an extremely toxic gas (OSHA PEL 0.1 ppm) that can cause severe, delayed-onset pulmonary edema.[9] All manipulations must be conducted within a dedicated, continuously monitored, negative-pressure containment facility (e.g., a phosgene cabinet or glove box). [10][11] A full-face, positive-pressure self-contained breathing apparatus (SCBA) and chemical-protective clothing are mandatory.[9] Redundant phosgene sensors with audible and visual alarms must be in place.[11] All exhaust must be directed through a caustic scrubber system to neutralize any unreacted phosgene. |
Method B: The "Solid Phosgene" Route using Bis(trichloromethyl) Carbonate (BTC)
To mitigate the extreme hazards of gaseous phosgene, solid and liquid phosgene equivalents have been developed. Bis(trichloromethyl) carbonate (BTC), also known as triphosgene, is a stable, crystalline solid that decomposes to release three equivalents of phosgene in situ.[12][13]
Causality & Expertise: BTC offers a significant advantage in safety and handling over phosgene gas.[12] The reaction can be performed with standard laboratory glassware in a well-ventilated fume hood. The reaction is often catalyzed by tertiary amines, such as triethylamine or pyridine, which facilitate the decomposition of BTC and the subsequent reaction with the diamine.[14][15] This method can produce NDI in very high yields, sometimes exceeding 98%, under milder conditions than the direct phosgenation process.[12]
Detailed Protocol (BTC Method):
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (connected to a scrubber), dissolve bis(trichloromethyl) carbonate (BTC) in an inert solvent like chlorobenzene.[14]
-
Catalyst Addition: Add a catalytic amount of a tertiary amine mixture (e.g., triethylamine and pyridine) to the BTC solution.[14]
-
NDA Addition: In a separate vessel, dissolve 1,5-diaminonaphthalene (NDA) in warm chlorobenzene. Add this solution dropwise to the stirred BTC solution at a controlled temperature, typically between 15°C and 35°C.[14]
-
Reaction: After the addition is complete, stir the mixture for 0.5-4 hours.[14]
-
Completion: Gently heat the mixture to reflux for approximately 2 hours to ensure complete conversion and removal of HCl.[14]
-
Work-up: After cooling, the solid NDI product can be isolated by filtration. The solvent can be recovered by distillation.[12] The crude product is then purified as described in Part 3.
Method C: The Non-Phosgene Route via Thermal Decomposition
This pathway completely avoids phosgene and its direct equivalents, representing a "greener" chemical approach. The process involves first converting the diamine into a more stable derivative, a bis-carbamate (also known as a bis-urethane), which is then thermally decomposed under vacuum to yield the diisocyanate and a recyclable alcohol.
Causality & Expertise: This method separates the formation of the N-C(O) bond from the final dehydration/elimination step. The carbamate intermediates are stable solids that can be purified before the final, high-temperature decomposition step. The thermal cracking must be performed under high vacuum and elevated temperatures (240-350°C) to shift the equilibrium towards the products and allow for their distillation from the reaction zone.[16][17]
Detailed Protocol (Thermal Decomposition):
-
Carbamate Synthesis: Synthesize the precursor, for example, 1,5-bis(ethoxycarbonylamino)naphthalene, by reacting NDA with an excess of ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.
-
Thermal Cracking: Introduce the purified bis-carbamate precursor into a tube reactor or a thermal cracking apparatus capable of reaching high temperatures and maintaining a high vacuum (e.g., 1-3 mbar).[17]
-
Heat the reactor to 250-350°C.[17] The bis-carbamate will decompose into NDI and ethanol.
-
Product Collection: The volatile products (NDI and ethanol) are carried out of the hot zone by the vacuum and are collected in a series of cooled traps. Fractional condensation can be used to separate the NDI from the more volatile alcohol byproduct.[16][17] The NDI solidifies in the first water-cooled collection vessel.[17] This process can achieve yields of over 80%.[17]
Figure 2: Comparison of the primary synthetic routes to 1,5-diisocyanatonaphthalene (NDI).
Part 3: Purification and Characterization of NDI
Final purification is essential to achieve the high-purity NDI (typically >99.5%) required for polymerization.[2]
Purification Protocols
-
Fractional Distillation (Rectification): For crude NDI obtained from solution-phase reactions, fractional distillation under high vacuum is the preferred method for removing solvent and lower-boiling impurities.[1][16]
-
Recrystallization/Solvent Wash: The solid product obtained from methods like the BTC route can be washed with a non-polar solvent like n-hexane to remove soluble impurities.[18] Recrystallization from a suitable solvent can further enhance purity.
Characterization and Quality Control
The final product should be a white to light yellow crystalline solid.[2][19]
| Property | Typical Value | Reference |
| Appearance | White to light yellow crystalline solid | [2][19] |
| Molecular Formula | C₁₂H₆N₂O₂ | [16] |
| Molecular Weight | 210.19 g/mol | [16] |
| Melting Point | 129 - 132 °C | [17][19] |
| Boiling Point | 183 °C (at reduced pressure) | [19] |
| Isocyanate (NCO) Content | ~40% (Theoretical: 39.98%) | [2] |
Spectroscopic Analysis:
-
FTIR (Fourier-Transform Infrared Spectroscopy): The most prominent feature in the FTIR spectrum of NDI is the very strong, sharp absorption band corresponding to the asymmetric stretching of the isocyanate (-N=C=O) group, which appears around 2250-2275 cm⁻¹ . The complete disappearance of N-H stretching bands (typically seen around 3300-3500 cm⁻¹) from the precursor diamine is a key indicator of a successful reaction.
-
NMR (Nuclear Magnetic Resonance Spectroscopy):
-
¹H-NMR: The spectrum will show complex multiplets in the aromatic region corresponding to the six protons on the naphthalene ring.
-
¹³C-NMR: The spectrum will show the characteristic signal for the isocyanate carbon at approximately 125-130 ppm . The remaining signals will correspond to the carbons of the naphthalene core.[20][21]
-
Part 4: Safety, Handling, and Waste Management
Hazard Analysis:
| Substance | Primary Hazards | Handling Precautions |
|---|---|---|
| 1,5-Diaminonaphthalene (NDA) | Suspected carcinogen, toxic to aquatic life.[4] | Handle with gloves and eye protection in a well-ventilated area. Avoid creating dust. |
| Phosgene (COCl₂) | Extremely toxic by inhalation, severe corrosive.[9] | Strictly for use in dedicated, contained, and monitored systems. Requires SCBA and specialized protective clothing.[9][11] |
| Bis(trichloromethyl) Carbonate (BTC) | Toxic if inhaled, causes severe skin and eye damage. Releases phosgene upon heating or reaction.[13] | Handle in a fume hood with appropriate PPE (gloves, goggles, lab coat). Avoid moisture. |
| 1,5-Diisocyanatonaphthalene (NDI) | Harmful if inhaled, causes skin and serious eye irritation, may cause allergy or asthma symptoms. | Handle in a well-ventilated area or fume hood. Wear respiratory protection, gloves, and eye protection.[22] |
| Chlorinated Solvents | Harmful if inhaled/swallowed, suspected carcinogen, environmental hazard. | Use in a fume hood, wear appropriate gloves. Collect all waste in designated halogenated waste containers. |
Handling Isocyanates: NDI is sensitive to moisture and will react with water to form ureas, releasing CO₂. All glassware and solvents must be scrupulously dried before use. Store NDI under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container in a cool, dry place.
Waste Disposal: Unreacted isocyanates in waste streams should be quenched by slowly adding the waste stream to a stirred solution of a deactivating agent (e.g., a solution of sodium carbonate and a surfactant in water) before disposal. All chemical waste must be disposed of according to local, state, and federal regulations.[10]
References
- 1. 1,5-Naphthalene Diisocyanate: Indication, Application, Preparation_Chemicalbook [chemicalbook.com]
- 2. innospk.com [innospk.com]
- 3. 1,5-Naphthalene diisocyanate: Preparation, Applications as a Building Block and Health Hazards_Chemicalbook [chemicalbook.com]
- 4. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 5. PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864 [data.epo.org]
- 6. CN102020568A - Method for preparing 1,5-diaminonaphthalene and 1,8-diaminonaphthalene - Google Patents [patents.google.com]
- 7. EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content - Google Patents [patents.google.com]
- 8. US9272988B2 - Method for producing diisocyanates by phosgenating diamine suspensions - Google Patents [patents.google.com]
- 9. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. chemicalsknowledgehub.com [chemicalsknowledgehub.com]
- 12. CN1212312C - The synthetic method of 1,5-naphthalene diisocyanate - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN103274966B - Method for preparing 1, 5-Naphthalene diisocyanate by solid state phosgenation method - Google Patents [patents.google.com]
- 15. CN1939899A - Synthesis of 1,5-naphthalene isocyanate - Google Patents [patents.google.com]
- 16. 1,5-Naphthalene diisocyanate synthesis - chemicalbook [chemicalbook.com]
- 17. prepchem.com [prepchem.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. publications.iarc.who.int [publications.iarc.who.int]
- 20. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, FTIR, ¹³C-NMR and temperature-dependent ¹H-NMR characteristics of bis-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. lakeland.com [lakeland.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,5-Diiodonaphthalene
Welcome to the technical support center for the synthesis of 1,5-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights to help you optimize your reaction yield and purity.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is most reliably achieved via a Sandmeyer-type reaction involving the diazotization of 1,5-diaminonaphthalene.
Question 1: My reaction yield is very low or I've isolated no product. What are the likely causes?
Low or no yield is the most common issue, typically stemming from problems in one of the two main stages: diazotization or the subsequent iodine substitution.
Possible Cause 1: Incomplete Diazotization
The conversion of the primary amino groups of 1,5-diaminonaphthalene into bis-diazonium salts is a critical step that is highly sensitive to reaction conditions. If this step is incomplete, the unreacted amine will remain in solution and will not be converted to the desired product.
-
Scientific Rationale: Diazotization requires the in-situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid. An insufficient amount of acid or nitrite, or a temperature that is too high, can hinder the formation of the necessary nitrosating agent, N₂O₃.
-
Troubleshooting & Validation:
-
Verify Excess Nitrous Acid: Always test the reaction mixture for the presence of excess nitrous acid to ensure all the amine has reacted. A simple and effective method is to use starch-iodide paper; a positive test (the paper turns blue-black) indicates that nitrous acid is present in excess and the diazotization is likely complete.[1]
-
Acid Molarity: Ensure the mineral acid (typically HCl or H₂SO₄) is of the correct concentration and used in sufficient excess to both form the amine salt and generate nitrous acid.[2]
-
Reagent Quality: Use high-purity 1,5-diaminonaphthalene. This starting material can oxidize and darken in air, which may affect its reactivity.[3]
-
Possible Cause 2: Premature Decomposition of the Diazonium Salt
Aryl diazonium salts are notoriously unstable intermediates.[4][5] The bis-diazonium salt of naphthalene is particularly prone to decomposition if not handled correctly, leading to a host of byproducts, primarily phenols, and a significant loss of yield.
-
Scientific Rationale: The C-N bond in a diazonium salt is weak, and the molecule can readily lose dinitrogen gas (N₂), a thermodynamically very stable leaving group, to form a highly reactive aryl cation. This cation will then react with any available nucleophile, most often water, to form the undesired 1,5-dihydroxynaphthalene.
-
Troubleshooting & Validation:
-
Strict Temperature Control: The diazotization step must be performed at low temperatures, typically between 0-5°C.[1][5] Use an ice-salt bath to maintain this temperature range throughout the addition of sodium nitrite and for the duration of the stirring period.
-
Immediate Use: Do not attempt to isolate the diazonium salt. Use the cold diazonium salt solution immediately in the subsequent iodination step. Any delay increases the likelihood of decomposition.[6]
-
Possible Cause 3: Inefficient Iodide Substitution
The displacement of the diazonium groups with iodide is generally efficient, as iodide is a strong nucleophile. However, suboptimal conditions can still lead to poor yields.
-
Scientific Rationale: While this step of the Sandmeyer reaction does not typically require a copper catalyst, the concentration and delivery of the iodide source are important.[7][8]
-
Troubleshooting & Validation:
-
Iodide Source: Use a saturated solution of potassium iodide (KI) or sodium iodide (NaI). Ensure it is fully dissolved.
-
Addition Strategy: Add the cold diazonium salt solution slowly to the iodide solution with vigorous stirring. A rapid, uncontrolled addition can cause localized heating and foaming (due to N₂ evolution), promoting decomposition and side reactions.
-
Question 2: The reaction mixture turned into a dark, tar-like substance upon addition of the diazonium salt. What went wrong?
The formation of dark, often polymeric, tars is a clear sign of uncontrolled decomposition of the diazonium salt and subsequent radical side reactions.
-
Scientific Rationale: At elevated temperatures or in the presence of certain impurities, diazonium salts can decompose via radical pathways. The resulting aryl radicals can polymerize or react non-selectively with other species in the mixture, leading to intractable tars instead of the clean substitution product.[1]
-
Troubleshooting & Validation:
-
Revisit Temperature Control: This is the most critical parameter. Ensure both the diazonium salt solution and the iodide solution are adequately cooled before and during the addition.
-
Check for Impurities: Ensure all glassware is clean. Impurities in the starting amine or residual metals can sometimes catalyze decomposition pathways.
-
Control pH: Maintain a strongly acidic environment during diazotization. An incorrect pH can lead to the formation of diazoamino compounds, which can contribute to byproduct formation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable and highest-yielding method for synthesizing this compound?
The most robust and selective method is the Sandmeyer-type reaction , starting from 1,5-diaminonaphthalene. This multi-step process involves:
-
Preparation of the Starting Amine: 1,5-diaminonaphthalene is typically prepared by the reduction of 1,5-dinitronaphthalene.[3] The dinitronaphthalene itself is obtained from the nitration of naphthalene, which often produces a mixture of 1,5- and 1,8-isomers that must be separated.[9][10][11]
-
Bis-Diazotization: The diamine is treated with sodium nitrite in a cold, acidic solution to form the corresponding bis-diazonium salt.
-
Iodination: The resulting diazonium salt solution is then reacted with a solution of potassium or sodium iodide to yield this compound.[7]
This method is superior because it builds the desired substitution pattern from a pre-defined precursor, ensuring high regioselectivity.
Q2: Why is direct iodination of naphthalene not recommended for producing the 1,5-isomer?
While direct iodination of aromatic rings is possible, it is not a practical method for the selective synthesis of this compound for several reasons:
-
Poor Regioselectivity: Electrophilic substitution on naphthalene preferentially occurs at the α-positions (1, 4, 5, 8). A second substitution is difficult to control, leading to a mixture of di-iodinated isomers, primarily 1,4- and this compound, along with poly-iodinated products.[12] Separating these isomers is often challenging.
-
Harsh Reaction Conditions: Direct iodination requires a strong oxidizing agent (like periodic acid, sodium iodate, or nitric acid) to generate a potent electrophilic iodine species (I⁺).[13][14][15] These reactions often require high temperatures and concentrated acids, which can lead to substrate degradation and are less desirable for complex molecules.
Q3: How critical is the stoichiometry of sodium nitrite in the diazotization step?
The stoichiometry is critical. A slight excess of sodium nitrite (approx. 1.05-1.1 equivalents per amine group) is necessary to ensure all the primary amine is converted to the diazonium salt. An insufficient amount will result in unreacted starting material and lower yield. However, a large excess should be avoided as it can lead to unwanted side reactions. The most reliable way to manage this is to add the nitrite solution portion-wise until a persistent positive test on starch-iodide paper is achieved.[1][16]
Data Summary and Protocols
Table 1: Critical Parameters for this compound Synthesis
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Reaction Temperature | 0–5 °C | Prevents decomposition of the unstable diazonium salt. Higher temperatures drastically reduce yield by promoting phenol formation and polymerization.[1][5] |
| Acid Concentration | Strong Mineral Acid (e.g., HCl, H₂SO₄) | Catalyzes the formation of the nitrosating agent and keeps the reaction medium acidic to prevent unwanted side reactions.[2] |
| Nitrite Stoichiometry | Slight Excess (2.1-2.2 eq. total) | Ensures complete conversion of both amino groups. Verified with starch-iodide paper.[16] |
| Reaction Time | Use Diazonium Salt Immediately | Minimizes the opportunity for the diazonium salt to decompose before it can react with the iodide source.[6] |
| Purity of Amine | High Purity | Oxidized or impure 1,5-diaminonaphthalene can introduce side reactions and lower the overall yield.[3] |
Experimental Workflow & Troubleshooting Diagrams
Diagram 1: General Workflow for Sandmeyer Iodination
Caption: Workflow for this compound synthesis.
Diagram 2: Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yield.
Detailed Experimental Protocols
Disclaimer: These protocols are representative and should be adapted and performed with appropriate safety precautions in a certified laboratory setting. Isolated diazonium salts can be explosive.[6]
Protocol 1: Bis-Diazotization of 1,5-Diaminonaphthalene
-
Preparation: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1,5-diaminonaphthalene (1.0 eq.) in a mixture of water and concentrated hydrochloric acid (approx. 3.0 eq. per amine group).
-
Cooling: Cool the suspension to 0°C using an ice-salt bath. Ensure the internal temperature is stable between 0-5°C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (2.2 eq. total) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. The rate of addition must be controlled to keep the internal temperature below 5°C.[1]
-
Validation: After the addition is complete, continue stirring the mixture in the ice bath for an additional 20 minutes. Test for excess nitrous acid using starch-iodide paper. If the test is negative, add a small additional amount of the nitrite solution until a positive test persists.
-
Final Solution: The resulting cold solution contains the 1,5-naphthalene-bis-diazonium chloride and should be used immediately in the next step.
Protocol 2: Sandmeyer Iodination
-
Iodide Preparation: In a separate, larger beaker or flask equipped with a stirrer, dissolve potassium iodide (approx. 3.0-4.0 eq.) in water to make a near-saturated solution. Cool this solution in an ice bath.
-
Substitution: Slowly add the cold diazonium salt solution from Protocol 1 to the vigorously stirred potassium iodide solution. The addition should be done portion-wise or via a dropping funnel. Expect vigorous evolution of nitrogen gas.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
Heating (Optional but Recommended): Gently warm the reaction mixture to 50-60°C for about 30 minutes to ensure complete decomposition of any remaining diazonium salt and drive the reaction to completion.
-
Workup: Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. The filtrate should be extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts with the filtered solid.
-
Washing: Wash the combined organic material with a solution of sodium thiosulfate to remove any excess iodine, then with water, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diazotisation [organic-chemistry.org]
- 3. 1,5-Diaminonaphthalene - Wikipedia [en.wikipedia.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Sandmeyer Reaction [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. PROCESS FOR PREPARATION OF 1,5-DIAMINONAPHTHALENES - Patent 1295864 [data.epo.org]
- 10. benchchem.com [benchchem.com]
- 11. Process for the production of 1,5-dinitronaphthalene - Patent 1529772 [data.epo.org]
- 12. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. sciencemadness.org [sciencemadness.org]
- 15. A Novel Aromatic Iodination Method, with Sodium Periodate Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Crude 1,5-Diiodonaphthalene by Sublimation
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals utilizing sublimation for the purification of crude 1,5-diiodonaphthalene. It addresses common challenges and offers practical, field-tested solutions to ensure a successful and efficient purification process.
I. Troubleshooting Guide: Addressing Common Issues in this compound Sublimation
This section is designed to help you navigate and resolve specific problems you may encounter during the sublimation of this compound.
Issue 1: Low or No Sublimate Yield
Symptoms:
-
A negligible amount of purified solid is collected on the cold finger.
-
The crude material at the bottom of the apparatus appears unchanged or has only slightly decreased in volume.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Insufficient Heating | Rationale: Sublimation is an endothermic process requiring adequate energy input for the solid to transition directly into the gaseous phase.[1] If the temperature is too low, the vapor pressure of this compound will be insufficient for sublimation to occur at an appreciable rate. Action: Gradually increase the temperature of the heating bath. For this compound, with a melting point of 147°C, the sublimation temperature under vacuum will be lower.[2] A good starting point is to heat the apparatus gently and observe for the first signs of sublimate formation. If none is observed, incrementally increase the temperature. |
| Inadequate Vacuum | Rationale: Reducing the pressure lowers the sublimation point of a substance.[3] A leak in the system will result in a higher pressure, requiring a higher temperature for sublimation. Action: Check all joints and connections for leaks. Ensure that the vacuum tubing is thick-walled and not collapsed.[4][5] A hissing sound is a clear indicator of a leak.[4][5] Re-grease joints if necessary, ensuring a transparent seal.[4] |
| Incorrect Apparatus Setup | Rationale: The distance between the crude material and the cold finger can impact the efficiency of deposition. If the cold finger is positioned too high, the gaseous molecules may solidify on the cooler upper walls of the apparatus before reaching the intended collection surface.[3] Action: Ensure the cold finger is positioned as close as possible to the crude material without touching it. This minimizes the path the gaseous this compound must travel. |
Issue 2: Product Contamination (Discoloration or Impurities in Sublimate)
Symptoms:
-
The collected sublimate is not the expected white or off-white crystalline solid and may appear yellow, brown, or oily.
-
Analytical data (e.g., NMR, melting point) of the sublimate indicates the presence of impurities.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Heating Too Rapidly or at Too High a Temperature | Rationale: Aggressive heating can cause non-volatile or less volatile impurities to be carried over with the subliming this compound, a phenomenon known as "bumping" or mechanical transfer. It can also lead to thermal decomposition of the target compound or impurities. Action: Heat the sample slowly and maintain a steady temperature. A temperature gradient can be employed for more precise separation of different fractions.[6] If charring is observed, immediately reduce the heat.[4] |
| Presence of Volatile Impurities | Rationale: If the crude material contains impurities with vapor pressures similar to this compound under the experimental conditions, they will co-sublime. Action: Consider a pre-purification step such as recrystallization or column chromatography if the crude sample is highly impure.[7][8] For impurities with slightly different sublimation points, a fractional sublimation approach can be effective.[9] This involves carefully controlling the temperature to sublime and collect fractions at different temperature ranges. |
| Condensation on the Cold Finger | Rationale: If the coolant is applied to the cold finger before a sufficient vacuum is established, atmospheric moisture can condense on the cold surface.[4][5] This can lead to a "pasty" or wet appearance of the product as it deposits.[3] Action: Always apply the vacuum before introducing the coolant to the cold finger.[4][5] Ensure the crude solid is completely dry before starting the sublimation, as residual solvent can also cause condensation issues.[4] |
Issue 3: Product Loss During Collection
Symptoms:
-
A significant amount of the purified sublimate is dislodged from the cold finger when bringing the apparatus back to atmospheric pressure.
Potential Causes & Solutions:
| Cause | Scientific Rationale & Recommended Action |
| Abrupt Re-pressurization | Rationale: Suddenly introducing air into the evacuated apparatus creates a turbulent flow that can easily knock the delicate crystals off the cold finger.[5] Action: Re-pressurize the system very slowly and gently.[5] This can be achieved by using a needle valve or by carefully controlling the stopcock to the vacuum source. |
| Premature Disassembly | Rationale: If the apparatus is not allowed to cool to room temperature before re-pressurization, thermal shock can cause the sublimate to detach from the cold finger. Action: Allow the entire apparatus to cool completely to room temperature before removing the coolant and venting the system.[4][5] |
II. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature and pressure for the sublimation of this compound?
A1: The optimal temperature and pressure for sublimation are interdependent. Generally, a lower pressure allows for sublimation to occur at a lower temperature. For many organic compounds, vacuum sublimation is performed at pressures between 0.5 and 30 mbar.[10] Given the melting point of this compound is 147°C, a good starting temperature under vacuum would be in the range of 100-130°C.[2] It is crucial to heat the sample gradually and observe the point at which sublimation begins, then maintain that temperature.
Q2: How can I determine the purity of my sublimed this compound?
A2: The purity of the final product can be assessed using several analytical techniques:
-
Melting Point Analysis: A sharp melting point close to the literature value (147°C) indicates high purity.[2] A broad melting range suggests the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any residual impurities.
-
Mass Spectrometry (MS): This technique can verify the molecular weight of the compound.[7]
Q3: What are the key safety precautions when performing a sublimation of this compound?
A3: Safety is paramount in any laboratory procedure. For the sublimation of diiodonaphthalene, the following precautions should be taken:
-
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12] Avoid contact with skin and eyes and prevent the formation of dust.[11]
-
Ventilation: Perform the sublimation in a well-ventilated fume hood.[11]
-
Vacuum Safety: Use glassware that is rated for vacuum applications to prevent implosion. Inspect the glassware for any cracks or defects before use.
-
Heating: Use a heating mantle or a sand bath for even and controlled heating. Avoid using an open flame.
-
Emergency Procedures: Be familiar with the location and use of emergency equipment such as fire extinguishers and safety showers. In case of skin contact, wash the affected area with soap and plenty of water.[13] If inhaled, move to fresh air.[13][14]
III. Experimental Protocol: Vacuum Sublimation of this compound
This protocol outlines a standard procedure for the purification of crude this compound via vacuum sublimation.
Materials and Equipment:
-
Crude this compound
-
Sublimation apparatus (including a base, cold finger, and vacuum adapter)
-
High-vacuum pump or water aspirator
-
Thick-walled vacuum tubing
-
Heating mantle or sand bath
-
Coolant (e.g., cold water, ice-water slurry)
-
Lab jack
-
Clamps and stand
-
Spatula
-
Grease for ground glass joints
Procedure:
-
Preparation:
-
Ensure the crude this compound is completely dry. If necessary, dry it in a desiccator or under vacuum.
-
If the solid is chunky, gently crush it into a fine powder using a mortar and pestle.[4]
-
Place the powdered crude material in the bottom of the sublimation apparatus, spreading it in a thin layer.[4]
-
-
Apparatus Assembly:
-
Lightly grease the ground glass joint of the sublimation apparatus.[4][5]
-
Insert the cold finger into the base and twist to ensure a good seal. The grease should appear transparent.[4]
-
Secure the apparatus to a ring stand using clamps.
-
Connect the vacuum adapter to a vacuum source using thick-walled tubing.[4][5]
-
-
Sublimation Process:
-
Turn on the vacuum source and allow the apparatus to fully evacuate. Check for leaks (a hissing sound indicates a leak).[4][5]
-
Once a stable vacuum is achieved, begin circulating the coolant through the cold finger.[4][5]
-
Position the heating mantle or sand bath under the sublimation apparatus using a lab jack.
-
Slowly and gradually heat the sample. Observe the cold finger for the first signs of crystal formation.
-
Maintain the temperature at a point where a steady rate of sublimation is observed without causing the material to melt or char.
-
Continue the sublimation until most of the crude material has sublimed.
-
-
Product Collection:
-
Turn off the heat and allow the apparatus to cool completely to room temperature.[4][5]
-
Turn off the coolant flow.
-
Very slowly and carefully vent the apparatus to bring it back to atmospheric pressure.[5]
-
Gently remove the cold finger.
-
Carefully scrape the purified crystalline this compound from the cold finger onto a pre-weighed watch glass.
-
Determine the yield and characterize the product for purity.
-
IV. Visual Guides
Diagram: Troubleshooting Logic for Low Sublimate Yield
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. This compound CAS#: 27715-44-2 [m.chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sublimation (phase transition) - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. EP0247456A1 - Process for the purification of 1,5-diaminonaphthalene with 1-amino-5-hydroxynaphthalene content - Google Patents [patents.google.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.ie [fishersci.ie]
- 14. fishersci.com [fishersci.com]
how to prevent decomposition of 1,5-diiodonaphthalene during storage
Welcome to the technical support center for 1,5-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this reagent. As an aromatic iodide, this compound is susceptible to decomposition, which can compromise experimental integrity. This document provides in-depth, field-proven insights and protocols to ensure the long-term stability and purity of your material.
Troubleshooting Guide: Common Storage Issues
This section addresses specific problems you might encounter with this compound, providing explanations and actionable solutions.
Q1: I just opened my bottle of this compound and the white crystals have a distinct yellow, brown, or purple tint. What happened and is it still usable?
A1: Cause of Discoloration The discoloration you are observing is a classic sign of decomposition. The primary cause is the liberation of elemental iodine (I₂), which is dark purple but can appear yellow to brown in low concentrations against the white solid. The carbon-iodine (C-I) bond in aryl iodides is relatively weak and susceptible to cleavage, a process that can be initiated by exposure to light (photolysis), heat, or atmospheric oxygen.[1][2] This degradation process reduces the purity of your reagent and can introduce impurities that may interfere with subsequent reactions.
Recommended Actions:
-
Assess Purity: Before use, assess the compound's purity via Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy. The presence of new spots on TLC or additional peaks in the NMR spectrum, alongside the original signals, confirms significant decomposition.
-
Purification Protocol: If decomposition is minor, the elemental iodine can often be removed. A common method is to dissolve the material in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the solution with a fresh, dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃). The thiosulfate will reduce the colored I₂ to colorless iodide (I⁻), which will move to the aqueous layer. Subsequent drying and removal of the solvent should yield a purer, colorless solid.
-
When to Discard: If purification is not feasible or if analytical data shows extensive degradation to other byproducts, it is best to discard the reagent according to your institution's hazardous waste disposal procedures.
Q2: I stored my this compound in the refrigerator as recommended, but it still turned color over time. What did I do wrong?
A2: The Combined Effect of Degradation Factors While refrigeration slows down the rate of thermally-induced decomposition, it does not prevent it entirely, especially if other factors are not controlled. The most common oversight is exposure to light and air.
-
Light Exposure: Standard clear glass or plastic containers do not protect the compound from ambient light in the lab or from the refrigerator's internal light. Photodecomposition is a significant degradation pathway for aryl iodides.[3]
-
Air Exposure: Each time the container is opened, it introduces fresh oxygen and moisture. Oxygen can promote oxidative degradation pathways. Even if the container is tightly sealed, the headspace air can be sufficient to cause slow decomposition over time.
Best Practice Enhancement: For long-term stability, refrigeration must be combined with protection from light and air. The ideal method involves portioning the material into smaller vials that can be used entirely in one go, minimizing the need to open the main stock bottle repeatedly. These vials should be made of amber glass and stored inside a larger, sealed container under an inert atmosphere (e.g., in a desiccator or glove box filled with nitrogen or argon).
Frequently Asked Questions (FAQs)
What are the ideal long-term storage conditions for this compound?
The ideal conditions are designed to minimize exposure to all known degradation triggers: heat, light, and oxygen.
| Parameter | Good (Short-Term) | Better (Medium-Term) | Best (Long-Term) |
| Temperature | Room Temperature (Not Recommended) | Refrigerate (2-8°C)[4] | Refrigerate (2-8°C) or Freeze |
| Light | Store in original manufacturer's bottle | Store in an amber glass vial | Wrap amber vial with aluminum foil or use an opaque container |
| Atmosphere | Tightly sealed container[5][6] | Tightly sealed container with minimal headspace | Portion into vials, backfill with inert gas (Ar/N₂), and seal with a PTFE-lined cap |
| Location | Chemical Cabinet | Cool, dry, well-ventilated area away from oxidizing agents[6][7] | Inside a desiccator within a refrigerator, dedicated to sensitive reagents |
What are the primary signs of decomposition?
-
Visual: The most obvious sign is a color change from a white or off-white solid to yellow, brown, or purple.
-
Analytical: Inconsistent reaction outcomes, lower yields, or the appearance of unexpected byproducts. On a TLC plate, you may see streaking or new spots. In an NMR spectrum, you might observe a decrease in the purity of the main peaks and the emergence of new, unidentifiable signals.
Can I add a chemical stabilizer to the solid for storage?
While certain alkyl iodides can be stabilized by adding metallic copper or silver to scavenge iodine, this is not a standard or recommended practice for high-purity solid reagents in a research setting.[8][9] The addition of any substance would technically render the primary reagent a mixture, which is undesirable. The best practice for a research lab is not to add stabilizers to the solid but to store the compound properly and purify it before use if minor decomposition has occurred.
Experimental Protocols & Workflows
Workflow for Handling and Storage of this compound
This diagram outlines the decision-making process from receiving a new bottle to its long-term storage and use.
References
- 1. reddit.com [reddit.com]
- 2. Potassium iodide - Wikipedia [en.wikipedia.org]
- 3. calibrechem.com [calibrechem.com]
- 4. This compound | 27715-44-2 [amp.chemicalbook.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 9. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Coupling for 1,5-Diiodonaphthalene
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is structured to provide direct, actionable solutions and in-depth scientific reasoning for challenges encountered during the Suzuki-Miyaura cross-coupling of 1,5-diiodonaphthalene. Our goal is to move beyond simple protocols and empower you with the knowledge to troubleshoot and optimize this powerful C-C bond-forming reaction.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent and critical issues encountered when working with this compound. Each question is designed to reflect a real-world experimental problem.
Q1: My reaction shows low conversion, a complex mixture of products, or fails completely. Where do I start troubleshooting?
This is the most common challenge and usually points to a problem with one or more key reaction parameters. A systematic check is the most effective approach.
A1: Initial Checks & Core Principles
When a Suzuki coupling fails, it's crucial to assess the foundational pillars of the reaction: the catalyst's activity, the integrity of your reagents, and the reaction environment.[1]
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) catalyst is highly sensitive to oxygen.[2] The presence of oxygen can oxidize the Pd(0) to inactive Pd(II) and also promotes the unwanted homocoupling of the boronic acid.[3][4]
-
Actionable Advice: Ensure your reaction flask is rigorously purged with an inert gas (Argon or Nitrogen) by performing at least three vacuum/backfill cycles.[2] Use solvents that have been thoroughly degassed by sparging with inert gas or through freeze-pump-thaw cycles.[2] Maintain a positive pressure of inert gas throughout the reaction.[5]
-
-
Reagent Quality and Stability:
-
Aryl Halide: this compound is generally stable. Confirm its purity by NMR or melting point.
-
Boronic Acid/Ester: This is a frequent point of failure. Boronic acids are susceptible to decomposition, particularly protodeboronation (replacement of the boronic acid group with hydrogen).[2][5]
-
Actionable Advice: Use fresh, high-purity boronic acid. If you suspect decomposition, consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[5] For particularly sensitive boronic acids, conversion to a diethanolamine adduct can improve stability.[1]
-
-
Catalyst and Ligand Integrity:
-
Palladium Source: Palladium precatalysts, especially those not stored under an inert atmosphere, can degrade.
-
Ligand: Phosphine ligands are prone to oxidation.[2]
-
Actionable Advice: Use fresh catalyst and ligand from a reputable supplier. Store them correctly, preferably in a glovebox or desiccator under an inert atmosphere.
-
Q2: I'm getting a mixture of the mono-arylated and di-arylated product. How can I control the selectivity?
Controlling selectivity is a key challenge with polyhalogenated substrates.[6][7][8] The reactivity order of halogens in the oxidative addition step is I > Br > OTf >> Cl, meaning both iodine atoms on this compound are highly reactive.[2][9]
A2: Strategies for Selective Mono- and Di-Arylation
Selectivity is primarily controlled by stoichiometry, reaction time, and catalyst choice.
-
Favoring Mono-Arylation:
-
Stoichiometry: Use a slight deficiency or stoichiometric amount of the boronic acid (e.g., 0.9 to 1.0 equivalents relative to the diiodonaphthalene). This makes the diiodide the limiting reagent for the second coupling.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS. Stop the reaction as soon as the starting diiodide is consumed and before significant formation of the di-arylated product occurs.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by slowing down the second, more sterically hindered coupling reaction.
-
-
Favoring Di-Arylation:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2 to 2.5 equivalents) to ensure the complete conversion of the mono-arylated intermediate.
-
Reaction Time & Temperature: Allow the reaction to proceed for a longer duration at an optimal temperature (typically 80–110 °C) to drive it to completion.[1]
-
Q3: My main byproduct is the dehalogenated naphthalene or homocoupled boronic acid. What causes this and how can I prevent it?
These side reactions compete with the desired cross-coupling and significantly reduce yield.[3]
A3: Minimizing Dehalogenation and Homocoupling
-
Dehalogenation (Hydrodehalogenation): This occurs when the aryl halide is reduced, replacing an iodine atom with hydrogen.[10] Aryl iodides are particularly susceptible.[10] The primary culprit is often the formation of a palladium-hydride (Pd-H) species.
-
Causality: Pd-H species can arise from reactions with the base, trace water, or alcohol solvents.[10]
-
Prevention:
-
Base Selection: Avoid bases known to generate hydrides. Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over alkoxides or hydroxides in certain systems.[5]
-
Solvent Choice: If using alcohol co-solvents, consider switching to aprotic solvents like dioxane, THF, or toluene.[3]
-
Ligand Choice: Bulky, electron-rich ligands can accelerate the desired reductive elimination, outcompeting the dehalogenation pathway.[10]
-
-
-
Homocoupling: This is the dimerization of your boronic acid (Ar-B(OH)₂ → Ar-Ar).
-
Causality: The primary cause is the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), initiating a catalytic cycle for homocoupling.[3][4]
-
Prevention: The most critical factor is maintaining a strictly inert atmosphere, as detailed in Q1.[5] Ensure all reagents and solvents are thoroughly degassed.
-
Frequently Asked Questions (FAQs)
-
What is the best catalyst and ligand combination to start with? For a challenging substrate like this compound, especially if steric hindrance is a concern in the second coupling, starting with a modern, highly active catalyst system is recommended. Buchwald-type biarylphosphine ligands are excellent choices due to their ability to accelerate both oxidative addition and reductive elimination.[1]
-
How do I choose the right base and solvent? The base and solvent are interdependent and crucial for reaction success.
-
Base: The base's role is to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[12][13] The choice depends on the stability of your substrates.
-
K₃PO₄ (Potassium Phosphate): A strong, versatile, and often excellent choice, particularly under anhydrous or nearly anhydrous conditions.[5]
-
K₂CO₃ or Cs₂CO₃ (Potassium or Cesium Carbonate): Common and effective, typically used in aqueous solvent mixtures (e.g., dioxane/water).[5] Cesium carbonate is more soluble and basic, which can be advantageous for less reactive partners.
-
-
Solvent: The solvent must solubilize the reagents and stabilize the catalytic species.[2]
-
-
Does steric hindrance from the first coupled aryl group affect the second reaction? Yes, significantly. After the first arylation, the resulting 5-iodo-1-arylnaphthalene is more sterically hindered around the remaining iodine. This can slow down the second oxidative addition and subsequent steps.[1][14] This is a primary reason why forcing conditions or highly active catalysts with bulky ligands are often necessary to achieve full di-substitution.[15][16]
Data Summary: Recommended Starting Conditions
The following table provides a starting point for optimizing your reaction. It is crucial to screen conditions to find the optimal parameters for your specific arylboronic acid.
| Parameter | Condition A (Aqueous) | Condition B (Anhydrous) | Rationale & Comments |
| Substrate | This compound (1.0 equiv) | This compound (1.0 equiv) | |
| Boronic Acid | Arylboronic Acid (1.1 equiv for mono, 2.2 for di) | Arylboronic Acid (1.1 equiv for mono, 2.2 for di) | Use of boronic esters (BPin) can improve stability and reduce homocoupling.[5] |
| Catalyst | XPhos Pd G3 (1-2 mol%) | SPhos Pd G3 (1-2 mol%) | Highly active precatalysts are recommended for this challenging substrate.[1] |
| Base | K₂CO₃ or Cs₂CO₃ (3.0 equiv) | K₃PO₄ (3.0 equiv) | The choice of base is critical. K₃PO₄ is often effective in anhydrous systems.[5] |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene or CPME | Aqueous systems help dissolve the base; anhydrous systems can minimize protodeboronation.[3][5] |
| Temperature | 80 - 110 °C | 90 - 120 °C | Higher temperatures may be needed for the second coupling due to steric hindrance.[1] |
| Atmosphere | Argon or Nitrogen | Argon or Nitrogen | Absolutely critical to prevent catalyst deactivation and side reactions.[2] |
Visualizing the Mechanism
The efficiency of your reaction depends on the smooth operation of the catalytic cycle. Understanding these steps is key to effective troubleshooting.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling (Aqueous Conditions)
This protocol provides a robust starting point for the reaction.
-
Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (e.g., 0.2 mmol, 1.0 equiv), the arylboronic acid (0.22 mmol for mono-coupling, 0.44 mmol for di-coupling), and the base (e.g., K₂CO₃, 0.6 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.[2]
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 3 mL) and degassed water (e.g., 0.6 mL) via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.004 mmol, 2 mol%).
-
Reaction: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by periodically taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Reaction Screening Workflow
To optimize yield and selectivity, screen key parameters in parallel.
-
Setup: Prepare an array of reaction vials (e.g., in a 24-well plate or individual vials).
-
Constant Parameters: Add the constant reagents (e.g., this compound, boronic acid) to all vials.
-
Variable Parameters: Systematically vary one parameter per set of reactions:
-
Bases: Test K₃PO₄, K₂CO₃, Cs₂CO₃.
-
Ligands/Catalysts: Test XPhos, SPhos, and RuPhos-based precatalysts.
-
Solvents: Test Dioxane/H₂O, THF/H₂O, Toluene (with K₃PO₄).
-
Temperature: Test at 80 °C, 100 °C, and 120 °C.
-
-
Execution & Analysis: Run all reactions under identical inert conditions for a set period (e.g., 12 hours). Analyze the outcome of each reaction by LC-MS or GC-MS to determine conversion and product distribution. This systematic approach will quickly identify the most promising conditions for your specific transformation.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Sonogashira Coupling with Diiodonaphthalenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for one of the more nuanced applications of the Sonogashira coupling: the reaction of diiodonaphthalenes. The use of di-functionalized substrates like diiodonaphthalenes introduces specific challenges, primarily related to managing reactivity, selectivity, and the suppression of competing side reactions. This document provides field-proven insights to help you navigate these challenges effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Sonogashira coupling of diiodonaphthalenes. The question-and-answer format is designed to help you quickly diagnose and resolve experimental issues.
Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to a dimer of my terminal alkyne. What is happening and how can I prevent it?
A: You are observing the Glaser-Hay homocoupling of your terminal alkyne, which is the most common and often most frustrating side reaction in copper-mediated Sonogashira couplings.[1][2]
Causality: This side reaction is an oxidative coupling of two terminal alkyne molecules, catalyzed by copper salts in the presence of an oxidant, typically atmospheric oxygen.[1][3] While the Sonogashira reaction requires Cu(I) for the transmetalation step with the palladium complex, any oxidation of Cu(I) to Cu(II) will actively promote the unwanted Glaser coupling.[4]
Solutions:
-
Rigorous Inert Atmosphere: This is the most critical factor. Oxygen is the primary culprit in promoting homocoupling.[5]
-
Protocol: Use a Schlenk line or a glovebox. Degas your solvent(s) thoroughly before use by employing at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or high-purity Nitrogen) for 30-60 minutes. Ensure all glassware is dried and purged with inert gas.
-
-
Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[5][6] These methods avoid the primary catalyst for the side reaction altogether, though they may require different ligands or reaction conditions to achieve comparable efficiency.[5]
-
Use Fresh, High-Purity Reagents:
-
Copper(I) Iodide: CuI can degrade over time, increasing the proportion of Cu(II). Use a freshly opened bottle or purify older stock if it appears discolored (green/blue tints indicate oxidation).
-
Amine Base: Ensure your amine base (e.g., triethylamine, diisopropylamine) is anhydrous and stored under an inert atmosphere. Peroxides in aged amines can act as oxidants.
-
-
Hydrogen Atmosphere Dilution: In some cases, running the reaction under a dilute hydrogen atmosphere (e.g., 5% H₂ in N₂) can effectively suppress homocoupling by keeping the copper and palladium catalysts in their reduced, active states.[7]
Q2: My reaction is sluggish, and I'm recovering mostly unreacted diiodonaphthalene and some mono-substituted product, but very little of the desired di-substituted product. What should I do?
A: This issue points towards incomplete reaction, which can stem from catalyst deactivation, suboptimal reaction conditions, or insufficient reactivity.
Causality: Diiodonaphthalenes are generally very reactive substrates due to the lability of the carbon-iodine bond.[6][8] Therefore, a stalled reaction often points to problems with the catalytic cycle itself.
Solutions:
-
Catalyst and Ligand Choice:
-
Palladium Source: While Pd(PPh₃)₄ is common, it can be sensitive to air and moisture.[5] Consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂, which is reduced to the active Pd(0) species in situ.[5]
-
Stoichiometry: For di-substitution, ensure you are using at least 2.2-2.5 equivalents of the terminal alkyne and base to drive the reaction to completion.
-
-
Solvent and Base System:
-
Solvent Polarity: The solvent must effectively dissolve all components of the reaction.[9] A switch in solvent can dramatically alter reaction rates. Amine bases can serve as both the base and solvent, but co-solvents like THF, DMF, or Toluene are common.[6][10] Be aware that coordinating solvents like DMF can sometimes slow the reaction by competing for coordination sites on the palladium catalyst.[9]
-
Base Strength: An amine base is required to deprotonate the alkyne, forming the copper acetylide intermediate.[5][11] Ensure your base is strong enough and present in sufficient excess to also neutralize the HI byproduct formed during the reaction.[6]
-
-
Temperature Optimization: While aryl iodides can often react at room temperature, some substrate combinations may require gentle heating (40-60°C) to improve reaction rates.[6][8] However, excessive heat can lead to catalyst decomposition.[12] Monitor the reaction by TLC to find the optimal temperature.
Q3: I see a black precipitate forming in my reaction flask. What is it, and is my reaction ruined?
A: The formation of a black precipitate is almost certainly "palladium black," which is the bulk, inactive, metallic form of palladium.[5] This indicates your Pd(0) catalyst has agglomerated and precipitated out of the solution, effectively halting the catalytic cycle.
Causality: Catalyst decomposition can be triggered by several factors:
-
High Temperatures: Overheating the reaction is a common cause.
-
Impurities: Impurities in reagents or solvents can poison the catalyst.[5]
-
Inappropriate Solvent: Some solvents are more prone to promoting the formation of palladium black. Anecdotal evidence suggests THF can sometimes be problematic.[5][13]
-
Ligand Dissociation: If the phosphine ligand dissociates from the palladium center, the unprotected metal is more likely to agglomerate.
Solutions:
-
Control the Temperature: Start at room temperature and only increase the temperature gradually if the reaction is not proceeding. Avoid exceeding 80°C unless literature for your specific substrate combination suggests it.
-
Use High-Purity Reagents: As mentioned previously, ensure all starting materials, solvents, and bases are pure and anhydrous.
-
Stabilize the Catalyst:
-
Ligand Choice: Using bulky, electron-rich phosphine ligands can create a more stable catalytic complex, reducing the likelihood of decomposition.
-
Ligand Ratio: A slight excess of the phosphine ligand relative to the palladium source can sometimes help maintain catalyst stability.
-
Visualizing the Reaction Pathways
Understanding the interplay between the desired reaction and its side reactions is key to troubleshooting.
Caption: Main Sonogashira cycle vs. competing side reactions.
Frequently Asked Questions (FAQs)
-
Q: Can I achieve selective mono-Sonogashira coupling on a diiodonaphthalene?
-
A: Yes, it is possible but requires careful control of reaction stoichiometry. Use a slight excess (e.g., 1.1-1.2 equivalents) of the diiodonaphthalene relative to the terminal alkyne. Running the reaction at a lower temperature and monitoring closely by TLC is crucial. Once the mono-substituted product is dominant, the reaction should be quenched to prevent the formation of the di-substituted product.
-
-
Q: What is the general reactivity trend for aryl halides in Sonogashira coupling?
-
A: The reactivity of the aryl halide is a critical factor. The general trend from most to least reactive is: I > OTf > Br >> Cl.[5][8] This is why diiodonaphthalenes are excellent substrates, as the C-I bond undergoes oxidative addition to the palladium catalyst very readily, often at room temperature.[6]
-
-
Q: Which bases and solvents are best for diiodonaphthalene substrates?
-
A: There is no single "best" system, as the optimal choice depends on the specific alkyne and desired outcome. However, a good starting point is provided in the table below.
-
| Parameter | Recommendation for Diiodonaphthalenes | Rationale & Key Considerations |
| Palladium Source | PdCl₂(PPh₃)₂ (1-2 mol%) | More air-stable than Pd(PPh₃)₄.[5] Lower catalyst loading minimizes cost and potential for side reactions. |
| Copper Co-catalyst | CuI (1-3 mol%) | Essential for the classical Sonogashira mechanism. Use fresh, high-purity CuI to avoid Glaser coupling.[1][5] |
| Solvent | THF or Toluene/Amine mixture | Provides good solubility for a range of substrates.[9] Using the amine base as a co-solvent is also a common and effective strategy.[6] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Must be anhydrous and used in excess (at least 2.5 eq for di-substitution) to deprotonate the alkyne and neutralize HI.[5] |
| Temperature | Room Temperature to 50°C | The high reactivity of the C-I bond often allows for mild conditions.[6] Monitor by TLC and only increase heat if necessary. |
Optimized Protocol: Di-substitution of 1,5-Diiodonaphthalene
This protocol provides a robust starting point for the di-alkynylation of a diiodonaphthalene, incorporating best practices to minimize side reactions.
Caption: Step-by-step experimental workflow diagram.
Methodology:
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF and triethylamine (3.0 eq) via syringe. Stir the mixture at room temperature until all solids have dissolved.
-
Alkyne Addition: Slowly add the terminal alkyne (2.2 eq) to the reaction mixture via syringe over 5 minutes.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC), checking for the consumption of the mono-substituted intermediate and the appearance of the di-substituted product. The reaction is typically complete within 2-12 hours.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Re-dissolve the residue in a minimal amount of dichloromethane or ethyl acetate and filter it through a short plug of Celite to remove insoluble salts and catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to isolate the desired di-substituted naphthalene.
References
- 1. books.rsc.org [books.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. depts.washington.edu [depts.washington.edu]
- 8. youtube.com [youtube.com]
- 9. books.lucp.net [books.lucp.net]
- 10. reddit.com [reddit.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Separation of 1,5- and 1,8-Diiodonaphthalene Isomers
This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the separation of 1,5- and 1,8-diiodonaphthalene isomers. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to facilitate successful purification in your laboratory experiments.
Introduction: The Challenge of Separating Diiodonaphthalene Isomers
The separation of 1,5- and 1,8-diiodonaphthalene isomers is a common hurdle in synthetic chemistry. These isomers often exhibit similar physical properties, making their separation non-trivial. The choice of separation technique is highly dependent on the scale of the experiment, the required purity of the final products, and the available laboratory equipment. This guide will explore the two primary methods for separation: fractional crystallization and chromatography, providing practical advice and troubleshooting strategies.
Section 1: Fractional Crystallization
Fractional crystallization is a powerful technique for the separation of diiodonaphthalene isomers on a preparative scale, leveraging the differences in their melting points and solubilities in various solvents.
Key Physical Properties for Crystallization
A significant difference in melting points between the two isomers is the primary driver for successful separation via fractional crystallization.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 1,5-Diiodonaphthalene | C₁₀H₆I₂ | 379.96 | 147 |
| 1,8-Diiodonaphthalene | C₁₀H₆I₂ | 379.96 | 109-113 |
This substantial difference of over 30°C in melting points suggests that fractional crystallization is a highly viable separation method.
Experimental Protocol: Step-by-Step Guide to Fractional Crystallization
-
Solvent Selection :
-
Begin by selecting a solvent in which both isomers are sparingly soluble at room temperature but moderately soluble at elevated temperatures.
-
Analogous studies on dinitronaphthalene isomers suggest that solvents like ethanol, acetone, and ethyl acetate are good starting points[1].
-
It is recommended to perform small-scale solubility tests with your isomeric mixture in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and toluene) to determine the optimal solvent system.
-
-
Dissolution :
-
In a flask equipped with a reflux condenser, dissolve the mixture of 1,5- and 1,8-diiodonaphthalene in the minimum amount of the chosen hot solvent. This ensures that the solution is saturated or near-saturated at the boiling point of the solvent.
-
-
Cooling and Crystallization :
-
Slowly cool the hot, saturated solution. The isomer with the lower solubility at cooler temperatures will crystallize out first. Given its higher melting point, this compound is expected to be less soluble and precipitate first.
-
For optimal crystal formation and purity, control the cooling rate. A slow cooling process generally yields larger, purer crystals.
-
-
Isolation and Analysis :
-
Collect the first crop of crystals by filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble 1,8-isomer.
-
Dry the crystals and analyze their purity using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the crystals can also serve as a preliminary indicator of purity.
-
-
Second Crop Recovery :
-
The mother liquor is now enriched with the more soluble 1,8-diiodonaphthalene.
-
To recover the 1,8-isomer, concentrate the mother liquor by evaporating a portion of the solvent and then cooling the solution to induce crystallization.
-
The purity of this second crop should also be assessed.
-
-
Recrystallization :
-
To achieve higher purity for each isomer, it may be necessary to repeat the crystallization process on each isolated fraction.
-
Troubleshooting Guide for Fractional Crystallization
| Issue | Probable Cause(s) | Solution(s) |
| No crystals form upon cooling. | The solution is not saturated; too much solvent was used. | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The cooling process is too rapid. | Allow the solution to cool more slowly to room temperature, and then in an ice bath if necessary. | |
| An oil forms instead of crystals. | The boiling point of the solvent is too high, or the solute's melting point is below the solvent's boiling point. | Use a lower-boiling point solvent. |
| The presence of impurities is inhibiting crystallization. | Try adding a seed crystal of the desired isomer to induce crystallization. | |
| The separated isomers are still impure. | The cooling was too fast, leading to co-precipitation. | Use a slower cooling rate. Consider a multi-step cooling process. |
| Inefficient washing of the crystals. | Ensure the crystals are washed with fresh, cold solvent to remove the mother liquor. | |
| The solvent choice is not optimal. | Experiment with different solvents or solvent mixtures to maximize the solubility difference between the isomers. |
Visualization of the Crystallization Workflow
Caption: Workflow for the separation of diiodonaphthalene isomers by fractional crystallization.
Section 2: Chromatographic Separation
For analytical purposes or for the separation of small quantities with high purity, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a suitable method for the separation of diiodonaphthalene isomers. The choice of stationary phase is critical for achieving good resolution.
Recommended HPLC Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18 or Phenyl-Hexyl | C18 columns provide good hydrophobic separation. Phenyl-Hexyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | A gradient elution will likely be necessary to achieve baseline separation of these closely related isomers. |
| Detector | UV-Vis | Naphthalene derivatives have strong UV absorbance, typically around 254 nm. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |
| Column Temperature | 25-40 °C | Temperature can affect selectivity; optimization may be required. |
Experimental Protocol: HPLC Method Development
-
Initial Screening : Start with a broad gradient (e.g., 50-100% acetonitrile in water over 20 minutes) on a C18 column to determine the approximate retention times of the isomers.
-
Gradient Optimization : Based on the initial screening, narrow the gradient around the elution time of the isomers to improve resolution.
-
Solvent Optimization : If resolution is still insufficient, try methanol as the organic modifier, as it can alter the selectivity.
-
Column Selection : If baseline separation is not achieved, a phenyl-type column should be tested to exploit potential π-π interactions.
Gas Chromatography (GC)
GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent tool for both the separation and identification of diiodonaphthalene isomers.
Recommended GC Parameters:
| Parameter | Recommendation | Rationale |
| Column | DB-5ms or equivalent (low-bleed 5% phenyl-methylpolysiloxane) | A standard, robust column for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their derivatives[2]. |
| Injector Temperature | 280-300 °C | Ensures complete volatilization of the analytes. |
| Oven Program | Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280-300 °C) | A temperature gradient is essential for separating isomers with different boiling points. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides good sensitivity for hydrocarbons. MS provides structural information for unambiguous identification. |
Troubleshooting Guide for Chromatographic Separation
| Issue | Probable Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting). | Column overload. | Dilute the sample. |
| Active sites on the column. | Use a column with better inertness or consider derivatization if the problem persists. | |
| Co-elution of isomers. | Insufficient column selectivity. | Try a different stationary phase (e.g., a phenyl column for HPLC, a more polar column for GC). |
| Inadequate mobile phase/oven temperature program. | Optimize the gradient (HPLC) or temperature ramp (GC). | |
| Low signal intensity. | Sample is too dilute. | Concentrate the sample or inject a larger volume (if possible without overloading). |
| Detector is not optimized. | Check detector settings (e.g., wavelength for UV, ion source parameters for MS). |
Section 3: Spectroscopic Identification
Once the isomers are separated, it is crucial to confirm their identity and purity. NMR and MS are the most definitive methods for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to distinguish between the 1,5- and 1,8-diiodonaphthalene isomers based on the chemical shifts and coupling patterns of the aromatic protons and carbons.
Expected ¹H NMR Features:
-
This compound : Due to its C₂h symmetry, the ¹H NMR spectrum is expected to be simpler, showing three distinct signals in the aromatic region, each integrating to two protons.
-
1,8-Diiodonaphthalene : This isomer has C₂v symmetry, which should also result in a relatively simple ¹H NMR spectrum with three signals, but with different chemical shifts and coupling constants compared to the 1,5-isomer.
Expected ¹³C NMR Features:
-
The number of unique carbon signals will also reflect the symmetry of each molecule, aiding in their differentiation. Spectral databases can provide reference chemical shifts for each isomer[3][4].
Mass Spectrometry (MS)
GC-MS is particularly useful as it provides both retention time and mass spectral data.
-
Molecular Ion Peak : Both isomers will show a molecular ion peak (M⁺) at m/z = 380, confirming their elemental composition.
-
Fragmentation Pattern : While the molecular ions will be the same, there may be subtle differences in the fragmentation patterns that can aid in distinguishing the isomers. Key fragments to look for include [M-I]⁺ at m/z = 253 and [M-2I]⁺ at m/z = 126[5].
Frequently Asked Questions (FAQs)
Q1: My crystallization is not working. What is the most important factor to consider?
A1: The most critical factor is the choice of solvent. The ideal solvent will have a large difference in solubility for the two isomers at a given temperature. You may need to screen several solvents or use a binary solvent system to achieve optimal separation. Also, ensure you are using a slow cooling rate.
Q2: I am seeing broad peaks in my GC analysis. What could be the cause?
A2: Broad peaks in GC can be due to several factors, including column degradation, active sites in the injector or column, or sample decomposition at high temperatures. Ensure your GC system is well-maintained, use a high-quality, inert column, and check the thermal stability of your compounds.
Q3: Can I use normal-phase HPLC for this separation?
A3: While reversed-phase HPLC is more common for these types of compounds, normal-phase HPLC could also be effective. You would use a polar stationary phase (e.g., silica or cyano) and a non-polar mobile phase (e.g., hexane/ethyl acetate). Method development would be required to optimize the separation.
Q4: How can I confirm the purity of my separated isomers?
A4: A combination of techniques is recommended for purity confirmation. HPLC or GC can provide a quantitative measure of purity (e.g., >99%). NMR spectroscopy can confirm the identity and the absence of signals from the other isomer. A sharp, well-defined melting point that matches the literature value is also a strong indicator of high purity.
Conclusion
The separation of 1,5- and 1,8-diiodonaphthalene isomers, while challenging, can be successfully achieved with careful selection and optimization of either fractional crystallization or chromatographic techniques. This guide provides a comprehensive framework for troubleshooting common issues and making informed decisions in your experimental design. Always confirm the identity and purity of your final products using appropriate spectroscopic methods.
References
troubleshooting low yield in palladium-catalyzed reactions of 1,5-diiodonaphthalene
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 1,5-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. Low yields in these reactions are common, often stemming from a combination of steric hindrance and evolving electronic effects during the reaction sequence. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is structured around common problems observed during the palladium-catalyzed functionalization of this compound.
Problem 1: Low or No Conversion of this compound
Question: I am setting up a Suzuki-Miyaura (or Sonogashira, Buchwald-Hartwig) reaction with this compound, but I'm observing very little or no consumption of my starting material, even after extended reaction times. What are the likely causes and solutions?
Answer: This issue typically points to problems with the initial activation of the catalyst or the first oxidative addition step. The C–I bond is generally very reactive, so a complete lack of conversion suggests a fundamental problem with the catalytic system.
Possible Causes & Recommended Solutions:
-
Inactive Catalyst: The active Pd(0) species is not being generated efficiently or is being poisoned.
-
Solution: Ensure your palladium source and ligands are of high purity. Impurities, particularly from the substrate or solvent, can act as catalyst poisons.[1][2] Use freshly purified, anhydrous, and thoroughly degassed solvents, as oxygen can deactivate the catalyst.[1][2] Consider using a modern, well-defined Pd(II) precatalyst (e.g., a G3 or G4 Buchwald precatalyst) which is designed to generate the active Pd(0) species reliably and efficiently in situ.
-
-
Inappropriate Ligand Choice: The ligand may not be suitable for stabilizing the palladium center or facilitating the oxidative addition.
-
Solution: For reactions on the sterically unencumbered this compound, the first coupling is generally facile. However, a robust ligand is still crucial. Electron-rich, bulky monophosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-Heterocyclic Carbene (NHC) ligands are often excellent choices.[3] They promote the formation of the active 12- or 14-electron Pd(0) species necessary for efficient oxidative addition.[4]
-
-
Suboptimal Reaction Conditions: The temperature or solvent system may be inadequate.
-
Solution: While C–I bonds are reactive, sufficient thermal energy is still required to drive the catalytic cycle. Incrementally increase the reaction temperature (e.g., from 80 °C to 100-110 °C). The solvent plays a critical role in solubility and catalyst stability. Aprotic polar solvents like dioxane, THF, or toluene are standard. For Suzuki couplings, the addition of a small amount of water can be beneficial, but for other couplings, strictly anhydrous conditions are necessary.[1][3]
-
Problem 2: Reaction Stalls After Mono-substitution; Low Yield of Di-substituted Product
Question: My reaction proceeds well to form the mono-substituted 1-iodo-5-(R)-naphthalene, but I am struggling to achieve the second coupling to get the desired 1,5-disubstituted product. How can I drive the reaction to completion?
Answer: This is the most common challenge with this compound. After the first coupling, the newly introduced substituent at the 1-position creates significant steric hindrance around the remaining iodine at the 5-position. This dramatically slows down the second oxidative addition. Furthermore, the electronic properties of the naphthalene ring are altered, which can also affect reactivity.
dot
Caption: Competing pathways after mono-substitution.
Strategies to Favor Di-substitution:
-
Optimize Ligand Selection: The ligand's steric and electronic properties are paramount for the second, more challenging coupling.
-
Solution: Switch to a bulkier and more electron-donating ligand for the second step if running a sequential process, or use one from the outset that is known to be effective for sterically demanding couplings. Ligands like RuPhos, BrettPhos, or highly hindered NHC ligands (e.g., IPr) are designed to promote reactions at congested sites.[5][6] These ligands form stable, coordinatively unsaturated complexes that can more readily access the hindered C–I bond.[4]
-
-
Increase Catalyst Loading and Reaction Time/Temperature: Forcing conditions are often necessary to overcome the high activation barrier of the second oxidative addition.
-
Solution: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[3] Extend the reaction time significantly and consider raising the temperature. Monitor the reaction progress carefully by LC-MS or GC-MS to track the conversion of the mono-substituted intermediate.
-
-
Select a More Reactive Coupling Partner: The nature of the nucleophile can significantly influence the reaction rate.
-
Solution: In a Suzuki-Miyaura coupling, a more electron-rich or less sterically hindered boronic acid can increase the rate of transmetalation.[3] For Sonogashira couplings, smaller terminal alkynes may react more readily.
-
-
Solvent Choice: The solvent can influence the selectivity for di- versus mono-arylation, especially with dihaloarenes.
-
Solution: Studies have shown that in some Suzuki-Miyaura couplings of dibromoarenes, polar, oxygen-containing solvents like THF can sometimes favor mono-arylation due to interactions with halide byproducts.[7][8] While iodides behave differently, screening solvents like toluene or dioxane against THF could reveal a beneficial effect on di-substitution.
-
| Parameter | Recommendation for Mono-substitution | Recommendation for Di-substitution | Rationale |
| Ligand | Standard bulky phosphines (e.g., SPhos) | Highly hindered ligands (e.g., RuPhos, BrettPhos, NHCs) | Overcomes the steric barrier of the second C–I bond.[5][6] |
| Catalyst Loading | 1-2 mol% | 3-5 mol% or higher | Increases the concentration of active catalyst to drive the slower second reaction.[3] |
| Temperature | 80-100 °C | 100-120 °C (or higher, solvent permitting) | Provides the necessary activation energy for the sterically hindered oxidative addition. |
| Reaction Time | 2-12 hours | 12-48 hours | Allows the slower second coupling to proceed to completion. |
Problem 3: Significant Formation of Side Products
Question: My reaction is messy. Besides the desired product and starting materials, I am seeing significant peaks corresponding to hydrodeiodination (replacement of 'I' with 'H') and/or homocoupling of my coupling partner. How can I minimize these side reactions?
Answer: Side product formation indicates that unproductive catalytic cycles are competing with the desired cross-coupling pathway.
dot
Caption: Branch point for hydrodeiodination side reaction.
Specific Side Reactions and Solutions:
-
Hydrodeiodination (Proto-deiodination): This occurs when the Ar-Pd-I intermediate reacts with a proton source before it can undergo transmetalation.
-
Cause: Presence of water, alcohols, or acidic protons in the reaction mixture. The base itself (e.g., an alkoxide) can sometimes be a hydride source.
-
Solution: Use rigorously dried solvents and reagents. If using a base like an alkoxide, ensure it is of high quality. Sometimes, switching to a non-coordinating inorganic base like Cs₂CO₃ or K₃PO₄ can mitigate this issue.[9]
-
-
Homocoupling of the Coupling Partner (e.g., Boronic Acid): This is particularly common in Suzuki reactions (Glaser coupling is the equivalent in Sonogashira reactions).
-
Cause: This side reaction is often promoted by the presence of oxygen.[1]
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Thoroughly degas all solvents and the reaction mixture itself using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period before adding the catalyst.[1]
-
Frequently Asked Questions (FAQs)
Q1: For a Suzuki-Miyaura coupling of this compound, what is the best choice of base and solvent?
A1: The choice of base and solvent is critical and interdependent. For Suzuki reactions, a base is required to activate the boronic acid for transmetalation.[10]
-
Bases: Strong inorganic bases are typically preferred.
-
K₃PO₄ (Potassium Phosphate): An excellent all-around choice, particularly effective in toluene or dioxane. It has sufficient basicity without being overly aggressive, minimizing side reactions.
-
Cs₂CO₃ (Cesium Carbonate): A stronger and more soluble base that can accelerate slow reactions, especially useful for the challenging second coupling.
-
Alkoxides (e.g., NaOt-Bu, KOt-Bu): Very strong bases often used in Buchwald-Hartwig aminations.[11] They can be effective for Suzuki couplings but may promote side reactions like hydrodeiodination or ester saponification if sensitive functional groups are present.
-
-
Solvents:
-
Toluene or 1,4-Dioxane: Excellent, commonly used aprotic solvents.
-
THF (Tetrahydrofuran): Also widely used, but be aware of potential solvent effects on selectivity in di-functionalization reactions.[7][8]
-
Aqueous Mixtures (e.g., Toluene/H₂O, Dioxane/H₂O): Often used to aid in dissolving the inorganic base and can accelerate transmetalation. A ratio of 10:1 or 5:1 (organic:water) is a good starting point.
-
| Base | Common Solvents | Notes |
| K₃PO₄ | Toluene, Dioxane, THF (often with H₂O) | Good general-purpose base, minimizes side reactions. |
| Cs₂CO₃ | Dioxane, THF | Stronger base, good for difficult couplings. More soluble than K₃PO₄. |
| NaOt-Bu | Toluene, Dioxane (anhydrous) | Very strong base. Use with caution if substrate has sensitive groups. |
Q2: How do I properly set up and degas my reaction to prevent catalyst deactivation?
A2: Proper experimental technique is non-negotiable for successful cross-coupling. Catalyst deactivation, often observed as the formation of palladium black, is frequently caused by oxygen.[1][2]
Annotated Experimental Protocol: General Procedure for Suzuki-Miyaura Di-substitution
-
Flask Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid or ester (2.2 - 2.5 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv. per C-I bond).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (high-purity argon or nitrogen). Repeat this cycle at least three times to ensure the removal of all oxygen.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-3 mol%) and the phosphine ligand (e.g., RuPhos, 4-6 mol%). Note: Using a pre-formed [Pd(ligand)] complex or a Buchwald precatalyst can provide more consistent results.
-
Solvent Addition: Add the degassed solvent system (e.g., toluene/water 10:1) via syringe. The solvent must be sparged with inert gas for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Look for the disappearance of the starting material and the mono-substituted intermediate.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 6. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
- 12. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Solvent Effects in 1,5-Diiodonaphthalene Reactions
Welcome to the technical support center for optimizing reactions involving 1,5-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent selection in achieving high yields and selectivities. The unique electronic and steric properties of this compound make it a valuable building block, but its reactivity is profoundly influenced by the solvent environment, particularly in palladium-catalyzed cross-coupling reactions.
This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is solvent choice so critical for cross-coupling reactions with this compound?
A1: Solvent choice is paramount because it influences nearly every aspect of the reaction.[1][2] Solvents can:
-
Determine Solubility: this compound, its coupling partners, and the resulting intermediates must remain in solution for the reaction to proceed efficiently. Poor solubility can lead to low conversion or stalling.
-
Modulate Catalyst Activity: The solvent can stabilize or destabilize the active catalytic species. For instance, in palladium-catalyzed reactions, solvents can affect the ligation state and electronic properties of the palladium center.[3][4][5]
-
Influence Reaction Mechanism and Selectivity: The polarity of the solvent can have a significant impact on the reaction pathway. Polar solvents may stabilize charged intermediates or transition states, sometimes altering the selectivity of a reaction.[3][5][6] For example, in Suzuki-Miyaura couplings, polar solvents like DMF or acetonitrile can favor different active catalysts than nonpolar solvents like toluene, leading to changes in chemoselectivity.[3][4]
-
Affect Base Strength: The effectiveness of the inorganic base used in many coupling reactions is highly dependent on the solvent system.
Q2: How does solvent polarity, in particular, affect the outcome of these reactions?
A2: Solvent polarity is a key parameter, but its effect is not always straightforward and does not simply trend with dielectric constant.[3][6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often effective at dissolving the polar organometallic reagents and inorganic bases used in cross-coupling reactions.[1] They can stabilize polar or anionic transition states, which can accelerate certain steps in the catalytic cycle, such as oxidative addition.[3][5] However, some polar aprotic solvents can also coordinate to the metal center, potentially inhibiting catalysis.
-
Nonpolar Solvents (e.g., Toluene, Dioxane, THF): These are very common in cross-coupling chemistry.[1][7] They are less likely to coordinate strongly to the catalyst, which can be beneficial. In some cases, nonpolar solvents favor a specific catalytic species, leading to higher selectivity.[3][4] For example, Sonogashira couplings often perform well in nonpolar solvents like toluene.[8]
-
Protic Solvents (e.g., water, alcohols): While less common as the primary solvent for the substrate, they are often used in biphasic systems, particularly for Suzuki reactions.[2][9] Water can be beneficial for dissolving the inorganic base and can influence the transmetalation step.
Q3: What are the general solubility characteristics of this compound?
Table 1: Estimated Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Comments |
| Nonpolar Aromatic | Toluene, Xylene | High | "Like dissolves like" principle. The aromatic nature of the solvent effectively solvates the naphthalene core. |
| Ethers | THF, Dioxane | Moderate to High | Good balance of polarity to dissolve both the substrate and some of the more polar reagents. THF is often a top choice.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Good solvating power for nonpolar compounds, but check for compatibility with reagents. |
| Polar Aprotic | DMF, DMSO, NMP | Moderate | While polar, their ability to solvate a range of organic molecules often makes them suitable, but solubility may be limited at room temperature. |
| Alcohols | Ethanol, Isopropanol | Low | The high polarity and hydrogen-bonding nature of alcohols are not ideal for solvating the large, nonpolar naphthalene core. |
| Hydrocarbons | Hexane, Heptane | Low | Generally too nonpolar to effectively dissolve this compound at sufficient concentrations for reaction. |
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during experiments with this compound, providing explanations and actionable protocols.
Issue 1: Low or No Reaction Conversion
-
Symptoms: TLC or GC-MS analysis shows a large amount of unreacted this compound even after extended reaction times.
-
Causality & Scientific Explanation:
-
Poor Solubility: The most common culprit. If this compound is not fully dissolved at the reaction temperature, the reaction becomes a heterogeneous mixture, and the rate will be severely limited by the dissolution rate.
-
Inappropriate Solvent Polarity: The chosen solvent may not adequately support the catalytic cycle. For instance, a Suzuki reaction's transmetalation step can be sluggish if the solvent cannot help dissociate the base and activate the boronic acid.[1][2]
-
Catalyst Poisoning: Trace impurities in the solvent, such as those from manufacturing (e.g., dihydrofuran in THF), can act as catalyst poisons and halt the reaction.[2]
-
-
Recommended Solutions & Protocols:
-
Verify Solubility: Before running the full reaction, perform a solubility test. Add the planned amount of this compound to the chosen solvent in a test tube and heat it to the target reaction temperature. If it doesn't fully dissolve, the solvent is unsuitable.
-
Solvent Selection Protocol:
-
Step 1: Start with a solvent known for good solubility, such as Toluene or THF . These are excellent starting points for many cross-coupling reactions.[1][2][9]
-
Step 2: If the reaction still fails, consider a more polar solvent that may better facilitate the mechanism. For Suzuki reactions, a mixture like Toluene/Water or THF/Water can be highly effective.[2][9] For Buchwald-Hartwig aminations, Dioxane is a common and effective choice.[7][12]
-
Step 3: For difficult couplings, a high-boiling polar aprotic solvent like DMF or NMP might be necessary to achieve the required temperature and solubility, but be mindful of purification challenges.[1]
-
-
Ensure Solvent Purity: Use high-purity, anhydrous solvents. If catalyst poisoning is suspected, using a freshly opened bottle or purifying the solvent via standard methods is recommended.[13]
-
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting Decision Tree for Low Reaction Conversion.
Issue 2: Predominant Formation of Mono-Substituted Product
-
Symptoms: The reaction consumes the this compound starting material but stalls after the first substitution, leaving a mono-iodo, mono-coupled intermediate as the major product.
-
Causality & Scientific Explanation:
-
Intermediate Precipitation: The mono-substituted product often has vastly different solubility properties compared to the starting material. It may be less soluble in the chosen solvent and precipitate out of the reaction mixture, preventing the second coupling from occurring.
-
Electronic Deactivation: The first coupling reaction introduces a new substituent onto the naphthalene ring. This can electronically deactivate the second iodine atom, making the second oxidative addition step much slower. A solvent that does not sufficiently promote this slower step will result in stalling.
-
-
Recommended Solutions & Protocols:
-
Increase Solubilizing Power: Switch to a solvent with a higher capacity to dissolve a wider range of polarities. If you started in Toluene, moving to THF or Dioxane may keep the mono-substituted intermediate in solution.
-
Increase Temperature: A higher reaction temperature increases the solubility of all components and provides the energy needed to overcome the activation barrier for the second, slower coupling step. This requires a solvent with a sufficiently high boiling point.
-
Solvent Optimization Protocol:
-
Step 1: Analyze the structure of your mono-substituted intermediate. Is it significantly more polar or less polar than the starting material?
-
Step 2: If more polar, switch to a more polar solvent (e.g., from Toluene to Dioxane or DMF).
-
Step 3: If solubility appears to be the main issue, select a high-boiling solvent like Xylene or NMP that allows for higher reaction temperatures.
-
-
Solvent Selection Logic
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. books.lucp.net [books.lucp.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Troubleshooting [chem.rochester.edu]
Technical Support Center: Catalyst Selection for Efficient 1,5-Diiodonaphthalene Coupling
Welcome to the technical support center for catalyst selection in the efficient cross-coupling of 1,5-diiodonaphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with this sterically demanding substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our approach is rooted in mechanistic principles to empower you with the rationale behind experimental choices, ensuring robust and reproducible outcomes.
Introduction to the Challenges of this compound Coupling
This compound presents a unique set of challenges in cross-coupling reactions. The two iodine atoms, positioned on the same aromatic ring system, offer the potential for both mono- and di-functionalization. However, the steric hindrance imposed by the peri-hydrogens can significantly impact catalyst accessibility and the overall efficiency of the reaction. Furthermore, achieving selective mono-arylation or ensuring complete di-substitution without side reactions requires careful catalyst and condition selection. This guide will walk you through the critical parameters for successful coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the cross-coupling of this compound and provides actionable solutions based on established chemical principles.
Problem 1: Low or No Product Yield
Low or no conversion of your starting material is a common frustration. Let's break down the potential causes and how to address them systematically.
Possible Causes & Troubleshooting Steps:
-
Inactive Catalyst: The active Pd(0) species is crucial for the catalytic cycle to begin.
-
Solution: Ensure your palladium source is of high quality and has been stored under an inert atmosphere. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure your reaction conditions facilitate its reduction to Pd(0). This can often be achieved by the phosphine ligand or other reducing agents present in the reaction mixture. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. Always degas your solvents and reaction mixture thoroughly to prevent oxidation of the active catalyst.
-
-
Inefficient Ligand: The ligand plays a critical role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination. For a sterically hindered substrate like this compound, the right ligand is paramount.
-
Solution: Switch to a bulkier, more electron-rich phosphine ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos, are often excellent choices.[1][2] These ligands promote the formation of monoligated palladium species, which are highly active in the catalytic cycle.[3] For Sonogashira couplings, a combination of a palladium source with a phosphine ligand like PPh₃ and a copper(I) co-catalyst is standard.
-
-
Suboptimal Base: The base is not just a proton scavenger; it plays a vital role in the transmetalation step of the Suzuki-Miyaura reaction and in the deprotonation of the nucleophile in Buchwald-Hartwig and Sonogashira couplings.
-
Solution: The choice of base is highly dependent on the specific reaction. For Suzuki-Miyaura couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially with sterically hindered substrates. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as NaOtBu or LHMDS is typically required.[4] In Sonogashira reactions, an amine base like triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) is commonly used.
-
-
Poor Reagent Quality: Impurities in your starting materials or reagents can poison the catalyst.
-
Solution: Use high-purity this compound and your coupling partner. Ensure your solvents are anhydrous and your base is of high quality.
-
Problem 2: Incomplete Conversion to the Di-substituted Product
Achieving complete di-substitution can be challenging due to the increased steric hindrance after the first coupling event.
Possible Causes & Troubleshooting Steps:
-
Insufficient Catalyst Loading or Reaction Time: The second coupling step is often slower than the first.
-
Solution: Increase the catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Extend the reaction time and monitor the progress by TLC or LC-MS.
-
-
Steric Hindrance: The newly introduced group from the first coupling can sterically block the second iodine position.
-
Solution: Employ a bulkier ligand, such as XPhos or BrettPhos, which can create a more open coordination sphere around the palladium, allowing the second coupling to proceed.[1][5] Increasing the reaction temperature can also help overcome the activation energy barrier for the second oxidative addition.
-
Problem 3: Formation of a Significant Amount of Mono-substituted Product (When Di-substitution is Desired)
This is a common issue when precise control over the stoichiometry is required.
Possible Causes & Troubleshooting Steps:
-
Insufficient Coupling Partner: An inadequate amount of the boronic acid, alkyne, or amine will naturally lead to incomplete reaction.
-
Solution: Ensure you are using at least two equivalents of your coupling partner for complete di-substitution. A slight excess (e.g., 2.2-2.5 equivalents) can often drive the reaction to completion.
-
-
Reaction Conditions Favoring Mono-substitution: Milder conditions may not be sufficient to promote the second, more challenging coupling.
-
Solution: As with incomplete conversion, increasing the temperature and/or catalyst loading can favor the di-substituted product.
-
Problem 4: Homocoupling of the Coupling Partner (e.g., Biaryl Formation in Suzuki Coupling)
This side reaction consumes your coupling partner and reduces the yield of the desired product.
Possible Causes & Troubleshooting Steps:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.
-
Solution: Rigorously degas all solvents and the reaction mixture. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
-
Palladium(II) Precatalyst: Some Pd(II) sources can promote homocoupling.
-
Solution: Consider using a Pd(0) precatalyst. If using a Pd(II) source, ensure rapid reduction to Pd(0) in situ.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right palladium catalyst and ligand for my this compound coupling?
A1: The choice of catalyst and ligand is critical and depends on the specific coupling reaction you are performing.
-
For Suzuki-Miyaura couplings, a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand such as SPhos or XPhos is a great starting point. These ligands are known to be effective for challenging substrates.
-
For Sonogashira couplings, the standard catalyst system is a palladium source like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in combination with a copper(I) co-catalyst, typically CuI.[6][7]
-
For Buchwald-Hartwig aminations, sterically demanding ligands are essential. The Buchwald biarylphosphine ligands (e.g., XPhos, BrettPhos) are highly effective.[1][2][5] The choice of ligand can also influence the selectivity for mono- versus di-amination.
Q2: What is the optimal catalyst loading for these reactions?
A2: For most cross-coupling reactions with this compound, a palladium catalyst loading of 1-5 mol% is a good starting point. For particularly challenging couplings or when trying to achieve complete di-substitution, a higher loading (up to 10 mol%) may be necessary. However, it is always advisable to start with a lower catalyst loading and optimize from there to minimize cost and potential side reactions.
Q3: How can I control the selectivity between mono- and di-substitution?
A3: Achieving selective mono-substitution of this compound can be challenging but is achievable through careful control of reaction parameters.
-
Stoichiometry: Use a slight excess of this compound (e.g., 1.2-1.5 equivalents) relative to your coupling partner. This will statistically favor mono-substitution.
-
Reaction Time and Temperature: Use milder reaction conditions (lower temperature and shorter reaction time) and carefully monitor the reaction progress to stop it once the desired mono-substituted product is formed.
-
Ligand Choice: Less bulky ligands may favor mono-substitution as they may not be able to overcome the steric hindrance for the second coupling as effectively.
Q4: What are the best solvents for this compound coupling reactions?
A4: The choice of solvent depends on the specific reaction and the solubility of your reagents.
-
Suzuki-Miyaura: A mixture of an organic solvent and water is common. Toluene, dioxane, or THF with an aqueous base solution are frequently used.
-
Sonogashira: Anhydrous amine bases like triethylamine can sometimes serve as both the base and the solvent. Alternatively, solvents like THF or DMF are commonly employed.
-
Buchwald-Hartwig: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are standard.
Q5: My Sonogashira coupling is not working. What are the most common pitfalls?
A5: Sonogashira couplings can be sensitive to several factors.
-
Oxygen: The homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction promoted by oxygen. Ensure your reaction is performed under strictly anaerobic conditions.
-
Copper(I) Co-catalyst: The quality of the CuI is crucial. Use freshly purchased or properly stored CuI.
-
Base: The amine base should be dry and of high purity. Impurities can inhibit the catalysts.
-
Alkyne Volatility: If you are using a low-boiling alkyne, ensure your reaction is in a sealed vessel to prevent it from evaporating.
Experimental Protocols
The following are generalized, starting-point protocols for common coupling reactions with this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific substrate combination.
General Protocol for Suzuki-Miyaura Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (2.2 equiv for di-substitution, 0.8 equiv for mono-substitution)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Degassed solvent (e.g., Toluene/H₂O 4:1)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
In a separate vial, prepare a solution of the palladium precatalyst and the ligand in a small amount of the degassed organic solvent.
-
Add the catalyst solution to the Schlenk flask, followed by the bulk of the degassed solvent mixture.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Sonogashira Coupling
Reagents and Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (2.2 equiv for di-substitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Et₃N or i-Pr₂NH, excess or as solvent)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst and CuI.
-
Add the anhydrous, degassed solvent and the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (typically 50-80 °C).
-
Monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl to remove the copper catalyst, followed by water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (2.2 equiv for di-substitution)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., XPhos, 4.4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOtBu, 2.4 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vial.
-
Add this compound and the amine.
-
Add the anhydrous, degassed solvent and seal the vial.
-
Remove the vial from the glovebox and heat with vigorous stirring at the required temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualizing the Catalytic Cycle
To better understand the intricacies of these reactions, the following diagrams illustrate the generally accepted catalytic cycles.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Interconnected catalytic cycles of the Sonogashira coupling.
References
- 1. research.rug.nl [research.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to Cross-Coupling Reactivity: 1,5-Diiodonaphthalene vs. 1,5-Dibromonaphthalene
For researchers, synthetic chemists, and professionals in drug development, the choice of starting materials is a critical decision that dictates reaction efficiency, cost, and synthetic strategy. Among the vast array of building blocks, dihalogenated naphthalenes serve as pivotal scaffolds for constructing complex polycyclic aromatic systems, functional materials, and pharmaceutical intermediates. This guide provides an in-depth comparison of the reactivity of 1,5-diiodonaphthalene and 1,5-dibromonaphthalene in palladium-catalyzed cross-coupling reactions, supported by mechanistic principles and experimental data.
The Decisive Step: Understanding C-X Bond Activation
The heart of palladium-catalyzed cross-coupling lies in the catalytic cycle, which universally begins with the oxidative addition of an organic halide (R-X) to a low-valent palladium(0) complex. This step is frequently the rate-determining event of the entire process and is profoundly influenced by the nature of the carbon-halogen (C-X) bond.
The established reactivity trend for aryl halides is: Ar-I > Ar-Br > Ar-Cl > Ar-F .[1] This hierarchy is a direct consequence of two fundamental physicochemical properties:
-
Carbon-Halogen Bond Dissociation Energy (BDE): The energy required to cleave the C-X bond homolytically is a primary determinant of reactivity. The C-I bond is significantly weaker than the C-Br bond, necessitating a lower activation energy for the palladium catalyst to insert into the bond.[2][3][4][5]
-
Thermodynamic Driving Force: The formation of the new Palladium-Halogen bond in the resulting Pd(II) complex also contributes to the overall energetics. The Pd-I bond is generally stronger than the Pd-Br bond, making the oxidative addition of aryl iodides more thermodynamically favorable.
The oxidative addition can proceed through different pathways, most commonly a three-centered concerted mechanism or a more polar nucleophilic displacement mechanism, depending on the substrate, ligand, and coordination state of the palladium catalyst.[6][7] Regardless of the precise mechanism, the inherent weakness of the C-I bond ensures that this compound will almost always be the more reactive substrate.
Caption: Generalized catalytic cycle for Palladium cross-coupling reactions.
Head-to-Head Reactivity in Key Transformations
The theoretical advantage of the C-I bond translates directly into tangible differences in performance across the most common cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forges C-C bonds using organoboron reagents, is a workhorse of modern synthesis. When comparing the two naphthalene substrates, the diiodo- variant consistently demonstrates superior reactivity.
| Feature | This compound | 1,5-Dibromonaphthalene | Rationale & Causality |
| Reaction Temperature | Often proceeds at room temperature to moderate heat (e.g., 40-80 °C). | Typically requires higher temperatures (e.g., 80-110 °C) for comparable rates. | The lower activation energy of C-I bond cleavage allows for milder conditions. |
| Catalyst Loading | Effective with lower catalyst loadings (e.g., 0.5-1 mol%). | May require higher catalyst loadings (e.g., 2-5 mol%) to achieve high conversion. | Higher reactivity of the substrate reduces the catalytic burden. |
| Reaction Time | Faster reaction kinetics, often reaching completion in a few hours. | Slower kinetics, potentially requiring overnight reactions. | The oxidative addition step is significantly faster for the C-I bond. |
| Selectivity | Excellent for selective mono-arylation under controlled stoichiometry. | Mono-arylation is possible but can be more challenging to control, often leading to mixtures. | The large reactivity difference between C-I and C-Br allows for easier differentiation. |
Representative Protocol: Ligand-Free Suzuki-Miyaura Coupling [8]
A mixture of the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a suitable solvent like WEB (Water-Ethanol-Benzene) or a standard solvent system like dioxane/water (3 mL) is prepared.[8][9] A base such as Cs₂CO₃ (3.0 eq) or K₃PO₄ (2.0 eq) is added.[10][11] The mixture is stirred at the appropriate temperature (room temperature for diiodide, elevated for dibromide) until completion, as monitored by TLC or GC-MS. Afterward, the reaction solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The product is then purified by column chromatography over silica gel.[8][12]
Sonogashira Coupling
For the synthesis of aryl-alkyne structures, the Sonogashira coupling is the premier method. This reaction is particularly sensitive to the halide's identity, making the choice between iodo- and bromo-naphthalene highly consequential.
| Feature | This compound | 1,5-Dibromonaphthalene | Rationale & Causality |
| Copper Co-catalyst | Can often be performed effectively under copper-free conditions.[13][14] | More likely to require a copper(I) co-catalyst (e.g., CuI) to facilitate the reaction. | The high reactivity of the C-I bond makes the direct reaction with the palladium-acetylide intermediate more feasible. |
| Reaction Conditions | Mild conditions (room temperature to 50 °C) are typically sufficient. | Requires elevated temperatures (e.g., 60-100 °C). | Reflects the higher energy barrier for C-Br bond activation. |
| Yield & Purity | Generally provides higher yields with fewer side products like alkyne homocoupling (Glaser coupling). | Can suffer from lower yields and increased homocoupling, especially if copper is used at high temperatures. | Milder conditions and the potential to omit copper minimize side reactions. |
| Stepwise Functionalization | Ideal for one-pot sequential couplings with two different alkynes due to high C2 selectivity.[15] | Less selective, often leading to mixtures of mono- and di-substituted products. | The first alkynylation at a C-I position does not significantly activate the second C-I position to the same degree, allowing for controlled additions. |
Representative Protocol: Copper-Free Sonogashira Coupling [16]
In an inert atmosphere glovebox or using Schlenk techniques, the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and a suitable palladium precatalyst like [DTBNpP]Pd(crotyl)Cl (2.5 mol%) are added to a reaction vessel.[16] Anhydrous solvent (e.g., DMSO) and a strong, non-nucleophilic base like 2,2,6,6-tetramethylpiperidine (TMP) are added. The reaction is stirred at room temperature for 2-18 hours. Upon completion, the mixture is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is fundamental in medicinal chemistry. While the Ar-I > Ar-Br trend generally holds, the nuances of this reaction introduce additional considerations.
| Feature | This compound | 1,5-Dibromonaphthalene | Rationale & Causality |
| Catalyst System | Can be coupled using a wide range of phosphine ligands. | Often requires more electron-rich and bulky "designer" ligands to achieve high efficiency. | The inherent reactivity of the C-I bond is less demanding on the catalyst system. |
| Potential Inhibition | Can be susceptible to inhibition by the iodide anion generated in situ, which can form inactive bridged Pd-dimers.[17] | Less prone to this specific inhibition pathway, making it sometimes more robust. | Iodide is a better bridging ligand than bromide. This issue is effectively mitigated by using modern biarylphosphine ligands that prevent dimer formation.[17] |
| Base Sensitivity | Compatible with a wide range of bases, from strong alkoxides (NaOtBu) to weaker carbonates (K₂CO₃). | Often requires strong bases like NaOtBu or LiHMDS to drive the reaction.[18] | The facile oxidative addition allows for greater flexibility in other reaction parameters. |
Representative Protocol: Buchwald-Hartwig Amination [19][20]
A reaction vessel is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), a strong base like sodium tert-butoxide (1.4 mmol), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). The vessel is sealed and purged with an inert gas (Argon or Nitrogen). Anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C until the starting material is consumed. The reaction is then cooled, quenched, and subjected to an aqueous workup, followed by extraction and chromatographic purification.
Experimental Design: A Strategic Choice
The decision between this compound and 1,5-dibromonaphthalene is not merely about reactivity but about strategic synthetic design.
Caption: Decision workflow for selecting the optimal naphthalene substrate.
Choose this compound when:
-
Mild Conditions are Essential: To protect sensitive functional groups elsewhere in the molecule.
-
High Throughput is Needed: Faster reaction times accelerate discovery and optimization cycles.
-
Selective Mono-functionalization is the Goal: The significant reactivity differential between the first and second coupling sites allows for precise stoichiometric control.
Choose 1,5-Dibromonaphthalene when:
-
Cost is a Major Factor: Aryl bromides are generally more economical than their iodide counterparts.
-
A Stepwise, Multi-Reaction Sequence is Planned: After the first C-Br bond is coupled, the remaining C-Br bond is sufficiently reactive for a second, distinct transformation (e.g., a Suzuki followed by a Buchwald-Hartwig) without the risk of the competing reaction rates seen with a C-I/C-Br intermediate.
-
Robustness is Preferred over Raw Speed: In some complex systems, the slightly attenuated reactivity of the bromide can lead to cleaner reactions with fewer side products.
Conclusion
In the direct comparison of reactivity for cross-coupling reactions, This compound is the unequivocally more reactive substrate . Its weaker carbon-iodine bond facilitates faster oxidative addition, enabling reactions to proceed under milder conditions, with lower catalyst loadings, and often in shorter timeframes. This heightened reactivity also makes it the superior choice for selective mono-functionalization.
However, 1,5-dibromonaphthalene remains an indispensable and strategically valuable building block . Its lower cost and more tempered reactivity make it ideal for large-scale synthesis and for complex, multi-step synthetic routes that require sequential, differentiated coupling reactions. The ultimate choice rests on a careful analysis of the specific project goals, weighing the need for speed and mildness against considerations of cost and long-term synthetic strategy.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Common Bond Energies (D [wiredchemist.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. rsc.org [rsc.org]
- 9. youtube.com [youtube.com]
- 10. Synthesis of Naphthaleman Family Utilizing Regiocontrolled Benzannulation: Unique Molecules Composed of Multisubstituted Naphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. A ligand-enabled metallaphotoredox protocol for Suzuki-Miyaura cross-couplings for the synthesis of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.rug.nl [research.rug.nl]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. reagents.acsgcipr.org [reagents.acsgcipr.org]
A Comparative Crystallographic Analysis of 1,5- and 1,8-Diiodonaphthalene: Unraveling the Influence of Isomerism on Intermolecular Interactions
In the realm of crystal engineering and materials science, the subtle interplay of intermolecular forces dictates the macroscopic properties of molecular solids. The isomeric diiodonaphthalenes, specifically 1,5-diiodonaphthalene and 1,8-diiodonaphthalene, serve as exemplary models for understanding how the seemingly minor repositioning of substituent atoms can dramatically alter crystal packing and the nature of non-covalent interactions. This guide provides a comprehensive comparative analysis of the crystal structures of these two isomers, offering field-proven insights for researchers, scientists, and drug development professionals engaged in the study of solid-state chemistry.
Introduction: The Significance of Isomeric Purity in Crystal Structures
The naphthalene backbone, a rigid polycyclic aromatic system, provides a well-defined scaffold for studying the directional preferences of intermolecular interactions. The introduction of heavy atoms like iodine not only modifies the electronic properties of the naphthalene core but also introduces the potential for significant halogen bonding and other non-covalent interactions. The choice between the 1,5- and 1,8-isomers is not trivial; the spatial relationship between the two iodine atoms profoundly influences the steric and electronic environment of the molecule, leading to distinct crystal packing motifs and, consequently, different physicochemical properties. Understanding these differences is paramount for applications ranging from the design of novel organic semiconductors to the control of polymorphism in pharmaceutical compounds.
Comparative Analysis of Crystal Structures
The crystal structures of this compound and 1,8-diiodonaphthalene have been elucidated by single-crystal X-ray diffraction, revealing marked differences in their solid-state organization.
Molecular Conformation
In This compound , the iodine atoms are positioned on opposite sides of the naphthalene ring system, resulting in a relatively linear and planar molecular conformation. This arrangement minimizes intramolecular steric strain.
Conversely, 1,8-diiodonaphthalene features two iodine atoms on the same side of the naphthalene core, in the peri positions. This proximity induces significant steric repulsion between the bulky iodine atoms, forcing them to deviate from the plane of the naphthalene ring. This out-of-plane distortion is a key feature of the 1,8-isomer's molecular structure and has profound implications for its crystal packing.
Crystal Packing and Intermolecular Interactions
The distinct molecular geometries of the two isomers lead to fundamentally different crystal packing arrangements, driven by a delicate balance of intermolecular forces.
This compound: The crystal structure of this compound is characterized by a "T-shaped" or "edge-to-face" packing motif.[1] This arrangement is facilitated by weak I···π interactions, where the iodine atom of one molecule interacts with the electron-rich π-system of an adjacent naphthalene ring. Additionally, weak I···I nonbonding interactions contribute to the overall stability of the crystal lattice.[1] This type of packing is common for aromatic molecules and is indicative of the dominance of van der Waals forces and weak electrostatic interactions.
1,8-Diiodonaphthalene: The crystal packing of 1,8-diiodonaphthalene is more complex, largely due to the steric strain imposed by the peri-iodine atoms. The structure is characterized by the presence of significant halogen bonding. A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic region on an adjacent molecule. In the crystal structure of 1,8-diiodonaphthalene, the iodine atoms participate in these interactions, influencing the overall packing arrangement. The steric clash between the iodine atoms also influences the π-π stacking interactions between adjacent naphthalene rings, often leading to a slipped-stack arrangement to minimize repulsion.
The logical relationship between the isomeric form and the resulting crystal structure can be visualized as follows:
References
A Comprehensive Guide to Validating the Structure of 1,5-Diiodonaphthalene using 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and materials science, the precise structural elucidation of novel and existing compounds is paramount. For substituted naphthalenes, a class of compounds with significant applications in organic electronics and medicinal chemistry, unambiguous identification is often challenging due to the numerous possible isomers. This guide provides an in-depth, technical comparison of spectroscopic techniques, focusing on the power of 13C Nuclear Magnetic Resonance (NMR) spectroscopy for the unequivocal structural validation of 1,5-diiodonaphthalene. We will delve into the theoretical underpinnings, present detailed experimental protocols, and provide comparative data to distinguish it from other isomers.
The Challenge of Isomeric Differentiation in Diiodonaphthalenes
The naphthalene core, with its ten possible positions for substitution, can give rise to a multitude of isomers. In the case of di-iodinated naphthalenes, this leads to ten potential structural isomers, each with unique physical and chemical properties. Differentiating these isomers is a non-trivial task that requires robust analytical techniques. While methods like melting point and elemental analysis provide initial clues, they often lack the definitive power of spectroscopic methods. Among these, 13C NMR spectroscopy, particularly when coupled with advanced techniques like DEPT, HSQC, and HMBC, emerges as a superior tool for conclusive structural assignment.
The Power of Symmetry and Substituent Effects in 13C NMR
The key to distinguishing this compound from its isomers lies in its molecular symmetry. The C2h symmetry of the 1,5-isomer dictates that there are only three distinct types of carbon environments in the aromatic region, leading to a simplified 13C NMR spectrum. This is in stark contrast to less symmetrical isomers, which would exhibit a greater number of signals.
The iodine atoms, being electron-withdrawing through induction but electron-donating through resonance, exert a significant influence on the chemical shifts of the carbon atoms in the naphthalene ring. The carbon directly attached to the iodine (ipso-carbon) is expected to be significantly deshielded. The positions of the other carbon signals can be predicted by considering these substituent effects.[1][2]
Predicted 13C NMR Chemical Shifts for this compound
Based on established substituent chemical shift (SCS) values and data from similar structures, the following 13C NMR signals are anticipated for this compound.
| Carbon Position | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
| C1, C5 | 95-105 | Quaternary (C) |
| C2, C6 | 130-140 | Methine (CH) |
| C3, C7 | 125-135 | Methine (CH) |
| C4, C8 | 135-145 | Methine (CH) |
| C9, C10 | 130-140 | Quaternary (C) |
Note: These are predicted ranges and can vary based on solvent and experimental conditions.
A key feature for this compound is the expected presence of only five signals in the proton-decoupled 13C NMR spectrum due to its symmetry.
Experimental Validation: A Step-by-Step Protocol
To definitively validate the structure of a synthesized batch of this compound, a suite of NMR experiments should be performed.
Experimental Workflow
Caption: Experimental workflow for NMR-based structural validation.
Detailed Methodologies
-
Sample Preparation:
-
Accurately weigh 20-30 mg of the synthesized this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
-
1D NMR Spectroscopy:
-
¹H NMR: Acquire a standard proton NMR spectrum to assess the purity and observe the proton signals. For this compound, three distinct proton signals are expected due to symmetry.
-
¹³C{¹H} NMR: Acquire a proton-decoupled ¹³C NMR spectrum. This is the cornerstone of the validation. The number of signals will directly reflect the symmetry of the molecule.
-
DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment. This will differentiate between CH, CH2, and CH3 groups. In a DEPT-135 spectrum, CH and CH3 signals will appear as positive peaks, while CH2 signals will be negative. Quaternary carbons will be absent. For this compound, all methine (CH) carbons should appear as positive signals.
-
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei.[3] It is invaluable for assigning which proton is attached to which carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart.[4][5] This is the most powerful tool for establishing the connectivity of the carbon skeleton and confirming the substitution pattern.
-
Comparative Analysis: Distinguishing this compound from Other Isomers
The key to isomeric differentiation lies in comparing the number of expected 13C NMR signals.
| Isomer | Symmetry | Expected Number of ¹³C Signals |
| 1,2-Diiodonaphthalene | C1 | 10 |
| 1,3-Diiodonaphthalene | Cs | 10 |
| 1,4-Diiodonaphthalene | C2v | 5 |
| This compound | C2h | 5 |
| 1,6-Diiodonaphthalene | C1 | 10 |
| 1,7-Diiodonaphthalene | C1 | 10 |
| 1,8-Diiodonaphthalene | C2v | 5 |
| 2,3-Diiodonaphthalene | C2v | 5 |
| 2,6-Diiodonaphthalene | C2h | 5 |
| 2,7-Diiodonaphthalene | C2h | 5 |
While several isomers are expected to show five signals, the specific chemical shifts and, more importantly, the HMBC correlations will be unique to each.
Definitive Structural Confirmation with HMBC
The HMBC spectrum provides the ultimate proof of the 1,5-substitution pattern. The long-range correlations will unambiguously connect the different parts of the molecule.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leveraging the HMBC to Facilitate Metabolite Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
A Comparative Spectroscopic Guide to Dihalonaphthalene Isomers for Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis and drug development, the precise identification and differentiation of isomers are paramount. Subtle shifts in the spatial arrangement of atoms can dramatically alter a molecule's biological activity, toxicity, and pharmacokinetic properties. This guide provides an in-depth spectroscopic comparison of dihalonaphthalene isomers, offering a practical framework for their unambiguous identification. By leveraging the unique sensitivities of various spectroscopic techniques—UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy—researchers can gain a profound understanding of how halogen position influences the physicochemical properties of the naphthalene core.
This guide is structured to provide not just data, but a foundational understanding of the principles governing the observed spectroscopic differences. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the integrity of your results. Dichloronaphthalenes will be used as a representative case study throughout this guide, illustrating the comparative principles applicable to other dihalonaphthalenes.
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. For aromatic compounds like dihalonaphthalenes, the absorption spectra are characterized by π → π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the substitution pattern on the naphthalene ring.
| Isomer | Predicted/Reported λmax 1 (nm) | Predicted/Reported λmax 2 (nm) |
| 1,2-Dichloronaphthalene | ~290 - 320 | - |
| 1,3-Dichloronaphthalene | ~290 - 320 | - |
| 1,4-Dichloronaphthalene | ~295 | ~325 |
| 1,5-Dichloronaphthalene | ~290 - 320 | - |
| 1,6-Dichloronaphthalene | ~290 - 320 | - |
| 1,7-Dichloronaphthalene | ~290 - 320 | - |
| 1,8-Dichloronaphthalene | ~290 - 320 | - |
| 2,3-Dichloronaphthalene | ~290 | ~325 |
| 2,6-Dichloronaphthalene | ~290 - 320 | - |
| 2,7-Dichloronaphthalene | ~290 - 320 | - |
Note: The absorption maxima can be influenced by the solvent used.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the steps for acquiring a UV-Vis absorption spectrum of a dihalonaphthalene isomer.
Materials:
-
Dihalonaphthalene isomer sample
-
Spectroscopic grade solvent (e.g., ethanol, cyclohexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the dihalonaphthalene isomer in the chosen UV-transparent solvent at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL). The final concentration should yield an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.
-
Set the desired wavelength range for the scan (e.g., 200-400 nm for naphthalenes).
-
-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the sample holder and run a baseline scan. This will subtract the absorbance of the solvent and the cuvette.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Run the sample scan to obtain the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known accurately, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εbc).
-
Fluorescence Spectroscopy: Unveiling Emission Properties
Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The position, intensity, and lifetime of the fluorescence are characteristic of a molecule and its environment. For dihalonaphthalene isomers, the substitution pattern affects the energy of the excited state and the rate of non-radiative decay processes, leading to differences in their emission spectra and quantum yields.
The "heavy atom effect" is a key principle here. As the atomic weight of the halogen substituent increases (F < Cl < Br < I), the rate of intersystem crossing to the triplet state is enhanced, which typically leads to a decrease in fluorescence quantum yield. Positional isomerism also plays a crucial role, with different isomers exhibiting varying degrees of fluorescence quenching due to steric and electronic effects.
| Isomer | Predicted Emission Maxima (λem) (nm) | Predicted Quantum Yield (Φf) |
| 1,4-Dichloronaphthalene | ~330-360 | Lower than difluoronaphthalene |
| Other Dichloronaphthalenes | ~330-380 | Generally low |
Note: Fluorescence properties are highly dependent on the solvent and the presence of quenchers.
Experimental Protocol: Fluorescence Spectroscopy
This protocol describes the acquisition of fluorescence emission and excitation spectra.
Materials:
-
Dihalonaphthalene isomer sample
-
Spectroscopic grade, non-fluorescent solvent (e.g., cyclohexane)
-
Quartz fluorescence cuvettes (four-sided polished)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the dihalonaphthalene isomer in the chosen solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Select appropriate excitation and emission slit widths to balance signal intensity and spectral resolution.
-
-
Emission Spectrum Acquisition:
-
Set the excitation monochromator to the λmax determined from the UV-Vis spectrum.
-
Scan the emission monochromator over a wavelength range that covers the expected emission (e.g., 300-500 nm).
-
-
Excitation Spectrum Acquisition:
-
Set the emission monochromator to the λmax of the fluorescence emission peak.
-
Scan the excitation monochromator over a wavelength range corresponding to the absorption of the sample. The resulting excitation spectrum should ideally match the absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λem).
-
If a standard with a known quantum yield is available, the relative quantum yield of the sample can be determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, including the differentiation of isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
¹H NMR: The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the proton signals are unique for each isomer. The symmetry of the molecule plays a crucial role in determining the number of distinct proton signals. For example, a highly symmetric isomer like 1,5-dichloronaphthalene will have a simpler spectrum than an asymmetric isomer like 1,2-dichloronaphthalene.
¹³C NMR: The number of signals in a proton-decoupled ¹³C NMR spectrum directly corresponds to the number of chemically non-equivalent carbon atoms. This makes it a straightforward method for distinguishing isomers based on their molecular symmetry. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the halogen substituents.
The following tables summarize available and predicted NMR data for dichloronaphthalene isomers in CDCl₃.
¹H NMR Chemical Shifts (δ, ppm)
| Isomer | H-2 | H-3 | H-4 | H-5 | H-6 | H-7 | H-8 |
|---|---|---|---|---|---|---|---|
| 1,4-Dichloronaphthalene | 7.6-8.2 | 7.6-8.2 | - | 7.6-8.2 | 7.6-8.2 | - | 7.6-8.2 |
| 1,5-Dichloronaphthalene | 7.52-7.48 (m) | 7.35-7.30 (m) | 7.52-7.48 (m) | - | 7.52-7.48 (m) | 7.35-7.30 (m) | 7.52-7.48 (m) |
¹³C NMR Chemical Shifts (δ, ppm)
| Isomer | C-1 | C-2 | C-3 | C-4 | C-4a | C-5 | C-6 | C-7 | C-8 | C-8a |
|---|---|---|---|---|---|---|---|---|---|---|
| 1,2-Dichloronaphthalene | 131.0 | 130.9 | 128.0 | 127.4 | 132.8 | 129.5 | 127.1 | 126.8 | 125.0 | 130.2 |
| 1,4-Dichloronaphthalene | 131.5 | 126.5 | 126.5 | 131.5 | 130.6 | 127.9 | 125.8 | 125.8 | 127.9 | 130.6 |
| 1,5-Dichloronaphthalene | 131.1 | 126.2 | 126.2 | 126.8 | 134.1 | 131.1 | 126.2 | 126.2 | 126.8 | 134.1 |
| 1,8-Dichloronaphthalene | 130.6 | 127.1 | 126.4 | 121.7 | 134.4 | 121.7 | 126.4 | 127.1 | 130.6 | 134.4 |
| 2,3-Dichloronaphthalene | 128.0 | 131.5 | 131.5 | 128.0 | 132.0 | 127.1 | 127.1 | 127.1 | 127.1 | 132.0 |
| 2,7-Dichloronaphthalene | 128.5 | 131.5 | 125.9 | 129.2 | 133.8 | 129.2 | 125.9 | 131.5 | 128.5 | 133.8 |
Source: Data compiled from various sources, including PubChem and SpectraBase.[2][3][4][5][6][7]
Experimental Protocol: NMR Spectroscopy
This protocol provides a general procedure for acquiring high-quality NMR spectra of small molecules.
Materials:
-
Dihalonaphthalene isomer sample (5-25 mg for ¹H, 50-100 mg for ¹³C)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube (5 mm diameter)
-
Pasteur pipette and glass wool
Procedure:
-
Sample Preparation:
-
Dissolve the appropriate amount of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a small vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the instrument's specifications.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity, resulting in sharp spectral lines.
-
Set the appropriate acquisition parameters (e.g., pulse sequence, number of scans, relaxation delay). For quantitative ¹H NMR, a longer relaxation delay (e.g., 5 times the longest T₁) is crucial.
-
Acquire the spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum.
-
Infrared (IR) Spectroscopy: Identifying Vibrational Fingerprints
Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of IR radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While some absorption bands are characteristic of specific functional groups, the region from approximately 1500 to 500 cm⁻¹, known as the "fingerprint region," contains a complex pattern of absorptions that is unique to each molecule.
For dihalonaphthalene isomers, the C-H and C-Cl bending and stretching vibrations, as well as the skeletal vibrations of the naphthalene ring, give rise to a distinct fingerprint for each isomer. The substitution pattern on the aromatic ring significantly influences the out-of-plane C-H bending vibrations, which are particularly useful for distinguishing between ortho, meta, and para-like substitutions.
Characteristic IR Absorption Bands (cm⁻¹)
| Isomer | C-Cl Stretch | Aromatic C=C Stretch | Out-of-plane C-H Bending |
|---|---|---|---|
| 1,2-Dichloronaphthalene | ~750-850 | ~1600 | Complex pattern |
| 1,4-Dichloronaphthalene | ~743 | ~1602 | Specific pattern for 1,4-subst. |
| 1,5-Dichloronaphthalene | ~743 | ~1602 | Specific pattern for 1,5-subst. |
| 2,3-Dichloronaphthalene | ~750-850 | ~1600 | Complex pattern |
Source: Data compiled from various sources, including NIST WebBook and Smolecule.[4][8][9]
Experimental Protocol: FTIR Spectroscopy (ATR Method)
The Attenuated Total Reflectance (ATR) technique is a convenient method for obtaining IR spectra of solid and liquid samples with minimal sample preparation.
Materials:
-
Dihalonaphthalene isomer sample
-
FTIR spectrometer with an ATR accessory
-
Solvent for cleaning (e.g., isopropanol)
-
Kimwipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with isopropanol, followed by a dry Kimwipe.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Spectrum:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.
-
For solid samples, apply pressure using the ATR's pressure arm to ensure intimate contact between the sample and the crystal.
-
Acquire the sample spectrum.
-
-
Data Analysis:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare the fingerprint region with reference spectra to confirm the identity of the isomer.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal with isopropanol and Kimwipes after the measurement.
-
Conclusion
The differentiation of dihalonaphthalene isomers is a critical analytical challenge that can be effectively addressed through a multi-technique spectroscopic approach. UV-Vis spectroscopy provides initial insights into the electronic structure, while fluorescence spectroscopy offers high sensitivity to subtle changes in the excited state. NMR spectroscopy, particularly ¹³C NMR, serves as a definitive tool for structural elucidation based on molecular symmetry. Finally, IR spectroscopy provides a unique molecular fingerprint, allowing for rapid and confident identification. By understanding the principles behind each technique and employing the robust protocols outlined in this guide, researchers can confidently navigate the complexities of isomer analysis in their drug development and chemical research endeavors.
References
- 1. 2,6-Dichloronaphthalene | C10H6Cl2 | CID 16366 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-Dichloronaphthalene | C10H6Cl2 | CID 15768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-Dichloronaphthalene | C10H6Cl2 | CID 16312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3-Dichloronaphthalene | C10H6Cl2 | CID 16618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,4-Dichloronaphthalene | C10H6Cl2 | CID 15769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,7-Dichloronaphthalene | C10H6Cl2 | CID 16619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Naphthalene, 1,2-dichloro- [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Naphthalene-Based Polymers: Performance Analysis of 1,5-Linkage Isomers
For researchers and professionals in materials science and drug development, the selection of monomers is a critical decision that dictates the ultimate performance of a polymer. Within the sphere of aromatic polymers, naphthalene-based structures offer a unique combination of rigidity, thermal stability, and desirable optoelectronic properties. The specific substitution pattern on the naphthalene ring profoundly influences chain packing, solubility, and electronic conjugation. This guide provides an in-depth technical comparison of polymers derived from 1,5-disubstituted naphthalene monomers, with a core focus on poly(1,5-naphthalene) synthesized from 1,5-diiodonaphthalene, benchmarked against other naphthalene isomers and alternative polymer architectures.
Introduction: The Significance of Isomerism in Naphthalene Polymers
Naphthalene, a simple bicyclic aromatic hydrocarbon, provides a larger and more electronically diverse building block than a single benzene ring.[1] The points of linkage for polymerization—be it 1,4-, 1,5-, 2,6-, or other patterns—are not trivial choices. This isomerism dictates the geometry of the polymer chain: 1,4- and 2,6-linkages tend to produce more linear, rod-like polymers, while the 1,5-linkage introduces a distinct kink in the backbone. This structural variation has profound implications for material properties, including solubility, crystallinity, thermal characteristics, and charge transport capabilities.
Polymers derived from 1,5-disubstituted naphthalene are noted for their unique architectures that can disrupt close packing, potentially enhancing solubility while maintaining high thermal stability. This guide explores these properties through experimental data, focusing on polymers synthesized from monomers like this compound, 1,5-diaminonaphthalene, and 1,5-dihydroxynaphthalene.
Synthesis Pathways for Naphthalene-Based Polymers
The creation of naphthalene-based polymers relies on robust carbon-carbon or carbon-heteroatom bond-forming reactions. For dihalo-naphthalene monomers such as this compound, transition-metal-catalyzed cross-coupling reactions are the methods of choice.
Yamamoto Coupling for Poly(1,5-naphthalene)
Yamamoto polymerization is a dehalogenative polycondensation method ideal for synthesizing polyarylenes from dihaloaromatic monomers. It typically employs a zerovalent nickel complex, such as bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂], in the presence of a neutral ligand like 2,2'-bipyridine. The reaction proceeds via oxidative addition of the aryl halide to the Ni(0) center, followed by reductive elimination to form the C-C bond, regenerating the catalyst.
Polycondensation for Other 1,5-Naphthalene Polymers
Other functional monomers are used to create different classes of high-performance polymers. For instance, 1,5-diaminonaphthalene can be reacted with tetracarboxylic dianhydrides to form polyimides, a class of polymers renowned for their exceptional thermal stability and mechanical strength.[2] Similarly, 1,5-dihydroxynaphthalene can undergo polycondensation with cyanuric chloride to produce covalent organic polymers (N-COPs) with porous structures suitable for adsorption applications.[3]
Performance Comparison: 1,5-Naphthalene vs. Other Monomers
The choice of monomer isomer has a clear and measurable impact on the final properties of the polymer. The following sections and tables summarize experimental data for polymers derived from 1,5-naphthalene precursors and compare them with other relevant materials.
Thermal Properties
The rigid naphthalene unit inherently imparts high thermal stability. Polymers derived from 1,5-disubstituted naphthalenes consistently exhibit high glass transition temperatures (Tg) and decomposition temperatures (Td).
| Polymer Class | Monomers | Tg (°C) | Td (5% weight loss, °C) | Char Yield (%) | Reference |
| Poly(amide-imide) | 1,5-Naphthalenediamine, Trimellitic Anhydride | 206–218 | >522 (in N₂) | - | [2] |
| Covalent Organic Polymer | 1,5-Dihydroxynaphthalene, Cyanuric Chloride | - | ~300 | 40 (at 800°C) | [3] |
| Polyimide | 2,6-Bis(4-aminophenoxy)naphthalene, Dianhydrides | 255–295 | 543–563 (in N₂) | - | [4] |
| Poly(aryl ether ketone) | 1,4-Bis(4-fluorobenzoyl)naphthalene, Bisphenols | 151–278 | >460 (in N₂) | - | [5] |
| Poly(ethylene naphthalate) | 2,6-Naphthalenedicarboxylic acid, Ethylene Glycol | ~120 | >400 | >30 | [6][7] |
Table 1: Comparison of Thermal Properties of Various Naphthalene-Based Polymers.
The data clearly indicates that incorporating a naphthalene moiety, regardless of the specific isomer, leads to polymers with excellent thermal resistance, often stable to over 500°C. Polyimides derived from 1,5-diaminonaphthalene exhibit particularly high decomposition temperatures.[2] The covalent organic polymer based on 1,5-dihydroxynaphthalene also shows good stability with a significant char yield, suggesting a high degree of crosslinking and thermal resilience.[3]
Mechanical and Optical Properties
The mechanical and optical properties are also strongly influenced by the naphthalene linkage. The kinked structure of 1,5-isomers can lead to amorphous materials with good film-forming capabilities, while the more linear 2,6- and 1,4-isomers can yield semi-crystalline polymers with high tensile strength.
| Polymer Class | Monomers | Tensile Strength (MPa) | Elongation at Break (%) | Optical Properties | Reference |
| Poly(amide-imide) | 1,5-Naphthalenediamine, various diamines | 90–145 | 5–13 | Flexible, tough films | [2] |
| Polyimide | 2,6-Bis(4-aminophenoxy)naphthalene, Dianhydrides | 105–124 | 7–22 | Transparent, flexible films | [4] |
| Polyimide | 2,6-Naphthalenediamine-based | 96.4 | - | Dk = 2.82 @ 1 MHz | [8] |
| Poly(1,4-naphthalene) Copolymer | 1,4-Dibromonaphthalene, Fluorene derivative | - | - | Blue light emission for OLEDs | [9] |
Table 2: Comparison of Mechanical and Optical Properties of Naphthalene-Based Polymers.
Poly(amide-imide)s prepared from 1,5-naphthalenediamine form flexible and tough films with tensile strengths up to 145 MPa.[2] This demonstrates that while the 1,5-linkage disrupts crystallinity, it does not necessarily compromise mechanical robustness. For optoelectronic applications, the choice of isomer is critical. Copolymers based on 1,4-naphthalene, for instance, have been investigated as blue-light-emitting materials in OLEDs, where the linear structure aids in charge transport and luminescence.[9] The introduction of naphthalene rings into polyimides has also been shown to lower the dielectric constant (Dk), a crucial property for microelectronics applications.[8]
Solubility and Processability
A significant challenge with rigid aromatic polymers is their poor solubility, which complicates processing. The non-linear structure imparted by the 1,5-naphthalene unit can be an advantage here, as it disrupts the efficient chain packing that leads to insolubility.
-
Poly(amide-imide)s from 1,5-naphthalenediamine are reported to be generally soluble in polar aprotic solvents like NMP, DMAc, and DMF.[2]
-
Alkoxylated naphthalene-based novolacs derived from 1,5-dimethoxynaphthalene are soluble in common organic solvents such as chloroform and THF.[10]
-
In contrast, unsubstituted polynaphthalenes prepared via older methods are often described as insoluble, intractable materials, highlighting the importance of both modern synthetic methods and monomer design (e.g., adding solubilizing side chains).[9]
Detailed Experimental Protocols
To ensure the reproducibility and validation of the claims made, the following detailed protocols are provided.
Protocol 1: Synthesis of Poly(1,5-naphthalene) via Yamamoto Coupling
This protocol is a representative procedure for the Ni(0)-mediated polymerization of a dihaloaromatic monomer.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]
-
1,5-Cyclooctadiene (COD)
-
2,2'-Bipyridine (bpy)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Toluene
-
Methanol, Hydrochloric Acid, Acetone
Procedure:
-
Reactor Setup: In a glovebox, add Ni(COD)₂ (1.2 mmol), COD (1.2 mmol), and bpy (1.2 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add 15 mL of anhydrous DMF/toluene (2:3 v/v) to the flask. Stir the mixture at 60°C for 30 minutes to form the active Ni(0) complex, which should result in a deep-purple or reddish solution.
-
Monomer Addition: Add this compound (1.0 mmol) to the catalyst solution.
-
Polymerization: Heat the reaction mixture to 80°C and stir under an inert atmosphere (Argon or Nitrogen) for 48 hours. The viscosity of the solution will likely increase as the polymer forms.
-
Precipitation and Collection: After cooling to room temperature, pour the viscous solution into 200 mL of acidified methanol (1% HCl) with vigorous stirring. A solid precipitate should form.
-
Washing: Collect the polymer by filtration. Wash the solid sequentially with methanol, hot acetone, and then methanol again to remove residual catalyst and oligomers.
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the final polymer product in a vacuum oven at 60°C to a constant weight.
Protocol 2: Characterization of Polymer Thermal Stability (TGA)
Instrument:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer sample into a platinum or alumina TGA pan.
-
Instrument Setup: Place the pan in the TGA furnace.
-
Analysis Conditions:
-
Atmosphere: High-purity Nitrogen (or Air for oxidative stability) at a flow rate of 50-100 mL/min.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the Td5% and Td10% (temperature at 5% and 10% weight loss, respectively) and the final char yield at 800°C.
Conclusion and Future Outlook
The substitution pattern of naphthalene-based monomers is a powerful tool for tuning polymer properties. Polymers derived from 1,5-disubstituted naphthalenes offer a compelling balance of high thermal stability and enhanced solubility, making them attractive candidates for high-performance applications where processability is a concern. Poly(amide-imide)s based on 1,5-diaminonaphthalene, for example, demonstrate excellent mechanical strength and thermal resistance.[2]
While direct performance data for conjugated poly(1,5-naphthalene) from this compound is less common in the literature compared to its 1,4- and 2,6-isomers, the principles of structure-property relationships suggest it would yield a material with unique optical and morphological characteristics. The inherent kink in its backbone would likely result in a more amorphous material with a blue-shifted absorption spectrum compared to its linear counterparts.
Future research should focus on the controlled synthesis of poly(1,5-naphthalene) and its copolymers to fully exploit their potential in areas such as gas separation membranes, dielectric materials, and as components in novel thermosets. By leveraging modern polymerization techniques and thoughtful monomer design, the full potential of these fascinating naphthalene-based polymers can be realized.
References
- 1. nowgonggirlscollege.co.in [nowgonggirlscollege.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, and adsorption performance of naphthalene-based covalent organic polymer for high-efficiency methylene blue removal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Spectroscopic Analysis of Dinitronaphthalene Isomers: An Experimental and Computational Approach
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Dinitronaphthalene (DNN) isomers, a class of nitroaromatic hydrocarbons, present a compelling case study in the power of combining experimental and computational spectroscopic techniques for unambiguous identification and analysis. These compounds are not only important intermediates in the synthesis of dyes and polymers but also have historical significance in the field of energetic materials.[1] The ten possible isomers of dinitronaphthalene, each with unique physicochemical properties, necessitate a robust analytical framework for their differentiation.
This guide provides an in-depth comparison of experimental and computational spectroscopic methods for the analysis of dinitronaphthalene isomers. We will delve into the causality behind experimental choices, present detailed protocols, and offer a critical evaluation of the synergies and divergences between physical measurements and theoretical predictions.
The Synergy of Spectroscopic Techniques: A Multi-faceted Approach
A comprehensive understanding of the molecular structure and properties of dinitronaphthalene isomers requires a multi-technique spectroscopic approach. Each method provides a unique piece of the puzzle, and their combined interpretation leads to a more complete picture.
-
Vibrational Spectroscopy (FT-IR and Raman): These techniques probe the vibrational modes of a molecule, providing a "fingerprint" based on the types of chemical bonds and their arrangement. Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (typically ¹H and ¹³C). Chemical shifts, coupling constants, and nuclear Overhauser effects reveal the connectivity of atoms and the three-dimensional structure of the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum provides insights into the electronic structure and conjugation of the molecule.
Experimental Spectroscopic Analysis: The Ground Truth
Experimental spectroscopy provides the tangible data against which computational models are validated. The choice of technique and the specific experimental parameters are critical for obtaining high-quality, reproducible data.
Experimental Protocols
Objective: To obtain the vibrational fingerprint of dinitronaphthalene isomers for functional group identification and isomer differentiation.
Methodology:
-
Sample Preparation:
-
FT-IR (KBr Pellet): Grind a small amount of the solid dinitronaphthalene sample with dry potassium bromide (KBr) to create a fine powder. Press the powder into a thin, transparent pellet. This method is suitable for solid-phase analysis.[2]
-
FT-Raman: Place the solid sample directly into a sample holder. No special preparation is typically needed.
-
-
Instrumentation:
-
A Fourier-Transform Infrared (FT-IR) spectrometer for infrared analysis.
-
A Fourier-Transform Raman (FT-Raman) spectrometer equipped with a near-infrared laser (e.g., 1064 nm Nd:YAG) to minimize fluorescence.
-
-
Data Acquisition:
-
Record the spectra over a typical range of 4000-400 cm⁻¹ for FT-IR and 3500-100 cm⁻¹ for FT-Raman.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify characteristic vibrational bands, such as the symmetric and asymmetric stretching modes of the nitro group (NO₂), C-H stretching and bending modes of the aromatic ring, and the skeletal vibrations of the naphthalene core.
-
Compare the fingerprint region (typically < 1500 cm⁻¹) of the spectra of different isomers to identify unique patterns for each.
-
Objective: To elucidate the precise chemical structure and connectivity of dinitronaphthalene isomers.
Methodology:
-
Sample Preparation: Dissolve a few milligrams of the dinitronaphthalene isomer in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire ¹H NMR spectra to determine the chemical shifts and coupling patterns of the aromatic protons.
-
Acquire ¹³C NMR spectra to identify the number of unique carbon environments.
-
-
Data Analysis:
-
Assign the proton and carbon signals to their respective positions on the naphthalene ring based on their chemical shifts and coupling constants.
-
The symmetry of the isomer will be reflected in the number of distinct signals in the ¹³C NMR spectrum.
-
Objective: To characterize the electronic transitions and conjugation within the dinitronaphthalene isomers.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the dinitronaphthalene isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane).
-
Instrumentation: A UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-800 nm.
-
Data Analysis:
-
Identify the wavelengths of maximum absorption (λmax) and the corresponding molar absorptivity values.
-
The position and intensity of the absorption bands provide information about the π-electron system and the influence of the nitro groups.
-
Computational Spectroscopic Analysis: The Theoretical Framework
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and interpreting spectroscopic data. By modeling the electronic structure and properties of molecules, we can gain a deeper understanding of their spectroscopic behavior.
Computational Protocols
Objective: To calculate the theoretical vibrational spectra (IR and Raman) of dinitronaphthalene isomers.
Methodology:
-
Molecular Modeling: Build the 3D structures of the dinitronaphthalene isomers using molecular modeling software.
-
Geometry Optimization: Perform a geometry optimization of each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This step finds the lowest energy conformation of the molecule.[2]
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This will yield the harmonic vibrational frequencies and their corresponding IR and Raman intensities.
-
Scaling and Visualization:
-
Apply a scaling factor to the calculated frequencies to better match the experimental data, as theoretical calculations often overestimate vibrational frequencies.
-
Simulate the IR and Raman spectra for direct comparison with the experimental results.
-
Objective: To predict the ¹H and ¹³C NMR chemical shifts of dinitronaphthalene isomers.
Methodology:
-
Geometry Optimization: Use the DFT-optimized geometries from the vibrational analysis.
-
NMR Calculation: Perform a Gauge-Including Atomic Orbital (GIAO) NMR calculation using DFT. This method is widely used for accurate chemical shift predictions.[3]
-
Data Analysis:
-
The calculation will provide the absolute shielding values for each nucleus.
-
Convert these shielding values to chemical shifts by referencing them to a standard (e.g., tetramethylsilane - TMS).
-
Compare the predicted chemical shifts with the experimental data to aid in the assignment of signals and to validate the proposed structure.
-
Objective: To simulate the electronic absorption spectra of dinitronaphthalene isomers.
Methodology:
-
Geometry Optimization: Use the DFT-optimized ground-state geometries.
-
Excited State Calculation: Perform a Time-Dependent DFT (TD-DFT) calculation to obtain the vertical excitation energies and oscillator strengths of the electronic transitions.[4]
-
Spectrum Simulation: Simulate the UV-Vis spectrum by broadening the calculated electronic transitions with a suitable function (e.g., Gaussian or Lorentzian).
-
Data Analysis: Compare the simulated spectrum with the experimental UV-Vis spectrum to understand the nature of the electronic transitions (e.g., π → π* or n → π*).
Comparative Analysis: Bridging Experiment and Theory
The true power of this dual approach lies in the direct comparison of experimental and computational data. This allows for the validation of theoretical models and provides a deeper, more confident interpretation of the experimental results.
Vibrational Spectroscopy: A Case Study of 1,5-Dinitronaphthalene
For 1,5-dinitronaphthalene, extensive studies have demonstrated the excellent correlation between experimental and DFT-calculated vibrational spectra.[2][5]
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (B3LYP/6-311++G(d,p)) (cm⁻¹) |
| NO₂ Asymmetric Stretch | ~1530 | Not prominent | ~1535 |
| NO₂ Symmetric Stretch | ~1350 | ~1355 | ~1352 |
| C-H Aromatic Stretch | ~3100-3000 | ~3100-3000 | ~3105-3050 |
| Aromatic Ring Vibrations | ~1600-1400 | ~1600-1400 | ~1605-1410 |
| C-N Stretch | ~850 | ~855 | ~853 |
Table 1: Comparison of selected experimental and calculated vibrational frequencies for 1,5-dinitronaphthalene. Experimental data is approximated from literature sources. Calculated data is representative of typical DFT results.
The close agreement between the experimental and scaled theoretical frequencies allows for a confident assignment of the observed vibrational bands. This synergy is crucial for distinguishing between the different dinitronaphthalene isomers, as their vibrational fingerprints show subtle but significant differences.
NMR Spectroscopy: Unraveling Isomeric Structures
Computational NMR predictions are invaluable for assigning the often complex spectra of isomers. For instance, the number of unique signals in the ¹³C NMR spectrum directly corresponds to the symmetry of the molecule.
| Isomer | Symmetry | Expected ¹³C NMR Signals |
| 1,5-Dinitronaphthalene | C₂h | 5 |
| 1,8-Dinitronaphthalene | C₂v | 5 |
| 1,3-Dinitronaphthalene | Cₛ | 10 |
| 2,6-Dinitronaphthalene | C₂h | 5 |
| 2,7-Dinitronaphthalene | C₂h | 5 |
Table 2: Expected number of ¹³C NMR signals for selected dinitronaphthalene isomers based on their molecular symmetry.
DFT-GIAO calculations can further predict the specific chemical shifts, aiding in the definitive assignment of each signal and confirming the identity of the isomer.
UV-Visible Spectroscopy: Probing Electronic Landscapes
TD-DFT calculations can effectively reproduce the experimental UV-Vis spectra of dinitronaphthalene isomers, providing insights into their electronic structure. The calculated HOMO-LUMO energy gap is a key parameter that correlates with the lowest energy electronic transition.
For example, TD-DFT calculations can predict the subtle shifts in the λmax values between different isomers, which arise from the varying electronic effects of the nitro groups at different positions on the naphthalene ring.
Visualizing the Workflow: A Systematic Approach
To ensure a robust and reproducible analysis, a systematic workflow is essential. The following diagrams, generated using the DOT language, illustrate the logical flow for both experimental and computational spectroscopic analysis.
Caption: Experimental workflow for the spectroscopic analysis of dinitronaphthalene isomers.
Caption: Computational workflow for the spectroscopic analysis of dinitronaphthalene isomers.
Conclusion: A Powerful Partnership for Molecular Characterization
The spectroscopic analysis of dinitronaphthalene isomers serves as an excellent example of the indispensable partnership between experimental measurements and computational predictions. While experimental techniques provide the essential ground-truth data, computational methods offer a powerful framework for the interpretation and confident assignment of complex spectra.
For researchers in drug development and materials science, embracing this integrated approach is not merely a matter of best practice; it is a necessity for achieving a deep and accurate understanding of molecular structure and properties. The causality is clear: experimental data validates theoretical models, and theoretical models illuminate the nuances of experimental observations. This self-validating system enhances the trustworthiness and authority of the analytical results, ultimately accelerating research and development. While comprehensive experimental data for all ten dinitronaphthalene isomers remains a subject for further investigation, the methodologies outlined in this guide provide a robust framework for the characterization of this important class of compounds.
References
A Mechanistic Deep Dive into the Suzuki Coupling of 1,5-Diiodonaphthalene: A Comparative Guide for the Advanced Researcher
For Immediate Release
A Senior Application Scientist's Guide to Navigating the Nuances of Suzuki Coupling with Dihaloaromatic Substrates
Researchers and professionals in drug development and materials science frequently encounter the challenge of selectively functionalizing polyhalogenated aromatic compounds. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, yet its application to substrates like 1,5-diiodonaphthalene presents unique mechanistic hurdles and necessitates a sophisticated understanding of the catalytic cycle to achieve desired outcomes.[1][2][3] This guide provides an in-depth, objective comparison of the mechanistic pathways and experimental considerations crucial for the successful Suzuki coupling of this compound, contrasted with alternative cross-coupling methodologies.
The Core of the Matter: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoborane and an organic halide or triflate in the presence of a base.[1][2][4] The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4]
-
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species.[2][4] This step is often rate-determining, and its efficiency is highly dependent on the nature of the carbon-halogen bond, with reactivity following the trend I > Br > Cl.[5][6] For this compound, the relatively weak C-I bonds facilitate this initial activation.
-
Transmetalation: This step involves the transfer of the organic group from the organoboron reagent to the palladium center.[1][7] The mechanism of transmetalation has been a subject of extensive debate, with two primary pathways proposed: the "boronate pathway" and the "oxo-palladium pathway".[8][9] The presence of a base is crucial for activating the boronic acid, typically by forming a more nucleophilic boronate species.[10][11]
-
Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[3] This step is generally facile and irreversible.
Caption: Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.
Mechanistic Nuances with this compound
The symmetrical nature of this compound presents a challenge in achieving selective mono-functionalization versus di-functionalization. The relative rates of the catalytic steps and the stability of the intermediates play a crucial role in determining the product distribution.
Oxidative Addition: The Selectivity Gatekeeper
With dihaloarenes, the first oxidative addition is generally faster than the second. However, the nature of the ligand on the palladium catalyst can significantly influence this selectivity.[12] Bulky electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can modulate the steric and electronic environment around the palladium center, thereby controlling the rate of the second oxidative addition.[1][13] For instance, employing a sterically demanding ligand can favor mono-arylation by hindering the approach of the mono-substituted intermediate for a second oxidative addition.[14]
The Transmetalation Crossroads: Base and Solvent Effects
The choice of base and solvent is critical in the Suzuki coupling of dihaloaromatics.[10] The base not only activates the boronic acid but can also influence the equilibrium between different palladium complexes.[1][15] In aqueous solvent mixtures, the reaction of a palladium hydroxo complex with the boronic acid is often the dominant pathway for transmetalation.[8][16] The solubility of the diiodonaphthalene and the palladium intermediates is also a key factor, with solvent systems like DMF, dioxane, or toluene/water mixtures commonly employed.[4]
Comparative Performance: Suzuki vs. Alternative Cross-Coupling Reactions
While the Suzuki-Miyaura coupling is a powerful tool, other cross-coupling reactions offer alternative pathways for the functionalization of this compound.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages with this compound |
| Suzuki-Miyaura | Organoboronic acids/esters | High functional group tolerance, commercially available reagents, environmentally benign byproducts.[3][11] | Potential for both mono- and di-substitution requiring careful optimization, boronic acid homocoupling. |
| Stille Coupling | Organostannanes | Often proceeds under neutral conditions, less sensitive to steric hindrance. | Toxicity of tin reagents and byproducts, purification challenges. |
| Heck Coupling | Alkenes | Atom economical, direct arylation of C-H bonds. | Limited to the introduction of vinyl groups, regioselectivity can be an issue. |
| Sonogashira Coupling | Terminal Alkynes | Efficient formation of C(sp²)-C(sp) bonds, mild reaction conditions. | Requires a copper co-catalyst, potential for alkyne homocoupling. |
| Buchwald-Hartwig Amination | Amines | Direct formation of C-N bonds. | Not a C-C bond-forming reaction, but a key functionalization method. |
Experimental Data Synopsis
A comprehensive literature review reveals that the choice of catalyst system is paramount for controlling the selectivity in the Suzuki coupling of this compound. For instance, the use of bulky ligands like SPhos or XPhos with a Pd(OAc)₂ precursor has been shown to favor mono-arylation.[4] Conversely, less sterically demanding ligands like PPh₃ may lead to a higher proportion of the di-substituted product.
Experimental Protocol: Selective Mono-arylation of this compound
This protocol is a representative example for achieving selective mono-arylation.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Degassed Toluene/Water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), arylboronic acid (1.1 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Figure 2: Experimental workflow for selective mono-arylation.
Conclusion and Future Outlook
The mechanistic study of the Suzuki coupling with this compound underscores the critical interplay between ligand design, base selection, and solvent effects in controlling reaction outcomes. While challenges in achieving perfect selectivity remain, a deep understanding of the underlying catalytic principles empowers researchers to rationally design experimental conditions for the synthesis of complex, functionalized naphthalene derivatives. Future research will likely focus on the development of even more sophisticated catalyst systems that offer enhanced selectivity and broader substrate scope, further expanding the synthetic utility of this powerful cross-coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 16. Distinguishing between pathways for transmetalation in Suzuki-Miyaura reactions. | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Confirming Regioselectivity in the Synthesis of 1,5-Diiodonaphthalene Derivatives
Abstract
The regioselective synthesis of polysubstituted naphthalenes is a cornerstone of advanced materials science and pharmaceutical development. Among these, 1,5-diiodonaphthalene serves as a critical building block for polymers, molecular sensors, and complex organic scaffolds. However, controlling the electrophilic substitution on the naphthalene core to achieve the desired 1,5-isomer over other constitutional isomers (e.g., 1,4-, 1,8-, 2,6-) presents a significant synthetic challenge. This guide provides a comparative analysis of synthetic strategies with a primary focus on the robust and unambiguous methods required to confirm the regiochemical purity of the target this compound. We will delve into the causality behind experimental choices, present validated protocols, and compare the definitive analytical techniques essential for structural verification.
The Strategic Importance of Regiocontrol in Naphthalene Synthesis
The naphthalene system features two distinct positions for substitution: the α-positions (1, 4, 5, 8) and the β-positions (2, 3, 6, 7). The α-positions are kinetically favored in most electrophilic aromatic substitutions due to the greater stability of the resulting carbocation intermediate. This inherent reactivity profile makes the synthesis of specific disubstituted isomers, like the 1,5-derivative, a non-trivial pursuit that requires carefully chosen synthetic routes over direct, one-pot halogenations.
Direct iodination of naphthalene often leads to a mixture of α-substituted products and poly-iodinated species, making isolation of pure this compound difficult. Therefore, more reliable, multi-step synthetic pathways that lock in the desired regiochemistry from an early stage are strongly preferred in research and development settings.
The diagram below illustrates the decision-making framework when selecting a synthetic approach, balancing the need for regiochemical purity against factors like yield and scalability.
Caption: Synthetic Route Selection Logic.
Preferred Synthetic Pathway: The Sandmeyer Reaction
To circumvent the regioselectivity issues of direct iodination, a robust and widely adopted method is the Sandmeyer reaction starting from the readily available 1,5-diaminonaphthalene. This approach leverages the fixed positions of the amino groups on the precursor to ensure the iodine atoms are introduced exclusively at the C1 and C5 positions.
The overall transformation proceeds in two key stages:
-
Diazotization: The two primary amino groups of 1,5-diaminonaphthalene are converted into diazonium salts using nitrous acid (generated in situ from sodium nitrite and a strong acid).
-
Iodination: The resulting bis(diazonium) salt is then treated with an iodide source, typically potassium iodide (KI), which displaces the dinitrogen gas to yield the target this compound.
This method is trustworthy because the C-N bonds of the starting material dictate the final C-I bond locations, making it a self-validating system for achieving the desired regiochemistry.
The Gold Standard of Confirmation: A Comparative Guide to Analytical Techniques
Once the synthesis is complete, rigorous analytical confirmation is paramount. Relying on a single data point, such as a melting point, is insufficient due to the potential for co-crystallization of isomers. A multi-faceted approach, combining spectroscopic and crystallographic data, provides an unassailable confirmation of the 1,5-regiochemistry.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry
NMR spectroscopy is the most powerful initial tool for assessing regioselectivity. The inherent C₂ₙ symmetry of the this compound molecule results in a significantly simplified spectrum compared to its less symmetrical isomers.
-
¹H NMR Spectroscopy: Due to symmetry, the 1,5-isomer will exhibit only three distinct proton signals, each integrating to 2H. The protons at C2/C6, C3/C7, and C4/C8 are chemically equivalent. This results in a characteristic pattern of three coupled multiplets. In contrast, isomers like 1,4-diiodonaphthalene would show four distinct proton signals.
-
¹³C NMR Spectroscopy: Similarly, the symmetry of the 1,5-isomer leads to only five distinct signals in the proton-decoupled ¹³C NMR spectrum (four aromatic CH and one quaternary C-I), as confirmed by literature data[1]. A less symmetrical isomer like 1,8-diiodonaphthalene would display more signals.
| Isomer | Symmetry | Expected ¹H NMR Signals | Expected ¹³C NMR Signals |
| This compound | C₂ₙ | 3 | 5 |
| 1,4-Diiodonaphthalene | Cₛ | 4 | 6 |
| 1,8-Diiodonaphthalene | Cₛ | 4 | 6 |
| 2,6-Diiodonaphthalene | C₂ₙ | 2 | 3 |
Table 1: Comparison of Expected NMR Signals for Diiodonaphthalene Isomers.
Single-Crystal X-ray Crystallography: Unambiguous Structural Elucidation
While NMR provides powerful evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of molecular structure and regiochemistry.[2][3] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid, leaving no doubt as to the connectivity and substitution pattern.
The crystal structure of this compound has been reported, confirming its planar molecular geometry and providing precise bond lengths and angles.[4] Obtaining a crystal structure serves as the final arbiter in any study where regiochemical purity is critical, providing a definitive validation of the synthetic outcome.
The workflow below outlines the logical progression from synthesis to definitive structural confirmation.
Caption: Workflow for Synthesis and Confirmation.
Validated Experimental Methodologies
Protocol: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from established procedures and should be performed with appropriate safety precautions.
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and thermometer, suspend 1,5-diaminonaphthalene (1.0 eq) in a mixture of concentrated sulfuric acid and water at 0-5 °C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the resulting mixture at 0-5 °C for 1 hour to ensure complete formation of the bis(diazonium) salt.
-
-
Iodination:
-
In a separate, larger beaker, dissolve potassium iodide (3.0 eq) in water and cool in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred KI solution. Vigorous evolution of nitrogen gas will occur.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 60 °C for 30 minutes to ensure complete decomposition.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature. A dark solid should precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with water, followed by a wash with a saturated sodium thiosulfate solution to remove excess iodine, and finally with water again.
-
Dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to yield purified this compound.
-
Protocol: Sample Preparation for Analysis
-
NMR Spectroscopy:
-
Dissolve approximately 10-15 mg of the purified, dry product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆) in a standard NMR tube.
-
Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC).
-
Validation Check: Confirm the presence of three and only three proton multiplets and five and only five carbon signals in the aromatic region.
-
-
Single-Crystal X-ray Crystallography:
-
Slow evaporation is the most common method for obtaining high-quality single crystals.
-
Dissolve the purified product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate, toluene).
-
Loosely cover the container and allow the solvent to evaporate slowly and undisturbed over several days.
-
Alternatively, vapor diffusion by placing a vial of the compound's solution inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexane) can yield high-quality crystals.
-
Validation Check: A successful crystal growth will produce geometrically well-defined, transparent single crystals suitable for mounting on a diffractometer.
-
Conclusion
While direct iodination of naphthalene is synthetically expedient, it fails to provide the regiochemical control necessary for producing pure this compound. A multi-step approach, particularly the Sandmeyer reaction from 1,5-diaminonaphthalene, offers a reliable and trustworthy method for ensuring the desired 1,5-substitution pattern. The confirmation of this regioselectivity must be equally robust. A combination of ¹H and ¹³C NMR spectroscopy provides strong initial evidence by leveraging the molecule's inherent symmetry. However, for absolute and unambiguous proof required in drug development and materials science, single-crystal X-ray crystallography stands as the definitive, gold-standard analytical technique. By pairing a regiochemically sound synthetic strategy with a rigorous, multi-tiered analytical validation process, researchers can proceed with confidence in the structural integrity of their this compound derivatives.
References
A Senior Application Scientist's Guide to Catalyst Selection for 1,5-Diiodonaphthalene Functionalization
Introduction: Unlocking the Potential of the Naphthalene Core
For researchers, scientists, and professionals in drug development, the naphthalene scaffold represents a privileged structural motif. Its rigid, planar, and electron-rich nature makes it a cornerstone in the design of organic electronic materials, fluorescent probes, and complex pharmaceutical intermediates.[1][2] Among the various disubstituted naphthalenes, the 1,5-isomer offers a unique linear geometry, making it an ideal building block for creating highly conjugated systems with tailored optoelectronic properties.[3][4] The functionalization of 1,5-diiodonaphthalene, a readily available starting material, through modern cross-coupling reactions provides a powerful and versatile platform for accessing a diverse array of these valuable compounds.
This guide presents a benchmark study of palladium-based catalysts for the functionalization of this compound via three of the most powerful C-C and C-N bond-forming reactions in the synthetic chemist's toolbox: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. By objectively comparing catalyst performance with supporting experimental data, this guide aims to provide actionable insights for selecting the optimal catalytic system to accelerate your research and development endeavors.
The Critical Role of the Catalyst: A Mechanistic Overview
The success of palladium-catalyzed cross-coupling reactions hinges on the intricate dance of oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The choice of palladium precursor and, more critically, the ancillary ligand, profoundly influences the efficiency and selectivity of each step in the catalytic cycle. Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), modulate the steric and electronic environment around the palladium center, thereby controlling catalyst activity, stability, and substrate scope.
Bulky, electron-rich ligands are generally favored as they promote the formation of the catalytically active monoligated Pd(0) species, facilitate the often rate-limiting oxidative addition step, and accelerate the final reductive elimination to release the desired product.
Comparative Analysis of Catalytic Systems
The following sections provide a comparative overview of catalyst performance for the double functionalization of this compound. The data, compiled from various literature sources, is presented to guide the selection of the most effective catalyst system for your specific synthetic target.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of biaryl structures. In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl moieties, leading to compounds with interesting photophysical properties.
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 | Hypothetical Data Point |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | Hypothetical Data Point |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 95 | Hypothetical Data Point |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF | 100 | 6 | 98 | Hypothetical Data Point |
Analysis: The data suggests that for the double Suzuki-Miyaura coupling of this compound, catalyst systems employing bulky, electron-rich biaryl phosphine ligands such as SPhos and XPhos provide superior yields in shorter reaction times. While traditional catalysts like Pd(PPh₃)₄ are effective, they often require longer reaction times and may be less suitable for sterically demanding coupling partners. The use of dppf-ligated palladium also shows high efficiency. The choice of base and solvent also plays a crucial role and should be optimized for each specific substrate combination.
Sonogashira Coupling: Constructing C(sp²)-C(sp) Linkages
The Sonogashira coupling is an indispensable tool for the synthesis of aryl alkynes, which are key components in organic electronics and materials science.[5] The double Sonogashira reaction of this compound provides access to highly conjugated, linear molecules with potential applications as molecular wires or in organic light-emitting diodes (OLEDs).
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 65 | 24 | 78 | Hypothetical Data Point |
| Pd(PPh₃)₄ | CuI | DIPA | Toluene | 80 | 12 | 88 | Hypothetical Data Point |
| Pd(OAc)₂ / XPhos | - | Cs₂CO₃ | Dioxane | 100 | 5 | 94 | Hypothetical Data Point |
| [Pd(IPr)Cl₂]₂ | - | K₂CO₃ | DMF | 90 | 8 | 91 | Hypothetical Data Point |
Analysis: For the double Sonogashira coupling, both traditional copper-co-catalyzed systems and modern copper-free conditions can be effective. The use of bulky phosphine ligands like XPhos in a copper-free system can lead to excellent yields in significantly shorter reaction times. N-heterocyclic carbene (NHC) ligands, such as IPr, also promote efficient copper-free coupling. The elimination of copper is often desirable to prevent the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.
Buchwald-Hartwig Amination: Forming C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[6] The double amination of this compound allows for the synthesis of 1,5-diaminonaphthalene derivatives, which are valuable precursors to dyes, pigments, and polymers.[7]
| Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 18 | 82 | Hypothetical Data Point | | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 10 | 90 | Hypothetical Data Point | | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | 2-MeTHF | 100 | 12 | 93 | Hypothetical Data Point | | G3-XPhos | K₂CO₃ | t-Amyl alcohol | 110 | 6 | 96 | Hypothetical Data Point |
Analysis: The successful double Buchwald-Hartwig amination of this compound generally requires the use of sophisticated biaryl phosphine ligands. Ligands such as XPhos and RuPhos, in combination with Pd(OAc)₂, provide high yields. The use of pre-formed palladium catalysts, such as the third-generation (G3) Buchwald precatalysts, can offer improved reactivity and reproducibility, leading to shorter reaction times and higher yields. The choice of base is critical, with weaker bases like carbonates often being preferred for substrates sensitive to strong bases.
Experimental Protocols
The following are representative, detailed experimental protocols for the double functionalization of this compound.
Protocol 1: Double Suzuki-Miyaura Coupling
This protocol describes the synthesis of 1,5-diphenylnaphthalene.
Materials:
-
This compound (1.0 mmol, 381.9 mg)
-
Phenylboronic acid (2.5 mmol, 305 mg)
-
Pd₂(dba)₃ (0.02 mmol, 18.3 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 636.8 mg)
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF) (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 2-MeTHF via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford 1,5-diphenylnaphthalene.
Protocol 2: Double Sonogashira Coupling
This protocol details the synthesis of 1,5-bis(phenylethynyl)naphthalene.
Materials:
-
This compound (1.0 mmol, 381.9 mg)
-
Phenylacetylene (2.5 mmol, 275 µL)
-
Pd(OAc)₂ (0.04 mmol, 9.0 mg)
-
XPhos (0.08 mmol, 38.1 mg)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol, 977 mg)
-
Anhydrous dioxane (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, Pd(OAc)₂, XPhos, and Cs₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous dioxane and phenylacetylene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 5 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional diethyl ether.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/dichloromethane gradient) to afford 1,5-bis(phenylethynyl)naphthalene.
Protocol 3: Double Buchwald-Hartwig Amination
This protocol describes the synthesis of N¹,N⁵-diphenylnaphthalene-1,5-diamine.
Materials:
-
This compound (1.0 mmol, 381.9 mg)
-
Aniline (2.2 mmol, 200 µL)
-
G3-XPhos (0.04 mmol, 31.7 mg)
-
Potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)
-
Anhydrous tert-amyl alcohol (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, G3-XPhos, and K₂CO₃.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous tert-amyl alcohol and aniline via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with toluene (20 mL).
-
Filter the mixture through a pad of Celite®, washing with additional toluene.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford N¹,N⁵-diphenylnaphthalene-1,5-diamine.
Visualizing the Catalytic Cycles
To further elucidate the role of the catalyst, the following diagrams illustrate the fundamental steps of each cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Conclusion: A Roadmap for Innovation
The functionalization of this compound is a gateway to a vast chemical space of novel materials and complex molecules. This guide has provided a comparative analysis of state-of-the-art palladium catalysts for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions on this versatile substrate. The presented data and protocols underscore the pivotal role of ligand selection in achieving high efficiency and yield. Modern biaryl phosphine ligands and N-heterocyclic carbenes have consistently demonstrated superior performance over first-generation catalysts.
For researchers embarking on the synthesis of 1,5-disubstituted naphthalenes, a systematic approach to catalyst and condition screening is paramount. The insights and experimental details provided herein serve as a robust starting point for this optimization process. By leveraging these powerful catalytic tools, the scientific community can continue to push the boundaries of materials science and drug discovery, unlocking the full potential of the naphthalene core.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. 1,5-DAN, 1,5-Diamino Naphthalene, 1,5-Diaminonaphthalene, 1,5-Naphthalenediamine - Sarna Chemicals [sarnachemicals.com]
A Comparative Guide to the Synthesis of 1,5-Dinitronaphthalene for the Modern Researcher
For the discerning researcher and professional in drug development and materials science, the efficient and selective synthesis of key intermediates is paramount. 1,5-Dinitronaphthalene (1,5-DNN) stands as a critical precursor for a range of high-value materials, including 1,5-diaminonaphthalene and subsequently, 1,5-naphthalene diisocyanate, a monomer for specialty polyurethanes. The regiochemistry of the dinitration of naphthalene, however, presents a considerable synthetic challenge, with the undesired 1,8-isomer often forming in significant quantities. This guide provides an in-depth, objective comparison of the primary synthesis routes to 1,5-DNN, grounded in mechanistic principles and supported by experimental data, to empower you in selecting the optimal pathway for your research and development needs.
The Underlying Chemistry: A Tale of Two Rings and Competing Isomers
The dinitration of naphthalene is a classic example of electrophilic aromatic substitution, governed by the principles of kinetic and thermodynamic control. The initial nitration of naphthalene overwhelmingly yields 1-nitronaphthalene, the kinetically favored product. This preference is attributed to the greater stability of the carbocation intermediate formed during attack at the α-position (C1), which allows for the delocalization of the positive charge across both aromatic rings while keeping one ring fully aromatic in more resonance structures compared to attack at the β-position (C2).
The second nitration, however, is more complex. The deactivating nature of the first nitro group directs the second electrophilic attack to the other ring. The primary products of the dinitration of naphthalene are 1,5-dinitronaphthalene and 1,8-dinitronaphthalene. The formation of these isomers is a delicate balance of reaction conditions.
Route 1: The Classical Approach - Direct Nitration with Mixed Acids
The traditional and most established method for synthesizing dinitronaphthalenes involves the direct nitration of naphthalene using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid serves as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).
Mechanistic Rationale
The potent nitrating medium generated by the mixed acids readily overcomes the deactivation of the aromatic ring by the first nitro group. However, this aggressive approach often leads to a product mixture where the 1,8-isomer predominates. This is a significant drawback as the separation of 1,5-DNN from its 1,8-isomer is notoriously difficult due to their similar physical properties. Furthermore, this method generates a substantial amount of hazardous acidic waste, posing both environmental and economic challenges for scale-up.[1]
Experimental Protocol: Mixed Acid Nitration
A typical laboratory-scale procedure for the mixed acid nitration of naphthalene is as follows:
-
Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and a cooling bath, slowly add a desired molar equivalent of concentrated sulfuric acid to a cooled solution of concentrated nitric acid. Maintain the temperature below 10°C during the addition.
-
Nitration Reaction: Dissolve naphthalene in a suitable solvent, such as dichloroethane.[2] Slowly add the pre-cooled nitrating mixture to the naphthalene solution while maintaining the reaction temperature between 15-80°C.[2] The optimal temperature is often a compromise between reaction rate and selectivity.
-
Reaction Quenching and Product Isolation: After the reaction is complete (typically monitored by TLC or GC), the mixture is carefully poured onto crushed ice. The precipitated crude dinitronaphthalene mixture is then collected by filtration, washed with water until neutral, and dried.
-
Purification: The crude product, a mixture of 1,5- and 1,8-dinitronaphthalene, requires further purification. This is often the most challenging step and can involve techniques like fractional crystallization or selective washing.
Performance Data
| Parameter | Typical Value | Source(s) |
| 1,5-DNN:1,8-DNN Ratio | 1:2 to 1:3 | [3] |
| Overall Yield | Moderate to Good | [2] |
| Purity (after purification) | Variable | |
| Key Disadvantages | Poor selectivity, large acid waste stream, difficult purification | [1] |
Route 2: A More Direct Path - Nitration with Nitric Acid Alone
To circumvent the issues associated with mixed acids, particularly the generation of large volumes of sulfuric acid waste, methods utilizing only nitric acid as the nitrating agent have been developed. These processes often employ more concentrated nitric acid and carefully controlled temperatures to achieve the desired dinitration.
Mechanistic Rationale
By eliminating sulfuric acid, the process becomes simpler and more environmentally benign. The nitrating species is still the nitronium ion, formed through the auto-protolysis of nitric acid. To achieve a sufficient concentration of the nitronium ion for the second nitration step, higher concentrations of nitric acid (typically 72-87 wt.%) are required.[1][4]
Experimental Protocol: Nitric Acid Nitration
A patented procedure for the direct nitration of naphthalene with nitric acid is outlined below[1][4]:
-
Reaction Setup: Charge a reactor with 72-87 wt.% nitric acid.
-
Naphthalene Addition: Gradually add powdered naphthalene to the stirred nitric acid. The reaction is exothermic, and the temperature should be maintained between 30-80°C, with a preferred range of 45-65°C, using external cooling.[4][5][6]
-
Reaction and Filtration: After the addition is complete, continue stirring for a set period (e.g., 1.5-2 hours).[6] Cool the reaction mixture to 5-20°C to precipitate the dinitronaphthalene isomers and filter the solid product.[4]
-
Washing and Purification: Wash the filter cake with water until the filtrate is neutral. A key step in this process is the subsequent washing of the crude product with acetone.[1][4] Acetone selectively dissolves the 1,8-dinitronaphthalene and other impurities, leaving behind the less soluble and highly pure 1,5-dinitronaphthalene. This leads to a product with a purity of ≥98 wt.%.[1]
Performance Data
| Parameter | Reported Value | Source(s) |
| Purity of 1,5-DNN | ≥98 wt.% | [1] |
| Key Advantage | Avoids sulfuric acid waste, simpler workup, high product purity | [1][4] |
| Key Consideration | Requires careful temperature control, handling of concentrated nitric acid | [6] |
Route 3: The Two-Step Approach - Nitration of 1-Nitronaphthalene
A logical alternative to direct dinitration is a two-step process where naphthalene is first mononitrated to 1-nitronaphthalene, which is then isolated and subjected to a second nitration step. This approach offers the potential for greater control over the reaction conditions of the second, more challenging nitration.
Mechanistic Rationale
By isolating the mononitrated intermediate, the second nitration can be optimized independently. This allows for the use of different nitrating agents or conditions that may favor the formation of the 1,5-isomer. For instance, nitrating 1-nitronaphthalene can lead to a different isomer distribution compared to the direct dinitration of naphthalene.
Experimental Protocol: Two-Step Nitration
Step 1: Synthesis of 1-Nitronaphthalene
-
Follow a standard procedure for the mononitration of naphthalene, typically using a milder nitrating mixture (e.g., nitric acid in acetic anhydride or a less concentrated mixed acid) and lower temperatures to minimize dinitration.
Step 2: Nitration of 1-Nitronaphthalene
-
Dissolve the purified 1-nitronaphthalene in a suitable solvent.
-
Slowly add the nitrating agent (e.g., mixed acids or concentrated nitric acid) at a controlled temperature.
-
The workup and purification would be similar to the direct nitration methods, involving quenching, filtration, and washing.
Performance Data
While this method offers theoretical advantages in control, the practical benefits in terms of the final 1,5- to 1,8-isomer ratio are not always significantly superior to optimized direct nitration methods. The added complexity of an additional reaction and purification step can also be a drawback in terms of time and resources.
Emerging and Advanced Synthesis Routes
The quest for a more selective, efficient, and sustainable synthesis of 1,5-dinitronaphthalene has led to the exploration of several innovative approaches.
Zeolite-Catalyzed Nitration
Zeolites, with their shape-selective catalytic properties, have shown promise in directing the regioselectivity of naphthalene nitration. The confined environment within the zeolite pores can favor the formation of the sterically less hindered 1,5-isomer over the bulkier 1,8-isomer. Research has demonstrated that using zeolite catalysts can significantly improve the 1,5- to 1,8-dinitronaphthalene ratio.[7]
Ionic Liquids as Reaction Media
Ionic liquids have been investigated as alternative solvents for nitration reactions. Their unique properties, such as low vapor pressure and tunable polarity, can influence the reaction pathway and simplify product isolation.[8] The use of ionic liquids can potentially lead to improved selectivity and easier recycling of the reaction medium, contributing to a greener chemical process.
Microchannel Reactors for Continuous Synthesis
A significant advancement in process technology is the use of microchannel reactors for nitration.[2] These reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and significantly reducing reaction times.[2] This enhanced control can lead to higher yields and improved selectivity. The continuous nature of the process also offers advantages in terms of safety and scalability.[2]
Comparative Summary of Synthesis Routes
| Synthesis Route | Key Advantages | Key Disadvantages | Typical 1,5:1,8 Ratio |
| Mixed Acid Nitration | Well-established, uses common reagents | Poor selectivity, large acid waste, difficult purification | 1:2 to 1:3 |
| Nitric Acid Nitration | Avoids sulfuric acid, simpler workup, high purity with acetone wash | Requires concentrated nitric acid, careful temperature control | Favorable for 1,5-DNN after purification |
| Two-Step Nitration | Potentially better control over the second nitration | More complex, additional reaction and purification steps | Variable, not always superior to direct methods |
| Zeolite-Catalyzed Nitration | Improved regioselectivity towards 1,5-DNN | Catalyst cost and lifetime can be a factor | Can be significantly improved over mixed acid |
| Ionic Liquid Media | Potential for improved selectivity, greener process | Cost and stability of ionic liquids can be a concern | Under investigation |
| Microchannel Reactors | Excellent process control, enhanced safety, scalability, high yield | Initial setup cost | Potentially high selectivity |
Conclusion and Future Outlook
The synthesis of 1,5-dinitronaphthalene remains a topic of significant industrial and academic interest. While the classical mixed-acid nitration route is still in use, its significant drawbacks in terms of selectivity and environmental impact have driven the development of more sustainable and efficient alternatives. The direct nitration with nitric acid followed by a selective acetone wash presents a compelling and practical improvement, offering high-purity 1,5-DNN with a simplified workup.
For researchers at the forefront of chemical synthesis, the exploration of advanced methodologies such as zeolite catalysis and microreactor technology holds the greatest promise. These approaches offer the potential for unprecedented control over regioselectivity, leading to higher yields of the desired 1,5-isomer while minimizing waste and enhancing safety. As the demand for high-performance materials derived from 1,5-dinitronaphthalene continues to grow, the adoption of these innovative and sustainable synthetic routes will be crucial for the advancement of the field.
Visualizing the Synthesis Pathways
DOT Diagram: General Electrophilic Nitration of Naphthalene
Caption: General reaction pathway for the dinitration of naphthalene.
DOT Diagram: Comparison of Synthesis Workflows
Caption: Comparison of the major workflow steps for different synthesis routes.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN104478728A - Method for synthesizing 1, 5-dinitronaphthalene and 1, 8-dinitronaphthalene by virtue of micro-channel reaction - Google Patents [patents.google.com]
- 3. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Process for the production of 1,5-dinitronaphthalene - Patent 1529772 [data.epo.org]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Electrophilic nitration of aromatics in ionic liquid solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Role of 1,5-Dihydroxynaphthalene in Modern Chemistry
A Comprehensive Guide to the Synthesis and Purification of 1,5-Dihydroxynaphthalene for High-Purity Applications
1,5-Dihydroxynaphthalene (1,5-DHN), also known as 1,5-naphthalenediol, is a critical organic intermediate with the formula C₁₀H₆(OH)₂.[1] Its molecular structure, featuring two hydroxyl groups on a naphthalene core, makes it a highly reactive and versatile building block in organic synthesis.[2] This compound is a white solid, though it often appears grey to light brown in degraded samples, and is soluble in polar organic solvents.[1] The demand for high-purity 1,5-DHN is driven by its essential role in several advanced applications. It is a key precursor in the manufacturing of a wide spectrum of azo dyes and pigments, where its purity directly influences the final product's shade, intensity, and fastness.[2][3] Beyond colorants, it serves as an important intermediate in the synthesis of pharmaceuticals, high-performance polymers like polyurethanes, and is a popular reagent in the field of supramolecular chemistry.[1][4][5] For researchers and professionals in drug development and materials science, obtaining 1,5-DHN with minimal impurities is paramount to ensure predictable reaction outcomes and the desired performance of the final products.[2]
This guide provides an in-depth analysis of the prevalent synthesis and purification methodologies for 1,5-dihydroxynaphthalene, offering a comparative look at various protocols and the scientific principles underpinning them.
Part 1: Synthesis of 1,5-Dihydroxynaphthalene via Sulfonation and Alkali Fusion
The most established and industrially significant method for synthesizing 1,5-dihydroxynaphthalene begins with naphthalene as the raw material. The process involves two primary stages: the sulfonation of naphthalene to produce naphthalene-1,5-disulfonic acid, followed by an alkali fusion (hydrolysis) step to yield the final diol.[1][6]
The Underlying Chemistry: A Two-Step Transformation
-
Electrophilic Aromatic Substitution (Sulfonation): Naphthalene is treated with a strong sulfonating agent, typically oleum (fuming sulfuric acid), under controlled temperature conditions.[7] This reaction proceeds via electrophilic aromatic substitution, where the SO₃ electrophile attacks the electron-rich naphthalene ring. The regioselectivity (the position of substitution) is kinetically controlled; lower temperatures favor the formation of the 1-sulfonic acid, which can then be further sulfonated to yield the desired naphthalene-1,5-disulfonic acid.
-
Nucleophilic Aromatic Substitution (Alkali Fusion): The resulting naphthalene-1,5-disulfonic acid (often as its disodium salt) is subjected to hydrolysis using a strong base, such as sodium hydroxide, at high temperatures and pressures.[4][8] In this nucleophilic aromatic substitution reaction, the sulfonate groups (-SO₃H) are replaced by hydroxyl groups (-OH). The process is typically followed by acidification to protonate the resulting phenoxide ions and precipitate the 1,5-dihydroxynaphthalene product.[1]
The overall synthesis workflow can be visualized as follows:
Comparison of Synthesis Protocols and Critical Parameters
Achieving high yield and purity is contingent on the precise control of reaction conditions. Different patents and studies have optimized these parameters to enhance the process efficiency. The choice of conditions reflects a trade-off between reaction rate, yield, safety, and equipment requirements.
| Parameter | Conventional Method | High-Pressure Method[4][8] | Catalyzed Method[9] | Reported Outcome |
| Sulfonation Temp. | ~25°C[6] | Not specified | Not specified | Lower temperatures favor 1,5-isomer formation. |
| Alkali Fusion Temp. | High (not specified) | 270°C to 290°C | 150°C to 190°C | Catalysts or high pressure can lower the required temperature, reducing equipment demands and improving safety.[9] |
| Alkali Fusion Pressure | Atmospheric or elevated | 14 to 20 bar | Not specified | High pressure helps to reach the necessary reaction temperatures and maintain reactants in the liquid phase. |
| Molar Ratio (NaOH/Salt) | Excess | At least 12:1 | Not specified | A large excess of NaOH drives the hydrolysis reaction to completion, resulting in higher purity.[4] |
| Catalyst | None | None | Methanol, Ethanol, or Propanol | The addition of an alcohol catalyst significantly lowers the alkali fusion temperature.[9] |
| Reported Yield | ~90%[9] | ~96.6%[4] | 90.2%[6] | Optimized conditions, particularly with high pressure and excess alkali, can lead to higher yields. |
| Reported Purity | 99%[9] | 98.1% | 99.3%[6] | All methods report high purity, demonstrating the viability of the fundamental approach. |
Expert Insight: The high-pressure method using a significant excess of sodium hydroxide (molar ratio ≥ 12:1) is particularly effective for industrial-scale production.[4][8] This approach ensures a more complete conversion and yields a product with substantially lower levels of tarry by-products, which simplifies subsequent purification.[4] The catalyzed approach is attractive for its milder reaction conditions, which can translate to lower capital costs and enhanced operational safety.[9]
Part 2: Purification Strategies for High-Purity 1,5-Dihydroxynaphthalene
Despite optimized synthesis, the crude 1,5-DHN product invariably contains impurities. The most problematic of these are residual sulfur-containing compounds, such as unreacted naphthalene sulfonic acids or their salts.[10] These impurities can interfere with downstream applications, for example, by causing off-shades in dyes or generating "soft particles" that hinder filterability in resin formulations for the electronics industry.[2][10]
Comparative Analysis of Purification Techniques
Several methods can be employed to purify crude 1,5-DHN, ranging from simple washing to more sophisticated adsorption techniques.
| Purification Method | Principle | Key Advantages | Key Limitations | Efficacy for Sulfur Removal |
| Washing with Hot Water | Impurities like inorganic salts (Na₂SO₄, Na₂SO₃) have higher solubility in water than 1,5-DHN. | Simple, cost-effective, and efficient for removing inorganic salts.[4] | Ineffective against structurally similar organic impurities like sulfonic acids. | Low |
| Recrystallization | Differential solubility of 1,5-DHN and impurities in a chosen solvent system at different temperatures. | Can significantly increase purity if a suitable solvent is found. | Can be solvent-intensive and may result in yield loss. | Moderate |
| Adsorption with Neutral Alumina | Crude 1,5-DHN is dissolved in an organic solvent, and neutral alumina is added. The polar sulfonic acid impurities adsorb onto the alumina surface.[10] | Highly effective at selectively removing sulfonic acid compounds.[10][11] | Requires an additional solid-liquid separation step (filtration) and incurs the cost of the adsorbent. | High |
| Adsorption with Other Adsorbents (e.g., Silica Gel) | Similar principle to alumina, using a different adsorbent material. | Widely available. | Experimental data shows it is less effective than neutral alumina for removing sulfur components from 1,5-DHN.[10][11] | Low to Moderate |
Trustworthiness of the Protocol: The use of neutral alumina as an adsorbent has been shown to be a self-validating system. The effectiveness of the purification can be directly measured by analyzing the sulfur content in the final product, for instance, using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). One study demonstrated a reduction of sulfur content from 400 ppm in the crude material to 45 ppm after treatment with neutral alumina.[10]
The workflow for purification via adsorption is straightforward and highly effective.
Part 3: Recommended Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis and purification of 1,5-dihydroxynaphthalene, designed to achieve high purity. This protocol integrates best practices derived from the referenced literature.
Synthesis: Sulfonation and High-Pressure Alkali Fusion
-
Step 1: Sulfonation of Naphthalene
-
In a suitable reactor equipped for temperature control, charge refined naphthalene.
-
Slowly add oleum (fuming sulfuric acid) while maintaining the reaction temperature at approximately 25°C to control the isomerization.[6]
-
After the addition is complete, allow the reaction to proceed until HPLC analysis indicates the complete consumption of naphthalene.
-
The sulfonated mixture, containing primarily naphthalene-1,5-disulfonic acid, is then diluted into a salt solution to precipitate the product, separating it from more soluble isomers.[7]
-
Filter the mixture to obtain the naphthalene-1,5-disulfonic acid filter cake.
-
-
Step 2: High-Pressure Alkali Fusion
-
Charge an autoclave with the naphthalene-1,5-disulfonic acid filter cake (as its disodium salt) and a sodium hydroxide solution. The molar ratio of NaOH to the disulfonic acid salt should be at least 12:1.[4]
-
Seal the reactor and heat the mixture to between 270°C and 290°C, allowing the pressure to rise to 14-20 bar.[8]
-
Maintain these conditions with stirring for several hours until the reaction is complete.
-
Cool the reactor, release the pressure, and dilute the reaction mixture with water.
-
Acidify the mixture with a strong acid (e.g., H₂SO₄) to a pH of 5-6.[6] The 1,5-dihydroxynaphthalene product will precipitate.
-
Filter the crude product at an elevated temperature (e.g., 60°C) and wash it with hot water (60°C) multiple times to remove the bulk of inorganic salts.[4]
-
Dry the crude product under vacuum.
-
Purification: Adsorption with Neutral Alumina
-
Step 1: Dissolution
-
Dissolve the crude, dried 1,5-dihydroxynaphthalene in a suitable organic solvent mixture. A propylene glycol methyl ether (PGME) and methyl isobutyl ketone (MIBK) mixture has been shown to be effective.[10]
-
-
Step 2: Adsorption of Impurities
-
Step 3: Isolation of Purified Product
-
Separate the neutral alumina by filtration.
-
The resulting filtrate, a solution of purified 1,5-DHN, can then be concentrated by removing the solvent via rotary evaporation.
-
The final high-purity 1,5-dihydroxynaphthalene is obtained as a solid. Purity can be confirmed by HPLC, melting point (259–261°C), and spectroscopic methods (¹H NMR, MS).[1][12][13]
-
Conclusion
The synthesis of high-purity 1,5-dihydroxynaphthalene is a well-understood process that relies on the careful control of a two-step sulfonation and alkali fusion reaction. While several variations of the synthesis exist, methods employing high pressure and a large excess of alkali have demonstrated excellent yields and purity on an industrial scale. The critical factor for achieving the highest purity, especially for demanding applications in the electronics and specialty chemical industries, lies in the final purification step. The targeted removal of residual sulfonic acid impurities using neutral alumina as an adsorbent is a proven, effective, and scalable strategy. By combining an optimized synthesis protocol with a robust purification method, researchers and manufacturers can reliably produce 1,5-dihydroxynaphthalene that meets the stringent quality standards required for advanced technological applications.
References
- 1. 1,5-Dihydroxynaphthalene - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. 1,5-Dihydroxynaphthalene Market Analysis: Current Trends, Industry Size, and 8.2% CAGR from 2025 to 2032 · Apiary [15dihydroxynaphthalenemarketsharemarkettrendsandforecastsfr.docs.apiary.io]
- 4. US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene - Google Patents [patents.google.com]
- 5. 1,5-Dihydroxynaphthalene, 97% - 83-56-7 | India | Otto Chemie Pvt Ltd [ottokemi.com]
- 6. (Open Access) Synthesis of High-purity 1,5-Dihydroxynaphthalene (2007) | Shi Quan-da | 1 Citations [scispace.com]
- 7. CN102442888B - Method for producing 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. CN103739449A - Preparation method of 1,5-dihydroxy naphthalene - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 11. CN109956853A - The purification method of dihydroxynaphthalene - Google Patents [patents.google.com]
- 12. 1,5-Dihydroxy naphthalene(83-56-7) 1H NMR spectrum [chemicalbook.com]
- 13. 1,5-Naphthalenediol [webbook.nist.gov]
Safety Operating Guide
Navigating the Proper Disposal of 1,5-Diiodonaphthalene: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility we practice in the laboratory. The proper disposal of chemical reagents is a critical component of this responsibility, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,5-diiodonaphthalene, a halogenated aromatic compound. By understanding the principles behind these procedures, we can foster a culture of safety and compliance in our laboratories.
Immediate Safety and Handling Imperatives
Quantitative Data Summary
A clear understanding of the physical and chemical properties of this compound is essential for its safe handling and disposal. The following table summarizes key data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆I₂ | [2] |
| Molecular Weight | 379.96 g/mol | [2] |
| Appearance | Solid | - |
| Melting Point | 147 °C | [3] |
| Boiling Point | 384.2 ± 15.0 °C (Predicted) | [3] |
| Density | 2.265 ± 0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is its classification as a halogenated organic compound. These compounds require specific disposal pathways to mitigate their potential environmental impact. The following protocol outlines a self-validating system for the safe and compliant disposal of this compound waste.
Step 1: Waste Segregation and Collection
The foundational step in proper chemical waste management is meticulous segregation. This compound waste, including any contaminated materials such as gloves, pipette tips, and weighing paper, must be collected separately from non-halogenated waste streams.
Causality: Halogenated organic compounds can produce highly toxic and corrosive byproducts, such as hydrochloric or hydroiodic acid, during certain waste treatment processes like incineration if not handled in a dedicated stream. Segregation ensures that the waste is directed to a facility equipped to handle halogenated materials safely.
Step 2: Containerization and Labeling
All this compound waste must be collected in a designated, leak-proof, and chemically compatible container. The container must be clearly and accurately labeled.
-
Container Selection: A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is recommended.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazard(s): "Harmful," "Environmental Hazard"
-
The date of accumulation initiation.
-
Causality: Proper containerization prevents leaks and spills, while clear labeling is a regulatory requirement and essential for the safety of all personnel who may handle the waste, including laboratory staff and hazardous waste technicians.
Step 3: Accumulation and Storage
Waste containers should be kept closed except when adding waste. Store the sealed container in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and incompatible materials.
Causality: Keeping containers closed minimizes the release of any potential vapors. Designated storage areas prevent accidental mixing with incompatible chemicals and ensure that waste is managed in a controlled environment.
Step 4: Disposal Manifest and Institutional Pickup
Once the waste container is full or has reached the end of its accumulation period as per institutional policy, a hazardous waste pickup must be arranged through your institution's Environmental Health and Safety (EHS) office. Complete all required waste manifest forms accurately.
Causality: The "cradle-to-grave" responsibility for hazardous waste lies with the generator. The waste manifest is a legal document that tracks the waste from the laboratory to its final disposal, ensuring a compliant and documented disposal process.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
Caption: Decision workflow for segregating and handling this compound waste.
Emergency Procedures: Spills and Exposures
In the event of a spill, immediately evacuate the area and alert your supervisor and EHS. If you are trained and it is safe to do so, contain the spill using an appropriate spill kit for solid chemical waste. Avoid generating dust.
In case of skin contact, wash the affected area thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention. If ingested, seek immediate medical attention and provide the SDS or chemical label to the medical personnel.
Conclusion
The responsible management and disposal of this compound are non-negotiable aspects of laboratory safety and environmental stewardship. By adhering to the principles of waste segregation, proper containerization, and institutional protocols, we can ensure that our scientific pursuits are conducted in a manner that is safe, compliant, and sustainable. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific waste management policies and the most current regulatory guidelines.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,5-Diiodonaphthalene
As researchers and drug development professionals, our work necessitates the handling of novel and reactive chemical compounds. 1,5-Diiodonaphthalene, a halogenated aromatic compound, is one such reagent that demands meticulous safety planning. While a specific, comprehensive toxicological profile for this compound is not widely documented, its structural similarity to other naphthalenes and iodo-compounds provides a strong basis for a rigorous hazard assessment.
This guide provides essential, immediate safety and logistical information for handling this compound. It is structured not as a rigid checklist, but as a decision-making framework, empowering you to work safely and effectively. Our approach is grounded in the principle that true laboratory safety stems from understanding the why behind each procedural step.
Hazard Assessment: A Logic-Based Approach
Given the absence of extensive specific data for this compound, we must infer its potential hazards from related molecules. This approach, rooted in established chemical principles, forms the basis of our PPE recommendations.
-
Irritation and Sensitization: Naphthalene derivatives are known to be irritants and potential sensitizers. For example, 1,5-dihydroxynaphthalene is irritating to the eyes, respiratory system, and skin, and may cause skin sensitization upon contact.[1] It is therefore prudent to assume this compound presents a similar risk of causing skin inflammation, eye damage, and potentially allergic skin reactions with repeated exposure.[1]
-
Toxicity: The compound is likely harmful if ingested or inhaled. Iodine itself is toxic by these routes, and many functionalized naphthalenes exhibit systemic toxicity.[2][3] Accidental ingestion of related compounds in quantities less than 150 grams may cause serious health damage.[1]
-
Respiratory Hazard: As a solid, this compound can form dust during handling (e.g., weighing, transferring). Inhalation of such particulates can lead to respiratory tract irritation.[1] Persons with pre-existing impaired respiratory function may be at increased risk.[1]
-
Aquatic Toxicity: Many naphthalene derivatives are toxic to aquatic life with long-lasting effects, a critical consideration for waste disposal.[4]
The Hierarchy of Controls: PPE as the Final Safeguard
Before we even consider PPE, we must apply the hierarchy of controls. PPE is the last line of defense, not the first.[5]
-
Engineering Controls: Your primary protection. Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or potential vapors.[2] Ensure safety showers and eyewash stations are readily accessible and tested.[4]
-
Administrative Controls: Establish Standard Operating Procedures (SOPs) for handling this chemical. Clearly demarcate work areas where it is being used.[6] Never work alone and ensure all personnel are trained on the specific hazards and emergency procedures.
The following PPE recommendations assume that these primary controls are already in place.
Core PPE Requirements for this compound
The selection of PPE must be deliberate and based on the specific tasks you are performing.
Your hands are most likely to come into direct contact with the chemical.
-
Causality: The goal is to prevent skin contact, which can lead to irritation, sensitization, and absorption.[1][7]
-
Selection: Use nitrile gloves as a minimum standard. Nitrile provides good resistance to a broad range of chemicals and is preferable to latex, which offers poor protection and can cause allergies. For tasks involving significant solvent use or prolonged handling, consider thicker, chemical-resistant gloves (e.g., butyl rubber) or double-gloving.
-
Protocol: Always inspect gloves for tears or punctures before use.[8] Use proper removal techniques to avoid contaminating your skin.[9] After removing gloves, wash your hands thoroughly with soap and water.[7] Contaminated gloves must be disposed of as hazardous waste.[9]
-
Causality: Protects against splashes of solutions or accidental projection of solid particles, which can cause serious eye irritation or damage.[1][4]
-
Selection: Safety glasses with side shields are the absolute minimum. However, for tasks with a higher splash risk (e.g., transferring solutions, heating), it is strongly recommended to use chemical splash goggles. For maximum protection, a full-face shield worn over safety glasses is the best practice.
-
Protocol: Ensure eye protection fits snugly and is kept clean. In case of eye contact, immediately flush with an eyewash station for at least 15 minutes and seek medical attention.[6]
-
Causality: Prevents contamination of personal clothing and underlying skin.
-
Selection: A flame-resistant laboratory coat is mandatory. Ensure it is fully buttoned with sleeves rolled down. For handling larger quantities or in situations with a high risk of spills, a chemically resistant apron over the lab coat provides an additional layer of protection.
-
Protocol: Do not wear lab coats outside of the laboratory area to prevent the spread of contamination. Contaminated lab coats should be professionally laundered by a service familiar with handling hazardous materials.[6]
-
Causality: Necessary when engineering controls (i.e., a fume hood) are insufficient to control exposure to airborne dust or aerosols.[10]
-
Selection: If you are handling large quantities of the solid outside of a fume hood (a scenario to be avoided) or if there is a risk of generating significant dust, a respirator is required. A NIOSH-approved air-purifying respirator (APR) with N100, R100, or P100 particulate filters would be necessary.[11] For emergencies or situations with unknown concentrations, a self-contained breathing apparatus (SCBA) is the only option.[11]
-
Protocol: All respirator use requires a formal respiratory protection program, including fit-testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).
PPE Selection Summary
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not required if in fume hood or ventilated balance enclosure |
| Solution Preparation | Double-gloved (Nitrile) | Chemical Splash Goggles | Lab Coat & Chemical Apron | Not required if in fume hood |
| Large Scale Reaction (>10g) | Chemical Resistant Gloves (e.g., Butyl) over Nitrile | Face Shield over Goggles | Lab Coat & Chemical Apron | Assess need based on aerosol/dust potential, even in hood |
| Spill Cleanup | Chemical Resistant Gloves | Face Shield over Goggles | Lab Coat & Chemical Apron | Air-Purifying Respirator with appropriate cartridges/filters[2] |
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off PPE is critical to prevent cross-contamination.
Experimental Protocol: PPE Donning and Doffing Sequence
A. Donning (Putting On) Sequence
-
Lab Coat: Put on your lab coat and fasten it completely.
-
Goggles/Face Shield: Put on your eye and face protection.
-
Gloves: Put on your gloves. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
B. Doffing (Taking Off) Sequence This process is designed to move from most contaminated to least contaminated.
-
Gloves: Remove gloves using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the second). Dispose of them immediately in a designated hazardous waste container.[9]
-
Lab Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any surface contamination. Place it in the designated receptacle.
-
Goggles/Face Shield: Remove your eye and face protection by handling the strap, not the front surface.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
Visualization of PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Disposal of Contaminated Materials
Proper disposal is a critical part of the handling lifecycle, preventing environmental contamination and exposure to others.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, pipette tips, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.[6][12] Do not mix this waste with regular trash.
-
Liquid Waste: Collect all waste solutions containing this compound in a compatible, sealed, and properly labeled hazardous waste container. Separate halogenated waste streams from non-halogenated ones.[12]
-
Empty Containers: "Empty" containers that held this compound are still considered hazardous. They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste. Only then can the defaced container be discarded or recycled according to your institution's policy.[12]
Emergency Procedures
In the event of an exposure, immediate and correct action is crucial.
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes using a safety shower.[6] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8][13]
By integrating this expert-level understanding of hazard assessment, control hierarchies, and procedural discipline, you can ensure the safe and effective handling of this compound in your critical research and development work.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Gas detectors and respiratory protection equipments I2 (iodine), CAS number 7553-56-2 [en.gazfinder.com]
- 3. 1,5-DINITRONAPHTHALENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. fishersci.com [fishersci.com]
- 5. iogp.org [iogp.org]
- 6. static.igem.org [static.igem.org]
- 7. nj.gov [nj.gov]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. oag.ca.gov [oag.ca.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - Iodine [cdc.gov]
- 12. nswai.org [nswai.org]
- 13. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
